molecular formula C11H11N B072138 2,4-Dimethylquinoline CAS No. 1198-37-4

2,4-Dimethylquinoline

Cat. No.: B072138
CAS No.: 1198-37-4
M. Wt: 157.21 g/mol
InChI Key: ZTNANFDSJRRZRJ-UHFFFAOYSA-N
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Description

2,4-Dimethylquinoline is a versatile heterocyclic compound of significant interest in advanced chemical research and development. Its core value lies in its role as a privileged scaffold and building block in organic synthesis, particularly in the preparation of more complex quinoline derivatives. The electron-donating methyl groups at the 2 and 4 positions influence its electronic properties and steric profile, making it a valuable precursor in metal-catalyzed cross-coupling reactions and a key intermediate for the synthesis of ligands used in coordination chemistry and catalysis. Furthermore, the quinoline core is integral to the development of functional materials; this compound is investigated for its potential application in the synthesis of organic light-emitting diodes (OLEDs), dyes, and as a corrosion inhibitor in material science studies. Its mechanism of action in many contexts is rooted in its ability to act as a weak base and to engage in pi-pi stacking interactions, which is critical for its behavior in supramolecular chemistry and its binding affinity in various experimental systems. This reagent is provided to support innovative research in medicinal chemistry, materials science, and chemical biology, offering a high-purity foundation for discovery.

Properties

IUPAC Name

2,4-dimethylquinoline
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InChI

InChI=1S/C11H11N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZTNANFDSJRRZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H11N
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DSSTOX Substance ID

DTXSID0061610
Record name Quinoline, 2,4-dimethyl-
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Molecular Weight

157.21 g/mol
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CAS No.

1198-37-4
Record name 2,4-Dimethylquinoline
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Record name Quinoline, 2,4-dimethyl-
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Record name 2,4-DIMETHYLQUINOLINE
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Record name Quinoline, 2,4-dimethyl-
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Record name 2,4-dimethylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 2,4-dimethylquinoline. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this versatile heterocyclic compound. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and characteristic reactions, and visualizes important reaction mechanisms and a relevant biological signaling pathway using Graphviz diagrams. The information compiled herein serves as a foundational resource for the further exploration and utilization of this compound in synthetic and medicinal chemistry.

Chemical Properties of this compound

This compound, also known as kryptidine, is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₁N.[1][2] It appears as a colorless to pale yellow liquid and is soluble in organic solvents but only sparingly soluble in water.[3] The presence of the nitrogen atom and two methyl groups on the quinoline (B57606) ring system imparts distinct physical and chemical properties that are of interest in various chemical syntheses.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁N[2]
Molecular Weight 157.21 g/mol [2]
CAS Number 1198-37-4[2]
Appearance Colorless to pale yellow liquid[4]
Melting Point Not available[4]
Boiling Point 264-265 °C[2]
Density 1.05 g/mL[5]
Refractive Index (n²⁰/D) 1.61[5]
pKa (Strongest Basic) 5.94[3]
Solubility in Water Practically insoluble[3]
Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

SpectroscopyKey Features and PeaksSource(s)
¹H NMR (CDCl₃) Signals corresponding to aromatic protons and two distinct methyl groups.[6]
¹³C NMR (CDCl₃) Signals for all 11 carbon atoms, with distinct chemical shifts for the methyl carbons and the carbons of the quinoline ring.[7]
Infrared (IR) Characteristic peaks for C-H stretching of aromatic and methyl groups, and C=C and C=N stretching of the quinoline ring.[2]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 157, with fragmentation patterns corresponding to the loss of methyl groups and other fragments.[2][8]

Reactivity of this compound

The reactivity of this compound is characterized by the interplay of the electron-donating methyl groups and the electron-withdrawing nature of the pyridine (B92270) ring within the quinoline system. This leads to a rich chemistry involving electrophilic and nucleophilic substitutions, as well as reactions at the methyl groups.

Electrophilic Aromatic Substitution

Electrophilic substitution on the quinoline ring is generally directed to the benzene (B151609) ring, as the pyridine ring is deactivated by the nitrogen atom. The presence of the two methyl groups further influences the position of substitution.

Nucleophilic Substitution

The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are activated by the nitrogen atom.

Oxidation

The methyl groups of this compound can be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction

The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Synthesis of this compound

Several named reactions are commonly employed for the synthesis of quinoline derivatives, including this compound. The Combes, Doebner-von Miller, and Friedländer syntheses are notable examples.[9]

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. For this compound, aniline is reacted with acetylacetone.[10]

Combes_Synthesis Aniline Aniline Intermediate1 β-Aminoenone Aniline->Intermediate1 + Acetylacetone Acetylacetone Acetylacetone->Intermediate1 Product This compound Intermediate1->Product Cyclization - H₂O H2O H₂O H_plus H⁺ (catalyst)

Combes Synthesis of this compound.
Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][11]

Doebner_von_Miller_Reaction Aniline Aniline Intermediate1 Michael Adduct Aniline->Intermediate1 + UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product 2,4-Disubstituted Quinoline Intermediate2->Product Oxidation H_plus Acid Catalyst Oxidant Oxidant

Doebner-von Miller Reaction for Quinoline Synthesis.
Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[12][13]

Friedlander_Synthesis AminoKetone 2-Aminoaryl Ketone/Aldehyde Intermediate Condensation Product AminoKetone->Intermediate + MethyleneCompound α-Methylene Compound MethyleneCompound->Intermediate Product Substituted Quinoline Intermediate->Product Cyclodehydration Catalyst Acid or Base Catalyst H2O - H₂O

General Friedländer Synthesis of Quinolines.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and key reactions of this compound.

Synthesis of this compound via Acetone-Anil Intermediate[14]

Materials:

  • Aniline

  • Acetone

  • Iodine (catalyst)

  • Sodium metal

  • Copper powder (catalyst)

  • Anhydrous aniline

Procedure:

  • Preparation of Acetone-Anil: A mixture of aniline and a catalytic amount of iodine is heated to 170-175 °C. Acetone is added dropwise with vigorous stirring, and the distillate is collected.

  • Purification: The distillate is subjected to vacuum distillation to separate unreacted aniline and the intermediate fraction, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (acetone-anil).

  • Decomposition and Cyclization: The purified acetone-anil is heated with anhydrous aniline, sodium metal, and a small amount of copper powder. The mixture is refluxed until the evolution of methane (B114726) ceases.

  • Isolation: The final product, this compound, is isolated from the reaction mixture by vacuum distillation.

Nitration of this compound (General Procedure)[15][16]

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Reaction: Dissolve this compound in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture to the this compound solution, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms. Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Oxidation of this compound to Quinoline-2,4-dicarboxylic Acid[13][17]

Materials:

  • This compound

  • Potassium Permanganate (B83412) (KMnO₄)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction: To a solution of this compound in an aqueous sodium hydroxide solution, add a solution of potassium permanganate portion-wise while stirring and maintaining the temperature between 35-45 °C.

  • Work-up: After the reaction is complete (indicated by the disappearance of the purple color), filter the mixture to remove manganese dioxide.

  • Isolation: Acidify the filtrate with hydrochloric acid to a pH of 1-2. The product, quinoline-2,4-dicarboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Catalytic Hydrogenation to 1,2,3,4-Tetrahydro-2,4-dimethylquinoline (General Procedure)[18][19][20]

Materials:

  • This compound

  • Palladium on Carbon (Pd/C) or other suitable catalyst

  • Hydrogen gas (H₂)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • Reaction Setup: In a hydrogenation apparatus, dissolve this compound in a suitable solvent. Add the Pd/C catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30 bar). Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 24 hours).

  • Work-up: After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities.[9] Notably, derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor.[4][14] PAMs bind to a site on the receptor distinct from the endogenous agonist binding site, enhancing the receptor's response to the agonist.[6] The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] This modulation of the M4 receptor has therapeutic potential for treating neurological and psychiatric disorders such as schizophrenia.[11]

M4_Signaling_Pathway Agonist Acetylcholine (Agonist) M4R M4 Muscarinic Receptor Agonist->M4R Binds to orthosteric site PAM This compound Derivative (PAM) PAM->M4R Binds to allosteric site G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse Leads to

M4 Muscarinic Receptor Signaling Pathway Modulation.

Conclusion

This compound is a heterocyclic compound with well-defined chemical properties and diverse reactivity. Its synthesis is accessible through established named reactions, and its structure allows for a variety of chemical transformations. The emerging biological activity of its derivatives, particularly as modulators of the M4 muscarinic receptor, highlights its potential as a valuable scaffold in drug discovery and development. This guide provides a solid foundation of technical information to aid researchers in harnessing the potential of this compound in their scientific endeavors. Further research into its specific biological targets and the development of more efficient and selective synthetic methodologies will continue to expand its utility in chemistry and medicine.

References

An In-depth Technical Guide to 2,4-Dimethylquinoline (CAS 1198-37-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylquinoline, with the CAS number 1198-37-4, is a heterocyclic aromatic organic compound belonging to the quinoline (B57606) family.[1][2] Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of this compound, with a focus on its role as a scaffold in drug discovery.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents but has low solubility in water.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 1198-37-4[2]
Molecular Formula C₁₁H₁₁N[2]
Molecular Weight 157.21 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Melting Point 14.85 °C[5]
Boiling Point 264-265 °C (at 760 mmHg)[5]
159 °C (at 18 mmHg)[6]
Density 1.061 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.605[5]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey DataReference(s)
¹H NMR Spectra available[7]
¹³C NMR Spectra available[8]
Mass Spectrometry (MS) Spectra available[7]
Infrared (IR) Spectroscopy Spectra available[7]

Synthesis and Purification

Several synthetic routes have been established for the preparation of this compound, with the Combes and Doebner-von Miller syntheses being common methods for quinoline derivatives. A detailed, two-step experimental protocol adapted from Organic Syntheses is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of Acetone-Anil

  • In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of aniline (B41778) and a catalytic amount of iodine is heated to 170-175 °C.[3]

  • Acetone is added dropwise to the heated mixture with vigorous stirring.[3]

  • The distillate is collected during the addition.

  • The collected distillate and the reaction mixture are combined and subjected to vacuum distillation to separate unreacted aniline and the intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline, from the desired acetone-anil.[3]

Step 2: Conversion of Acetone-Anil to this compound

  • A mixture of acetone-anil, anhydrous aniline, small pieces of sodium metal, and a catalytic amount of copper powder is prepared in a round-bottomed flask.

  • The mixture is heated to reflux (approximately 220-230 °C) until the evolution of methane (B114726) gas ceases, which typically takes 3 to 6 hours.

  • The reaction mixture is then cooled and subjected to vacuum distillation to isolate the crude this compound.

Purification:

The crude product can be further purified by fractional distillation under reduced pressure.[9]

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis of this compound cluster_purification Purification aniline Aniline heat1 Heat (170-175 °C) aniline->heat1 heat2 Heat (reflux, 220-230 °C) aniline->heat2 acetone Acetone acetone->heat1 iodine Iodine (catalyst) iodine->heat1 acetone_anil Acetone-Anil Intermediate heat1->acetone_anil acetone_anil->heat2 sodium Sodium sodium->heat2 copper Copper Powder (catalyst) copper->heat2 crude_product Crude this compound heat2->crude_product vacuum_distillation Vacuum Distillation crude_product->vacuum_distillation fractional_distillation Fractional Distillation vacuum_distillation->fractional_distillation pure_product Pure this compound fractional_distillation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities and Potential Applications

Quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. This compound and its derivatives have been investigated for several biological activities.

Positive Allosteric Modulator of the M4 Muscarinic Receptor

Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] M4 receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmission in the brain.[1] PAMs of the M4 receptor are of interest for the treatment of neurological and psychiatric disorders, such as schizophrenia.[10]

Signaling Pathway of the M4 Muscarinic Receptor:

The M4 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][11] Under certain conditions, the M4 receptor can also couple to Gαs, which stimulates adenylyl cyclase and increases cAMP levels. As a PAM, this compound derivatives would enhance the effect of the endogenous ligand, acetylcholine (ACh), on this signaling cascade.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gai Gαi/o M4R->Gai Activates Gas Gαs M4R->Gas Activates (High Agonist Conc.) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds PAM This compound (PAM) PAM->M4R Potentiates Gai->AC Inhibits Gas->AC Stimulates ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream

Caption: M4 muscarinic receptor signaling pathway modulated by a PAM.

Antimicrobial Activity

Quinoline derivatives are known to possess significant antimicrobial properties.[1] While the specific mechanism of action for this compound has not been extensively elucidated, related compounds have been shown to exert their effects through various mechanisms, including:

  • Inhibition of DNA Gyrase: Quinolones can target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[5][12]

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the bacterial cell membrane, causing leakage of intracellular components and subsequent cell lysis.[13]

  • Inhibition of Folate Synthesis: Certain quinoline analogues can act as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[8]

Further research is needed to determine the precise antimicrobial mechanism of this compound.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Assay for M4 Receptor Positive Allosteric Modulation (Calcium Mobilization Assay)

This protocol provides a general framework for assessing the PAM activity of this compound at the M4 receptor using a calcium mobilization assay in a cell line stably expressing the human M4 receptor.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor (hM4) in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and a standard M4 receptor agonist (e.g., acetylcholine) in an appropriate assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle to the wells and incubate for a predetermined time.

    • Add a sub-maximal concentration (EC₂₀) of acetylcholine to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.

  • Data Analysis: Determine the EC₅₀ values for acetylcholine in the presence and absence of this compound. A significant leftward shift in the acetylcholine dose-response curve in the presence of this compound indicates positive allosteric modulation.[7]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against bacterial strains.

  • Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile quinoline derivative with a range of interesting biological properties. Its potential as a positive allosteric modulator of the M4 muscarinic receptor makes it a valuable scaffold for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, its anticipated antimicrobial activity warrants further investigation into its mechanism of action and potential as an anti-infective agent. The synthetic accessibility and the rich chemistry of the quinoline ring system provide ample opportunities for the generation of diverse analogues for structure-activity relationship (SAR) studies, paving the way for the discovery of new and improved drug candidates.

References

An In-depth Technical Guide to 2,4-Dimethylquinoline: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylquinoline, a substituted quinoline (B57606) derivative, is a heterocyclic aromatic organic compound with significant applications in various scientific fields. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antitumor, and antioxidant properties. This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. Furthermore, it includes key spectroscopic data and visualizations of synthetic pathways to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Molecular Structure and IUPAC Name

The molecular structure of this compound consists of a quinoline core with two methyl groups substituted at the 2 and 4 positions. The quinoline core is a bicyclic aromatic heterocycle, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.

IUPAC Name: this compound

Synonyms: 4-Methylquinaldine, Kryptidine

CAS Number: 1198-37-4

Molecular Formula: C₁₁H₁₁N

Molecular Weight: 157.21 g/mol

The structural representation of this compound is as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Appearance Colorless to light yellow liquid[1]
Boiling Point 264-265 °C (lit.)[1]
Melting Point 14.85 °C[1]
Density 1.061 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.605 (lit.)[1][2]
Solubility 1.795 g/L in water at 25 °C[3]
Flash Point >230 °F (>110 °C)[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

1H NMR Spectral Data
AssignmentChemical Shift (ppm)
H-88.008
H-57.851
H-77.620
H-67.443
H-37.027
2-CH₃2.653
4-CH₃2.562
Solvent: CDCl₃, Frequency: 90 MHz
Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
157100.0[M]⁺
15615.1[M-H]⁺
1427.2[M-CH₃]⁺
1294.1[M-C₂H₄]⁺
1283.5[M-C₂H₅]⁺
11511.4[M-C₃H₆]⁺
893.3[C₇H₅]⁺

Experimental Protocols for Synthesis

Several methods are established for the synthesis of quinoline derivatives. The Combes synthesis and the Doebner-von Miller reaction are two classical and widely used methods for preparing 2,4-disubstituted quinolines.

Combes Synthesis of this compound

The Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. For the synthesis of this compound, aniline is reacted with acetylacetone.

Combes_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Condensation Condensation (Acid Catalyst, e.g., H₂SO₄) Aniline->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Schiff base intermediate Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Workflow for the Combes synthesis of this compound.

Detailed Mechanism of Combes Synthesis:

The reaction proceeds through the formation of a Schiff base intermediate from the reaction of aniline and acetylacetone. This is followed by an acid-catalyzed intramolecular electrophilic substitution on the aniline ring, and subsequent dehydration to yield the aromatic quinoline ring system.[4]

Combes_Mechanism Reactants Aniline + Acetylacetone Step1 Formation of Schiff Base Intermediate Reactants->Step1 H⁺ Step2 Protonation and Tautomerization to Enamine Step1->Step2 H⁺ Step3 Intramolecular Electrophilic Attack Step2->Step3 Step4 Proton Transfer and Dehydration Step3->Step4 Product This compound Step4->Product -H₂O

Caption: Simplified mechanism of the Combes synthesis.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for quinoline synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] This reaction can be used to synthesize a variety of substituted quinolines.

Logical Relationship of Quinoline Syntheses:

Caption: Logical relationship of common quinoline synthesis methods.

Detailed Experimental Protocol for Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses.[6] This method involves the preparation of an intermediate, "acetone-anil," followed by its conversion to this compound.

Part A: Preparation of "Acetone-anil"

  • In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a mixture of 279 g (3 moles) of aniline and 9 g of iodine.

  • Heat the flask in an oil bath to maintain the reaction mixture at 170–175 °C.

  • While vigorously stirring, add 850 mL (670 g, 11.6 moles) of acetone (B3395972) through the dropping funnel over a 4-hour period. The rate of addition should be controlled to allow for a slow distillation of about 2 drops per second.

  • After the addition is complete, cool the reaction mixture and distill it under vacuum. Collect the fraction boiling between 136–146 °C at 15 mm Hg. This fraction is the "acetone-anil."

Part B: Synthesis of this compound

  • In a 1-liter round-bottomed flask, add a small amount of copper powder to 4.6 g (0.2 gram-atom) of sodium metal (cut into small pieces) and 56 g (0.6 mole) of dry aniline.

  • Gently warm the mixture over a low flame until the evolution of hydrogen ceases.

  • To the resulting black mixture, add a few boiling chips and 346 g (2 moles) of the "acetone-anil" prepared in Part A.

  • Heat the mixture to its reflux temperature (220–230 °C) until the evolution of methane (B114726) gas stops. This typically takes 3 to 6 hours.

  • After the reaction is complete, cool the mixture and distill it under vacuum.

  • Collect the fraction boiling at 135–140 °C at 12 mm Hg. This fraction is this compound. The yield is typically 80–90%.[6]

Experimental Workflow Diagram:

Synthesis_Workflow cluster_partA Part A: Acetone-anil Synthesis cluster_partB Part B: this compound Synthesis A1 Mix Aniline and Iodine A2 Heat to 170-175 °C A1->A2 A3 Slowly add Acetone (4 hours) A2->A3 A4 Vacuum Distillation A3->A4 A5 Collect Acetone-anil (136-146 °C @ 15 mmHg) A4->A5 B2 Add Acetone-anil A5->B2 Intermediate B1 Prepare Sodium Anilide (Na + Aniline + Cu powder) B1->B2 B3 Reflux at 220-230 °C (3-6 hours) B2->B3 B4 Vacuum Distillation B3->B4 B5 Collect this compound (135-140 °C @ 12 mmHg) B4->B5

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the fields of chemistry and drug development. The detailed data on its molecular structure, physicochemical properties, and spectroscopic characteristics, combined with a robust experimental protocol for its synthesis, offer a comprehensive resource. The inclusion of diagrams for synthetic pathways and logical relationships aims to facilitate a deeper understanding of the chemistry of quinolines. This information is intended to support further research and application of this compound in the development of new therapeutic agents and other chemical innovations.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylquinoline: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,4-Dimethylquinoline, specifically its boiling point and density. The information herein is curated for professionals in research and development who require accurate physical data and detailed experimental methodologies.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, process design, and formulation development.

Physical PropertyValueConditions
Boiling Point 264-265 °Cat standard atmospheric pressure (lit.)[1]
Density 1.061 g/mLat 25 °C (lit.)[1]
1.053 g/mLat 20 °C (293.10 K)[2]

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring these properties for a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For high-boiling point liquids like this compound, specific methods are required to achieve accurate results.

Method: Micro-Reflux Technique

This method is suitable when a small sample volume (a few mL) is available and provides a reasonably accurate measurement.[4]

  • Apparatus:

    • Small test tube (e.g., 150 mm diameter)

    • Heating block or oil bath

    • Magnetic stirrer and a small stir bar

    • Thermometer with a clamp

    • Pasteur pipette

  • Procedure:

    • Using a Pasteur pipette, add approximately 0.5 mL of this compound into the test tube, followed by a small magnetic stir bar.

    • Place the test tube in the heating block, which is situated on a hot plate stirrer, and clamp it securely.

    • Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.[4]

    • Turn on the stirrer to ensure gentle mixing and begin heating the block.

    • Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux. This condensation will appear as a ring of liquid.[4]

    • Adjust the position of the thermometer so that its bulb is level with this ring of refluxing liquid to ensure an accurate temperature reading of the vapor.

    • Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point of the liquid.[4]

    • Record the temperature and cease heating. Allow the apparatus to cool down before disassembly.

Density is an intrinsic property of a substance, defined as its mass per unit volume.

Method: Volumetric and Gravimetric Measurement

This is a straightforward and common method for determining the density of a liquid.[5][6]

  • Apparatus:

    • Digital balance (accurate to at least 0.001 g)

    • Graduated cylinder or a more precise volumetric flask (e.g., 10 mL or 25 mL)

    • Thermometer

  • Procedure:

    • Place a clean, dry measuring cylinder on the digital balance and tare the balance to zero.[5]

    • Carefully pour a known volume of this compound into the measuring cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[5]

    • Place the measuring cylinder containing the liquid back onto the tared balance and record the mass of the liquid.[5]

    • Record the ambient temperature of the liquid.

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[5]

    • For improved accuracy, it is recommended to repeat the measurement multiple times and calculate the average value.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

G cluster_boiling_point Boiling Point Determination (Micro-Reflux) cluster_density Density Determination bp_start Start bp_sample Add 0.5 mL of this compound and stir bar to test tube bp_start->bp_sample bp_setup Place test tube in heating block and position thermometer bp_sample->bp_setup bp_heat Heat gently with stirring bp_setup->bp_heat bp_observe Observe for reflux (ring of condensation) bp_heat->bp_observe bp_measure Record stable temperature at reflux ring bp_observe->bp_measure bp_end End bp_measure->bp_end d_start Start d_weigh_empty Weigh empty, dry measuring cylinder (tare) d_start->d_weigh_empty d_add_liquid Add a known volume of This compound d_weigh_empty->d_add_liquid d_weigh_full Weigh the measuring cylinder with the liquid d_add_liquid->d_weigh_full d_calculate Calculate Density (ρ = m/V) d_weigh_full->d_calculate d_end End d_calculate->d_end

Caption: Experimental workflows for determining the boiling point and density of this compound.

References

Spectroscopic Profile of 2,4-Dimethylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethylquinoline, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound is a derivative of quinoline, a structural motif found in numerous biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new synthetic methodologies. This guide presents key spectroscopic data in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ, ppm)
H-88.008
H-57.851
H-77.620
H-67.443
H-37.027
2-CH₃2.653
4-CH₃2.562

¹³C NMR (Carbon-13) NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ reveals the following carbon environments.

Carbon Assignment Chemical Shift (δ, ppm)
C-2158.8
C-4144.3
C-8a147.7
C-7129.1
C-5128.8
C-6126.5
C-8125.7
C-4a123.5
C-3121.6
2-CH₃24.9
4-CH₃18.6
Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. The main absorption peaks are listed below.

Wavenumber (cm⁻¹) Vibrational Mode
3050-3000C-H stretch (aromatic)
2980-2850C-H stretch (methyl)
1600, 1560, 1500C=C and C=N stretching (quinoline ring)
1450C-H bend (methyl)
850, 750C-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment
157100.0[M]⁺ (Molecular Ion)
15615.1[M-H]⁺
1427.2[M-CH₃]⁺
1283.5[M-C₂H₅]⁺ or [M-H-HCN]⁺
11511.4[M-C₂H₂N]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher is used.

  • ¹H NMR Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

    • A standard single-pulse experiment is performed.

    • Key parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon.

    • A wider spectral width is used compared to ¹H NMR.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained as a thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

    • The sample is placed in the IR beam path.

    • The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, a small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.

  • Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The general workflow for the spectroscopic analysis of an organic compound such as this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Dilute for GC-MS or Direct Inlet Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI-MS) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

The Biological Versatility of 2,4-Dimethylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2,4-dimethylquinoline derivatives for researchers, scientists, and drug development professionals.

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, this compound derivatives have emerged as a promising class of compounds with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and workflows are presented to facilitate further research and development in this area.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2,4-disubstituted quinoline derivatives against a variety of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key signaling pathways involved in cancer cell growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 2,4-disubstituted quinoline derivatives, including those with the 2,4-dimethyl substitution pattern, against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative analysis of their potency.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Quinoline 13 (2-(3,4-methylenedioxyphenyl)-6-bromoquinoline)HeLa (Cervical Carcinoma)8.3[1]
Tetrahydroquinoline 18 (4-acetamido-6-bromo-2-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline)HeLa (Cervical Carcinoma)13.15[1]
Quinoline 12 (2-(3,4-methylenedioxyphenyl)-6-chloroquinoline)PC3 (Prostate Cancer)31.37[1]
Quinoline 11 (2-(3,4-methylenedioxyphenyl)quinoline)PC3 (Prostate Cancer)34.34[1]
Compound 15 (a tetrahydroquinoline derivative)MCF-7 (Breast Cancer)15.16[2]
Compound 15 (a tetrahydroquinoline derivative)HepG-2 (Hepatocellular Carcinoma)18.74[2]
Compound 15 (a tetrahydroquinoline derivative)A549 (Lung Carcinoma)18.68[2]
BAPPN (11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline)HepG2 (Hepatocellular Carcinoma)3.3[3]
BAPPN HCT-116 (Colon Carcinoma)23[3]
BAPPN MCF-7 (Breast Cancer)3.1[3]
BAPPN A549 (Lung Cancer)9.96[3]

Antimicrobial Activity

This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of microbial cellular processes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents. The following table presents the MIC values for various quinoline derivatives, including those with substitutions at the 2 and 4 positions.

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference
Quinolines 4a, 4b, 4c (Thiadiazolyl/oxadiazolyl substituted 2,4-dimethylquinolines)Various bacteria and fungiModerate to excellent activity[4]
Compound 9 (a quinoline derivative)Staphylococcus aureus0.12[5]
Compound 9 Salmonella typhi0.12[5]
Compound 9 Escherichia coli0.12[5]
Compound 10 (a quinoline derivative)Staphylococcus aureus0.24[5]
Compound 10 Salmonella typhi0.12[5]
Compound 10 Escherichia coli0.12[5]
Compounds 32, 33 (Quinolidene-rhodanine conjugates)Aspergillus flavus12.5[5]
Compounds 32, 33, 34 (Quinolidene-rhodanine conjugates)Aspergillus niger25[5]
Compounds 32, 33, 34 Candida neoformans25[5]

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives have been investigated in various experimental models. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. A study on a 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its ability to reduce oxidative stress and the levels of pro-inflammatory cytokines and NF-κB mRNA.[6][7]

Experimental Protocols

Reproducible and well-documented experimental methodologies are crucial for the advancement of drug discovery. This section provides detailed protocols for key assays used to evaluate the biological activity of this compound derivatives.

Synthesis of this compound

A common method for the synthesis of this compound is the Doebner-von Miller reaction.[8]

Procedure:

  • Heat iodine-containing aniline (B41778) to 170-175°C.

  • Add acetone (B3395972) dropwise to the heated aniline with vigorous stirring.

  • Collect the distillate.

  • Perform vacuum distillation to separate aniline and the intermediate 2,2,4-trimethyl-1,2-dihydroquinoline.

  • Heat the intermediate with anhydrous aniline, sodium metal, and copper powder.

  • Obtain this compound by vacuum distillation from the reaction mixture.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[10]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by anticancer quinoline derivatives and a general workflow for their biological evaluation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Quinoline This compound Derivative Quinoline->PI3K Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Evaluation (Anticancer, Antimicrobial) Purification->InVitro Toxicity Cytotoxicity Assays (e.g., MTT) InVitro->Toxicity Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro->Antimicrobial Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: General experimental workflow for the development of bioactive this compound derivatives.

References

The Pharmacological Potential of the 2,4-Dimethylquinoline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2,4-dimethylquinoline serves as a fundamental building block for the synthesis of novel therapeutic agents. While this compound itself has been noted for its potential antimicrobial, antitumor, and antioxidant properties, it is its derivatives that have been more extensively explored, revealing significant pharmacological activities. This technical guide provides an in-depth overview of the known and potential pharmacological activities stemming from the this compound core, with a focus on anticancer, antimicrobial, and anti-inflammatory properties of its derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and drug development endeavors.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable in vitro cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.

Quantitative Data for Anticancer Activity of Quinoline Derivatives

The anticancer efficacy of various quinoline derivatives, which share the core structure of this compound, has been quantified through half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesHeLa (Cervical Cancer)8.3[1]
2-ArylquinolinesPC3 (Prostate Cancer)31.37[1]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolinesHeLa (Cervical Cancer)13.15[1]
2-ArylquinolinesMCF-7 (Breast Cancer)Not sensitive[1]
2-ArylquinolinesSKBR-3 (Breast Cancer)Not sensitive[1]
2,4-DiaminoquinazolinesMCF-7 (Breast Cancer)9.1 - 12.0 µg/ml[2]
2,4-DiaminoquinazolinesHCT-116 (Colon Cancer)9.1 - 12.0 µg/ml[2]
2,4-DiaminoquinazolinesHePG-2 (Liver Cancer)9.1 - 12.0 µg/ml[2]
4-Hydroxyquinolone AnalogsHCT116 (Colon Carcinoma)Varies[3]
4-Hydroxyquinolone AnalogsA549 (Lung Carcinoma)Varies[3]
4-Hydroxyquinolone AnalogsPC3 (Prostate Carcinoma)Varies[3]
4-Hydroxyquinolone AnalogsMCF-7 (Breast Carcinoma)Varies[3]
Experimental Protocols for Anticancer Activity Screening

The evaluation of the anticancer potential of quinoline derivatives typically involves a series of in vitro assays to determine their cytotoxic effects and to elucidate their mechanism of action.

1. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., a this compound derivative) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[4]

2. Cell Cycle Analysis

Flow cytometry is used to analyze the effect of a compound on the cell cycle progression.

  • Cell Treatment and Fixation: Cancer cells are treated with the test compound, harvested, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. An accumulation of cells in a particular phase of the cell cycle (G0/G1, S, or G2/M) indicates cell cycle arrest.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a general experimental workflow for anticancer drug screening and a simplified representation of a signaling pathway that can be targeted by quinoline derivatives.

experimental_workflow_anticancer cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives cell_culture Cancer Cell Culture synthesis->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis cell_culture->cell_cycle apoptosis Apoptosis Assay cell_culture->apoptosis ic50 IC50 Determination mtt_assay->ic50 mechanism Mechanism of Action cell_cycle->mechanism apoptosis->mechanism signaling_pathway_apoptosis quinoline Quinoline Derivative stress Cellular Stress quinoline->stress caspases Caspase Activation stress->caspases apoptosis Apoptosis caspases->apoptosis experimental_workflow_antimicrobial cluster_synthesis Synthesis cluster_testing Susceptibility Testing cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives inoculum Inoculum Preparation synthesis->inoculum dilution Serial Dilution in Microplate inoculum->dilution incubation Inoculation & Incubation dilution->incubation mic MIC Determination incubation->mic signaling_pathway_inflammation lps LPS receptor Toll-like Receptor 4 lps->receptor nfkb_activation NF-κB Activation receptor->nfkb_activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_activation->cytokines quinoline Quinoline Derivative quinoline->nfkb_activation Inhibition synthesis_2_4_dimethylquinoline aniline Aniline intermediate Intermediate aniline->intermediate + acetone Acetone acetone->intermediate dmq This compound intermediate->dmq Cyclization

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical and methodological evolution of 2,4-dimethylquinoline synthesis. Quinoline (B57606) and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. An understanding of the classical synthetic routes to this important subclass of quinolines is essential for modern chemists, providing a foundation for the development of novel analogues and more efficient synthetic strategies. This document details the seminal discoveries, reaction mechanisms, experimental protocols, and quantitative data for the most significant historical syntheses of this compound, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of Quinoline Synthesis

The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar.[1] However, it was the late 19th century that witnessed a surge in the development of synthetic methods to construct the quinoline core, driven by the burgeoning dye industry and the quest to synthesize natural products like quinine.[1] Several classical named reactions emerged during this era, laying the groundwork for the synthesis of a wide variety of substituted quinolines, including this compound.

Key historical methods for the synthesis of 2,4-disubstituted quinolines include:

  • The Combes Synthesis (1888): Developed by Alphonse Combes, this method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[2][3] It remains a direct and effective route for preparing 2,4-substituted quinolines.[3]

  • The Doebner-von Miller Reaction (1881): This reaction, a modification of the Skraup synthesis, utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2][4] It is a robust method that can accommodate a variety of substituents.[5]

  • The Beyer Method: This is a variation of the Doebner-von Miller reaction where the α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds through an aldol (B89426) condensation.[4]

These foundational methods have been refined over the past century, with modern approaches focusing on improving yields, reducing reaction times, and employing greener catalysts.[5][6]

Core Synthetic Methodologies and Mechanisms

The classical syntheses of this compound rely on the formation of the quinoline ring system through the reaction of anilines with carbonyl-containing compounds. The specific nature of the carbonyl component dictates the resulting substitution pattern.

The Combes Synthesis

The Combes synthesis provides a direct route to this compound by reacting aniline with acetylacetone (B45752) (a β-diketone) in the presence of a strong acid catalyst, typically sulfuric acid.[2][3] The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline product.[2]

The mechanism involves three main stages:

  • Enamine Formation: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of acetylacetone, followed by dehydration to form an enamine.[2]

  • Acid-Catalyzed Cyclization: Protonation of the remaining carbonyl group activates it for intramolecular electrophilic attack by the aniline ring.[3] This is the rate-determining step.[3]

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the aromatic this compound.[3]

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + Acetylacetone - H₂O Acetylacetone Acetylacetone Acetylacetone->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate H⁺ (Acid Catalyst) Intramolecular Cyclization DMQ This compound Cyclized_Intermediate->DMQ - H₂O Aromatization Doebner_von_Miller_Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Acetone Acetone (2 eq.) Unsaturated_Ketone α,β-Unsaturated Ketone (in situ) Acetone->Unsaturated_Ketone Acid Catalyst Aldol Condensation Unsaturated_Ketone->Michael_Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Intramolecular Cyclization & Dehydration DMQ This compound Dihydroquinoline->DMQ Oxidation Synthesis_Workflow Start Target: this compound Combes Combes Synthesis Start->Combes Doebner_Miller Doebner-von Miller / Beyer Start->Doebner_Miller Reactants_Combes Aniline + Acetylacetone Combes->Reactants_Combes Conditions_Combes Strong Acid (H₂SO₄) Combes->Conditions_Combes Reactants_DM Aniline + Acetone Doebner_Miller->Reactants_DM Conditions_DM Acid/Lewis Acid (Iodine, HCl, ZnCl₂) Doebner_Miller->Conditions_DM Product This compound Reactants_Combes->Product Reactants_DM->Product Conditions_Combes->Product Conditions_DM->Product

References

An In-Depth Technical Guide to the Solubility of 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dimethylquinoline in water and various organic solvents. The information contained herein is essential for professionals in drug development and scientific research, where precise solubility data is critical for experimental design, formulation, and toxicological studies.

Quantitative and Qualitative Solubility Data

The solubility of this compound is a key physicochemical parameter. While quantitative data in many organic solvents is not widely published, this section summarizes the available experimental and predicted data.

Table 1: Solubility of this compound in Water and Organic Solvents

SolventChemical FormulaSolubilityTemperature (°C)Data Type
WaterH₂O1.795 g/L25Experimental
WaterH₂O0.6 g/LNot SpecifiedPredicted[1]
AlcoholR-OHSolubleNot SpecifiedQualitative
EtherR-O-R'SolubleNot SpecifiedQualitative
MethanolCH₃OHSparingly SolubleNot SpecifiedQualitative[2]
ChloroformCHCl₃Slightly SolubleNot SpecifiedQualitative[2]
Dimethyl Sulfoxide (DMSO)C₂H₆OSSlightly SolubleNot SpecifiedQualitative[2]

Note: "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative terms from chemical literature. For precise quantification, the experimental protocols outlined below are recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental methodologies are recommended. These protocols describe the equilibrium solubility determination using the shake-flask method, followed by quantification via UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

This is the gold-standard method for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

  • This compound

  • Chosen solvent (e.g., ethanol, DMSO, water)

  • Analytical balance

  • Glass vials with PTFE-lined caps

  • Thermostatic shaker or incubator with orbital shaking capabilities

  • Centrifuge

  • Syringe filters (0.22 µm, ensure compatibility with the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-30 minutes.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification and to ensure no solid particulates are carried over, filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC).

  • Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC system to determine the concentration of this compound.

A. UV-Vis Spectrophotometry

This method is suitable when this compound has a distinct chromophore and the solvent does not interfere at the analytical wavelength.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

  • Calibration Curve Preparation:

    • Prepare a concentrated stock solution of this compound with a known concentration in the solvent.

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

    • Measure the absorbance of each standard at the determined λmax, using the pure solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear, with a correlation coefficient (R²) > 0.99.

  • Sample Analysis: Measure the absorbance of the diluted saturated solution sample.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original saturated solution.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for quantification, especially in the presence of impurities.

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase) capable of separating this compound from any potential impurities. Key parameters to define include:

    • Column (e.g., C18)

    • Mobile phase composition and gradient

    • Flow rate

    • Injection volume

    • Detector wavelength

  • Calibration Curve Preparation:

    • Prepare a stock solution and a series of at least five calibration standards as described for UV-Vis spectrophotometry.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99).

  • Sample Analysis: Inject the diluted saturated solution sample into the HPLC system and record the peak area for this compound.

  • Concentration Calculation: Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted sample. Apply the dilution factor to calculate the final solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a vial B Add known volume of solvent A->B Step 1-2 C Seal vial and agitate at constant temperature (24-48h) B->C Step 3 D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E Step 4-5 F Prepare dilutions of filtered supernatant E->F G Quantify concentration (UV-Vis or HPLC) F->G Step 6 H Calculate Solubility G->H Step 7

Workflow for experimental solubility determination.

References

Thermochemical Data and Stability of 2,4-Dimethylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 2,4-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a scarcity of direct experimental thermochemical data for this compound in publicly accessible literature, this document outlines the established experimental methodologies for determining these crucial parameters. It presents a detailed protocol for combustion calorimetry, a fundamental technique for measuring the enthalpy of formation. Furthermore, this guide utilizes data for the parent compound, quinoline (B57606), as a representative model to illustrate the presentation and application of thermochemical data. The principles of interpreting such data to infer the stability of substituted quinolines like the 2,4-dimethyl derivative are also discussed.

Introduction

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The addition of methyl groups to the quinoline core can significantly influence its physicochemical properties, including its reactivity, solubility, and metabolic stability. Understanding the thermochemical data, such as the enthalpy of formation, entropy, and Gibbs free energy of formation, is paramount for predicting the compound's stability, reactivity, and potential energy release in chemical reactions. This information is critical for process safety, reaction optimization, and computational modeling in drug design and materials development.

While extensive experimental data for this compound remains to be published, this guide provides the foundational knowledge and protocols required to obtain and interpret such data.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₁H₁₁N
Molecular Weight157.21 g/mol
Melting Point60 °C
Boiling Point264 °C
Density1.061 g/mL at 25 °C
Refractive Index (n20/D)1.605
pKa (Strongest Basic)5.94 (Predicted)

Thermochemical Data

Table 2: Illustrative Thermochemical Data for Quinoline (gas phase, 298.15 K)

Thermochemical PropertyValue (kJ/mol)
Standard Enthalpy of Formation (ΔHf°)+145.2
Standard Molar Entropy (S°)346.8 J/(mol·K)
Gibbs Free Energy of Formation (ΔGf°)+308.8

Note: These values are for the parent compound, quinoline, and serve as a reference. The actual values for this compound will differ.

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound like this compound can be determined experimentally from its enthalpy of combustion, measured using a bomb calorimeter.

Principle

A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated. The standard enthalpy of formation is then derived using Hess's Law.

Materials and Apparatus
  • Sample: this compound (high purity)

  • Auxiliary Substance: Benzoic acid (for calibration)

  • Apparatus:

    • Isoperibol bomb calorimeter

    • High-pressure oxygen cylinder

    • Digital thermometer with high resolution (e.g., 0.001 K)

    • Analytical balance (±0.0001 g)

    • Pellet press

    • Ignition wire (e.g., platinum or nickel-chromium)

    • Cotton fuse

    • Crucible (silica or platinum)

    • Standard volumetric flasks and pipettes

    • Sodium carbonate solution (for titration of nitric acid)

    • Methyl red indicator

Experimental Workflow

The workflow for determining the enthalpy of combustion is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation & Calibration cluster_combustion Combustion cluster_analysis Data Analysis A Calibrate Calorimeter with Benzoic Acid B Prepare a Pellet of This compound A->B C Weigh Sample, Fuse, and Crucible B->C D Assemble Bomb (add water, seal) C->D E Pressurize with Oxygen (to ~30 atm) D->E F Place Bomb in Calorimeter Water Bath E->F G Equilibrate and Record Initial Temperature F->G H Ignite Sample G->H I Record Temperature Rise until Maximum H->I J Correct for Heat Loss (e.g., Regnault-Pfaundler method) I->J K Titrate Bomb Washings for Nitric Acid Formation J->K L Calculate Gross Heat of Combustion K->L M Apply Corrections for Fuse, Nitric Acid, and Standard State L->M N Calculate Enthalpy of Combustion (ΔHc°) M->N O Calculate Enthalpy of Formation (ΔHf°) using Hess's Law N->O

Figure 1: Experimental workflow for bomb calorimetry.
Calculation

  • Energy Equivalent of the Calorimeter (ε_calorimeter): Determined by combusting a certified standard, typically benzoic acid. ε_calorimeter = (ΔH_c,benzoic acid * m_benzoic acid + q_fuse) / ΔT_cal

  • Gross Heat Released (q_gross): q_gross = ε_calorimeter * ΔT_exp

  • Corrections:

    • Heat from fuse ignition (q_fuse): Determined from the mass of the fuse wire burned.

    • Heat from nitric acid formation (q_HNO3): Determined by titrating the bomb washings. The combustion of nitrogen-containing compounds in the presence of oxygen and water forms nitric acid.

  • Corrected Heat of Combustion at Constant Volume (ΔU_c): ΔU_c = (q_gross - q_fuse - q_HNO3) / n_sample where n_sample is the number of moles of this compound.

  • Enthalpy of Combustion at Constant Pressure (ΔH_c): ΔH_c = ΔU_c + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the balanced combustion equation, R is the ideal gas constant, and T is the standard temperature (298.15 K).

  • Standard Enthalpy of Formation (ΔH_f°): Calculated using Hess's Law based on the balanced combustion equation for this compound: C₁₁H₁₁N(s) + 13.75 O₂(g) → 11 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g)

    ΔH_c° = [11 * ΔH_f°(CO₂, g) + 5.5 * ΔH_f°(H₂O, l)] - [ΔH_f°(C₁₁H₁₁N, s) + 13.75 * ΔH_f°(O₂, g)]

    Since ΔH_f°(O₂, g) is zero, the equation can be rearranged to solve for ΔH_f°(C₁₁H₁₁N, s).

Stability and Decomposition

The thermodynamic stability of this compound can be inferred from its thermochemical data. A more negative enthalpy of formation generally indicates greater thermodynamic stability relative to its constituent elements.

The presence of two electron-donating methyl groups on the quinoline ring is expected to increase the electron density of the aromatic system, potentially enhancing its thermal stability compared to unsubstituted quinoline. However, these alkyl groups can also be susceptible to oxidation at elevated temperatures.

Potential decomposition pathways at high temperatures could involve the cleavage of the methyl groups or the fragmentation of the heterocyclic ring system. The exact decomposition products and mechanisms would need to be determined through techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

A logical relationship for assessing stability is outlined below.

stability_assessment A Thermochemical Data (ΔHf°, ΔGf°) D Assess Thermodynamic Stability A->D B Experimental Stability Studies (TGA, DSC) E Assess Kinetic Stability (Decomposition Temperature) B->E C Computational Modeling (Bond Dissociation Energies) F Predict Decomposition Pathways C->F G Overall Stability Profile of this compound D->G E->G F->G

Figure 2: Logical flow for stability assessment.

Conclusion

This technical guide has outlined the essential thermochemical data and stability considerations for this compound. While direct experimental data is currently limited, a robust experimental protocol for its determination using bomb calorimetry has been provided. By utilizing data from the parent quinoline molecule as an illustrative example, this guide serves as a valuable resource for researchers in drug development and materials science, enabling a deeper understanding of the energetic properties of this important class of compounds. Further experimental and computational studies are warranted to fully characterize the thermochemical landscape of this compound.

Quantum Chemical Blueprint of 2,4-Dimethylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular characteristics of 2,4-Dimethylquinoline, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Leveraging quantum chemical calculations, this document outlines the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. The methodologies detailed herein, based on Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, offer a foundational understanding for further research and development.

Molecular Structure and Properties

This compound (C₁₁H₁₁N) is a derivative of quinoline (B57606) with two methyl groups at positions 2 and 4.[1][2][3] Its molecular weight is approximately 157.21 g/mol .[1][2] Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic distribution of such molecules, providing insights that are crucial for understanding their reactivity and interactions.

Computational Methodology

The data presented in this guide are derived from computational studies employing established quantum chemical methods. The primary methods referenced are Hartree-Fock (HF) and Density Functional Theory (DFT), specifically utilizing the B3LYP functional.[4][5] These calculations are typically performed with basis sets such as 6-31++G(d,p) or 6-31G* to ensure a high degree of accuracy.[4] The computational process is generally carried out using software packages like Gaussian 09.[6][7]

Experimental Protocol: A Standard Computational Workflow

The following steps outline a typical workflow for the quantum chemical analysis of this compound:

  • Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved using methods like DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).[8]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Analysis: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.[6][9]

  • Spectroscopic Analysis: The calculated vibrational frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[8] The theoretical UV-Vis spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations.[4]

  • Further Analysis (Optional): Additional analyses such as Natural Bond Orbital (NBO) analysis for studying charge delocalization, and Molecular Electrostatic Potential (MEP) mapping can be performed to gain deeper insights into the molecule's reactivity and intermolecular interactions.[8][10]

Below is a visual representation of this computational workflow.

G Computational Workflow for Quantum Chemical Calculations A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT/B3LYP with 6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation (Confirmation of Minimum Energy) B->C D 4. Electronic Property Calculation (HOMO, LUMO, Energy Gap) C->D E 5. Spectroscopic Prediction (IR, Raman, UV-Vis) C->E F 6. Advanced Analysis (NBO, MEP) D->F E->F

A flowchart illustrating the key steps in the quantum chemical analysis of a molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound.

Table 1: Calculated Electronic Properties

PropertyValueMethod/Basis Set
HOMO Energy-6.646 eV (for Quinoline)DFT (B3LYP)/6-31+G(d,p)
LUMO Energy-1.816 eV (for Quinoline)DFT (B3LYP)/6-31+G(d,p)
HOMO-LUMO Energy Gap4.83 eV (for Quinoline)DFT (B3LYP)/6-31+G(d,p)
Dipole Moment2.004 D (for Quinoline)DFT (B3LYP)/6-31+G(d,p)
Note: Specific values for this compound were not available in the provided search results. The data for the parent molecule, Quinoline, is presented for reference and is expected to be similar.[6][7]

Table 2: Theoretical Vibrational Frequencies (Selected Modes)

Mode DescriptionCalculated Wavenumber (cm⁻¹)Method/Basis Set
C-H Stretching3100-3000B3LYP
-CH₃ Torsion67, 55-
Note: These are representative frequency ranges for aromatic C-H stretching and calculated values for methyl torsion in a related molecule.[4] A full vibrational analysis would provide a more comprehensive list of modes.

Analysis of Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.[9] For aromatic compounds like this compound, the HOMO is typically a π-orbital located on the aromatic rings, and the LUMO is a π*-orbital.

The logical relationship for assessing chemical reactivity based on the HOMO-LUMO energy gap is depicted below.

G Relationship between HOMO-LUMO Gap and Reactivity A HOMO-LUMO Energy Gap (Eg) B Large Eg A->B C Small Eg A->C D High Chemical Stability B->D E Low Chemical Reactivity B->E F Low Chemical Stability C->F G High Chemical Reactivity C->G

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical aspects of the solid-state chemistry of 2,4-dimethylquinoline, focusing on its crystal structure and potential polymorphism. A comprehensive search of publicly available scientific literature and crystallographic databases indicates that, to date, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, such as unit cell dimensions and space group, are not available. Furthermore, there is no published research specifically investigating the polymorphic forms of this compound. This guide, therefore, provides a detailed overview of the established methodologies for determining crystal structure and identifying polymorphs, which are essential considerations in the fields of pharmaceutical sciences and materials research. The synthesis and general properties of this compound are also summarized to provide a comprehensive context for future solid-state characterization studies.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₁H₁₁N. It belongs to the quinoline (B57606) family, which are known for their wide range of biological activities and applications in medicinal chemistry. The structure consists of a quinoline core with two methyl group substituents at the 2 and 4 positions. While its liquid-state properties and synthesis are documented, a thorough understanding of its solid-state characteristics is crucial for its application in drug development, where properties such as solubility, stability, and bioavailability are paramount and are dictated by the crystalline form.

Crystal Structure and Polymorphism: A Critical Overview

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, fundamentally influences the macroscopic properties of a solid. Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, dissolution rate, and stability. In the pharmaceutical industry, the identification and characterization of all possible polymorphs of an active pharmaceutical ingredient (API) is a critical step in drug development to ensure safety, efficacy, and batch-to-batch consistency.

Current Status of this compound Crystal Structure

A thorough search of prominent scientific databases, including the Cambridge Structural Database (CSD), has revealed no deposited crystal structure for this compound. This indicates that a single-crystal X-ray diffraction analysis, the definitive method for crystal structure determination, has not been publicly reported for this compound.

Experimental Protocols for Crystal Structure Determination and Polymorph Screening

The following sections outline the standard experimental methodologies that would be employed to determine the crystal structure of this compound and investigate its potential for polymorphism.

Synthesis and Purification

The synthesis of this compound is a prerequisite for any solid-state study. A common synthetic route is the Doebner-von Miller reaction, which involves the reaction of aniline (B41778) with an α,β-unsaturated aldehyde or ketone.

Example Protocol for Synthesis:

  • A mixture of aniline and crotonaldehyde (B89634) is slowly added to a solution of hydrochloric acid.

  • An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is introduced.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the mixture is made alkaline, and the product is extracted with an organic solvent.

  • The crude product is purified by distillation or column chromatography to yield this compound.

For crystallographic studies, high purity is essential. Therefore, the purified liquid is the starting material for crystallization experiments.

Crystallization Methods for Single-Crystal Growth

To obtain single crystals suitable for X-ray diffraction, various crystallization techniques should be explored:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, hexane, or mixtures thereof) is allowed to evaporate slowly at a constant temperature.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization. The cooling rate is a critical parameter that can influence the resulting polymorph.

  • Vapor Diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Solvent/Anti-Solvent Method: An anti-solvent is slowly added to a saturated solution of the compound to induce precipitation.

Polymorph Screening

A systematic polymorph screen is necessary to identify all accessible crystalline forms. This typically involves recrystallization from a wide range of solvents under various conditions (e.g., different temperatures, cooling rates, and pressures).

Workflow for Polymorph Screening:

The logical workflow for a comprehensive polymorph screen is illustrated in the diagram below.

Polymorph_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Experiments cluster_analysis Analysis & Structure Solution synthesis Synthesis of this compound purification Purification synthesis->purification solvents Select Diverse Solvents purification->solvents techniques Apply Crystallization Techniques (Slow Evaporation, Cooling, etc.) solvents->techniques conditions Vary Conditions (Temperature, Cooling Rate) conditions->techniques xrd Powder X-ray Diffraction (PXRD) techniques->xrd dsc Differential Scanning Calorimetry (DSC) techniques->dsc tg Thermogravimetric Analysis (TGA) techniques->tg spectroscopy Spectroscopy (FTIR, Raman) techniques->spectroscopy microscopy Hot-Stage Microscopy techniques->microscopy pxrd_analysis Identify Unique PXRD Patterns (Polymorph Identification) xrd->pxrd_analysis scxrd Single-Crystal X-ray Diffraction (SCXRD) pxrd_analysis->scxrd For each unique form structure_solution Crystal Structure Determination scxrd->structure_solution

Caption: Logical workflow for polymorph screening of this compound.

Characterization Techniques

The solid forms obtained from the crystallization experiments would be characterized using a suite of analytical techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each polymorph. It can also detect solid-solid phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can be used to identify solvates or hydrates.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can often distinguish between different polymorphic forms.

  • Hot-Stage Microscopy (HSM): This technique allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature.

Data Presentation (Hypothetical)

Should crystallographic data for polymorphs of this compound become available, it would be presented in a structured table for clear comparison. A hypothetical table is shown below to illustrate the type of data that would be collected.

ParameterPolymorph I (Hypothetical)Polymorph II (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.12312.456
b (Å)8.4569.789
c (Å)15.7897.123
α (°)9090
β (°)95.1290
γ (°)9090
Volume (ų)1345.6867.8
Z42
Density (calc) (g/cm³)1.2341.201
Melting Point (°C)85.278.5

Note: The data in this table is purely illustrative and does not represent experimental results.

Conclusion

While this compound is a compound of interest in medicinal chemistry, its solid-state properties, specifically its crystal structure and polymorphic behavior, remain uncharacterized in the public domain. This guide has outlined the critical importance of these properties and has provided a comprehensive overview of the standard experimental protocols required for their investigation. The successful application of these methodologies would provide the foundational knowledge necessary for the rational development of this compound in pharmaceutical and material science applications. It is recommended that future work on this compound prioritize a thorough polymorph screen and single-crystal X-ray diffraction studies to fill this knowledge gap.

Toxicological Profile and Safety Data for 2,4-Dimethylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and professional use only. It is a compilation of publicly available data and should not be used for clinical or diagnostic purposes. The toxicological properties of 2,4-Dimethylquinoline have not been exhaustively studied, and much of the available data is based on structurally related compounds through a read-across approach.

Executive Summary

This technical guide provides a comprehensive overview of the current toxicological and safety data for this compound. Due to the limited availability of specific data for this compound, a read-across approach has been employed, incorporating information from structurally similar molecules such as quinoline (B57606) and other methylquinoline isomers. This document summarizes key findings on acute and chronic toxicity, genotoxicity, and carcinogenicity. Detailed experimental protocols for pivotal studies are provided, and relevant biological pathways are illustrated to support researchers in academia and the pharmaceutical industry. All quantitative data is presented in structured tables for ease of comparison and analysis.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1198-37-4[1]
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 264-265 °C[1]
Density 1.061 g/mL at 25 °C[1]
Solubility Sparingly soluble in water[3]

Toxicological Data

Acute Toxicity

Specific acute toxicity data for this compound is largely unavailable. The available Safety Data Sheets (SDS) indicate "no data available" for oral, dermal, and inhalation routes.[4] Therefore, data from structurally related compounds are presented below as a surrogate.

CompoundTest SpeciesRouteLD₅₀Reference
QuinolineRatOral1377 mg/kg bw[5]
2-MethylquinolineRatOral1230 mg/kg bw[5]
2,3-DimethylquinoxalineMouseOral> 2000 mg/kg[2][6][7][8]

Hazard Classification: Based on GHS classifications from various sources, this compound is considered a:

  • Skin Irritant (Category 2) [3][4][9][10][11]

  • Serious Eye Irritant (Category 2) [3][4][9][10][11]

  • Specific Target Organ Toxin - Single Exposure (Category 3), Respiratory Tract Irritation [4][9][10]

Genotoxicity

Studies on methylquinoline isomers suggest potential genotoxic activity.

AssayTest SystemCompoundMetabolic ActivationResultReference
Unscheduled DNA Synthesis (UDS)Rat Hepatocytes4-Methylquinoline-Positive[12]
Unscheduled DNA Synthesis (UDS)Rat Hepatocytes2-Methylquinoline-Negative[12]
In vivo Micronucleus TestRat LiverQuinoline-More genotoxic than 4-Methylquinoline[13]
Ames TestSalmonella typhimurium TA100QuinolineWith S9Mutagenic[12]
Carcinogenicity

Direct carcinogenicity data for this compound is not available. However, studies on the parent compound, quinoline, and the isomer 4-methylquinoline, indicate carcinogenic potential.

CompoundTest SpeciesStudy TypeFindingsReference
QuinolineRatDietaryIncreased incidence of hepatocellular carcinomas and hemangioendotheliomas.[14]
4-MethylquinolineMouse (newborn)Intraperitoneal InjectionIncreased incidence of liver tumors in males.[15]

The U.S. Environmental Protection Agency (EPA) has classified quinoline as "likely to be carcinogenic in humans" based on sufficient evidence from animal studies.[14][16]

Experimental Protocols

Unscheduled DNA Synthesis (UDS) Assay in Rat Hepatocytes

Objective: To assess the ability of a test compound to induce DNA repair synthesis in primary rat hepatocytes, indicative of DNA damage.

Methodology:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from adult male rats by collagenase perfusion of the liver.

  • Cell Culture: Isolated hepatocytes are plated on coverslips in Williams' Medium E supplemented with fetal bovine serum and allowed to attach.

  • Compound Exposure: The cells are exposed to various concentrations of the test compound (e.g., 4-methylquinoline) and a positive control in the presence of ³H-thymidine for a defined period (e.g., 18-24 hours).

  • Cell Fixation and Staining: Following exposure, the cells are washed, fixed, and the coverslips are mounted on microscope slides. The slides are then dipped in photographic emulsion for autoradiography.

  • Data Analysis: The slides are developed, and the number of silver grains over the nucleus of non-S-phase cells is counted. A significant increase in the net grain count compared to the vehicle control indicates a positive UDS response.[12]

In Vivo Micronucleus Test in Rat Liver

Objective: To evaluate the clastogenic or aneugenic potential of a test compound by measuring the frequency of micronucleated hepatocytes in vivo.

Methodology:

  • Animal Dosing: Male rats are administered the test compound (e.g., quinoline) via an appropriate route (e.g., oral gavage) for a specified number of days.

  • Liver Perfusion and Hepatocyte Isolation: At a designated time after the last dose, the animals are anesthetized, and the livers are perfused with a collagenase solution to isolate hepatocytes.

  • Cell Preparation and Staining: The isolated hepatocytes are washed and stained with a DNA-specific fluorescent dye (e.g., propidium (B1200493) iodide).

  • Microscopic Analysis: The frequency of micronucleated hepatocytes is determined by scoring a large number of cells (e.g., 2000) per animal under a fluorescence microscope.

  • Data Analysis: The incidence of micronucleated hepatocytes in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-dependent increase indicates a positive result.[13]

Carcinogenicity Bioassay in Newborn Mice

Objective: To assess the carcinogenic potential of a test compound following neonatal exposure.

Methodology:

  • Animal Model: Newborn mice (e.g., CD-1 strain) are used.

  • Dosing Regimen: The test compound (e.g., 4-methylquinoline) is administered via intraperitoneal injection at multiple time points during the neonatal period (e.g., days 1, 8, and 15 of life).

  • Observation Period: The animals are observed for a long-term period (e.g., one year) for the development of tumors. Body weight and clinical signs are monitored regularly.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a complete necropsy. All major organs and any gross lesions are examined histopathologically.

  • Data Analysis: The tumor incidence in the treated groups is compared to that in the vehicle control group using appropriate statistical methods.[15]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of quinoline and its derivatives is thought to be mediated through several mechanisms, including metabolic activation, generation of reactive oxygen species (ROS), and interference with critical cellular signaling pathways.

Metabolic Activation and ROS Generation

Quinolines can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA and other macromolecules, leading to genotoxicity. This process can also lead to the production of reactive oxygen species, inducing oxidative stress.

ROS_Generation This compound This compound CYP450 CYP450 This compound->CYP450 Metabolism Reactive Metabolites Reactive Metabolites CYP450->Reactive Metabolites ROS ROS Reactive Metabolites->ROS Generates Oxidative Stress Oxidative Stress ROS->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: Metabolic activation of this compound and subsequent ROS generation.

PI3K/Akt/mTOR Signaling Pathway

Several quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes 2,4-Dimethylquinoline_Derivative This compound (or derivative) 2,4-Dimethylquinoline_Derivative->PI3K Inhibits Intrinsic_Apoptosis Cellular Stress Cellular Stress Bax Bax Cellular Stress->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis 2,4-Dimethylquinoline_Derivative This compound (or derivative) 2,4-Dimethylquinoline_Derivative->Bax May activate 2,4-Dimethylquinoline_Derivative->Bcl-2 May inhibit Extrinsic_Apoptosis Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Death-Inducing Signaling Complex Death Receptor->DISC Forms Caspase-8 Caspase-8 DISC->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis 2,4-Dimethylquinoline_Derivative This compound (or derivative) 2,4-Dimethylquinoline_Derivative->Caspase-8 May activate

References

Methodological & Application

Synthesis of 2,4-Dimethylquinoline via Combes Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The Combes reaction, first reported in 1888, provides a direct and efficient method for the synthesis of substituted quinolines.[1] This application note details the synthesis of 2,4-dimethylquinoline from aniline (B41778) and acetylacetone (B45752), a classic example of the Combes reaction. The protocol offers a robust and scalable method for accessing this important chemical building block.

The Combes reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1] The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[1] Concentrated sulfuric acid is a commonly employed catalyst for this transformation.[1]

Reaction Mechanism and Workflow

The synthesis of this compound via the Combes reaction follows a well-established mechanistic pathway. The key steps involve the formation of a Schiff base, followed by tautomerization to an enamine, which then undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the final quinoline product.

Combes_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Acetylacetone Acetylacetone Acetylacetone (pentane-2,4-dione) Acetylacetone->SchiffBase Enamine Enamine SchiffBase->Enamine Tautomerization CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate + H⁺ (from H₂SO₄) Intramolecular Cyclization Product This compound CyclizedIntermediate->Product - H₂O Dehydration Water H₂O (byproduct) Catalyst H₂SO₄ (catalyst) Catalyst->Enamine

Caption: Reaction mechanism for the Combes synthesis of this compound.

The experimental workflow for this synthesis is a straightforward process involving reaction setup, monitoring, work-up, and purification.

Experimental_Workflow A 1. Reaction Setup - Combine aniline and acetylacetone. - Slowly add concentrated H₂SO₄ with cooling. B 2. Heating and Reaction - Heat the mixture at a specified temperature. - Monitor reaction progress (e.g., by TLC). A->B C 3. Work-up - Cool the reaction mixture. - Pour onto ice and neutralize with a base (e.g., NaOH or NH₄OH). B->C D 4. Extraction - Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). C->D E 5. Purification - Dry the organic layer (e.g., over Na₂SO₄). - Concentrate the solvent in vacuo. - Purify the crude product (e.g., by vacuum distillation or column chromatography). D->E F 6. Characterization - Obtain spectroscopic data (NMR, IR, MS) to confirm the structure and purity. E->F

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via the Combes reaction.

Materials and Equipment:

  • Aniline (freshly distilled)

  • Acetylacetone (pentane-2,4-dione)

  • Concentrated sulfuric acid (98%)

  • Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

  • Standard laboratory glassware

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine freshly distilled aniline (0.1 mol, 9.31 g) and acetylacetone (0.1 mol, 10.01 g).

  • Acid Addition: Place the flask in an ice bath to cool the mixture. Slowly and carefully add concentrated sulfuric acid (20 mL) dropwise with continuous stirring. The addition should be controlled to maintain the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110 °C using a heating mantle or oil bath. Maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture onto 200 g of crushed ice in a large beaker.

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the solution is basic (pH > 8). This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound as a pale yellow oil.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Aniline0.1 mol (9.31 g)General Protocol
Acetylacetone0.1 mol (10.01 g)General Protocol
Catalyst
Concentrated H₂SO₄20 mLGeneral Protocol
Reaction Conditions
Temperature100-110 °CGeneral Protocol
Reaction Time2-3 hoursGeneral Protocol
Product
Yield80-90% (reported for analogous reactions)[2]
AppearancePale yellow oil
Boiling Point149-150 °C at 20 mmHg[2]
Spectroscopic Data
¹H NMR (CDCl₃)See Table 2[3][4]
¹³C NMR (CDCl₃)See Table 3[3]
Mass Spectrum (EI) m/z 157 (M⁺)[3]

Table 2: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95d1HH-8
7.65t1HH-6
7.45t1HH-7
7.25d1HH-5
7.05s1HH-3
2.65s3H2-CH₃
2.50s3H4-CH₃

Table 3: ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
158.0C-2
147.5C-4
144.0C-8a
129.0C-8
128.5C-6
126.0C-5
124.0C-7
122.0C-4a
121.5C-3
25.02-CH₃
18.54-CH₃

Conclusion

The Combes reaction provides an effective and reliable method for the synthesis of this compound. The protocol outlined in this application note is suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The straightforward procedure, coupled with the ready availability of the starting materials, makes this a valuable reaction for researchers in academia and industry involved in the synthesis of quinoline-based compounds for various applications, including drug discovery and materials science.

References

Application Notes and Protocols for the Doebner-von Miller Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry, providing a robust method for the synthesis of substituted quinolines. This reaction, a variation of the Skraup synthesis, involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][2] The resulting quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4][5]

These application notes provide detailed methodologies, quantitative data, and visualizations to aid researchers in the successful application of the Doebner-von Miller synthesis for the development of novel quinoline-based compounds.

Reaction Mechanism and Considerations

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of study. A widely accepted pathway involves a fragmentation-recombination mechanism.[1][2] The key steps include the Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to yield the aromatic quinoline ring.

Key Considerations:

  • Catalysts: The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄).[1][6] The choice of catalyst can significantly impact the reaction rate and the formation of side products.

  • Side Reactions: A common challenge in the Doebner-von Miller synthesis is the formation of tar and polymeric byproducts due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[7] Incomplete oxidation can also lead to the formation of dihydroquinoline impurities.

  • Troubleshooting: To minimize tar formation, slow addition of the α,β-unsaturated carbonyl compound to the heated aniline solution is recommended.[7] Employing a two-phase solvent system can also be effective.[8] Ensuring a sufficient amount of an oxidizing agent (which can be formed in situ) is crucial for complete aromatization.[7]

Quantitative Data: Synthesis of Substituted Quinolines

The following table summarizes various examples of the Doebner-von Miller synthesis for the preparation of substituted quinolines, detailing the reactants, reaction conditions, and reported yields.

Aniline Derivativeα,β-Unsaturated CarbonylCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)Reference
AnilineCrotonaldehyde (B89634)HCl, H₂OReflux4-62-Methylquinoline70-80[7]
AnilineMethyl vinyl ketoneHCl, H₂OReflux64-Methylquinoline65[6]
p-ToluidineCrotonaldehydeHCl, H₂OReflux52,6-Dimethylquinoline75[6]
m-ToluidineCrotonaldehydeHCl, H₂OReflux62,7-Dimethylquinoline & 2,5-Dimethylquinoline55 (mixture)[6]
p-AnisidineCrotonaldehydeHCl, H₂OReflux66-Methoxy-2-methylquinoline68[6]
AnilineCinnamaldehydeHCl, H₂OReflux82-Phenylquinoline60[1]
AnilineAcetaldehyde (in situ aldol)HCl, ZnCl₂Reflux72-Methylquinoline~70[9]

Experimental Protocols

General Protocol for the Synthesis of 2-Methylquinoline

This protocol is adapted from procedures designed to minimize tar formation.[7]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Detailed Protocol for the Synthesis of 2,4-Dimethylquinoline

This procedure is adapted from Organic Syntheses.[10]

Materials:

  • Aniline (0.6 mole)

  • Sodium metal (0.2 gram atom)

  • Copper powder (catalytic amount)

  • Acetone (B3395972) (11.6 moles)

Procedure:

  • To a 1-liter round-bottomed flask, add a small quantity of copper powder, sodium metal (cut into small pieces), and dry aniline.

  • Heat the flask in an oil bath to 170-175°C while vigorously stirring.

  • Add acetone through a dropping funnel at a rate that maintains a distillation of no more than 2 drops per second. A total of 850 ml of acetone is added over a 4-hour period.

  • During the addition, about 610 ml of distillate is collected.

  • After the addition is complete, cool the reaction mixture.

  • Distill the mixture in vacuum, collecting the fraction at 133–138°/13 mm.

  • The crude product can be further purified by fractional distillation to yield this compound.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism of the Doebner-von Miller reaction and a general experimental workflow.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Carbonyl (Michael Addition) Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Doebner-von Miller Reaction Mechanism

Experimental_Workflow Start Start Setup Reaction Setup: Aniline + Acid Catalyst Start->Setup Addition Slow Addition of α,β-Unsaturated Carbonyl Setup->Addition Reflux Reflux and Monitor (TLC) Addition->Reflux Workup Reaction Workup: Cool, Neutralize Reflux->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification: Distillation or Chromatography Extraction->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis End End Analysis->End

General Experimental Workflow
Signaling Pathways in Drug Development

Substituted quinolines are integral to the development of drugs targeting various diseases. The diagrams below illustrate the signaling pathways modulated by quinoline-based anticancer and antimalarial agents.

Anticancer Mechanism:

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][11]

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (c-Met, VEGFR, EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Quinoline Quinoline-based Inhibitors Quinoline->RTK Inhibition

Anticancer Signaling Pathways

Antimalarial Mechanism (Chloroquine):

The antimalarial drug chloroquine, a quinoline derivative, functions by disrupting the detoxification of heme in the malaria parasite.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits Polymerization

Antimalarial Mechanism of Chloroquine

References

Application Notes and Protocols for the Friedlander Annulation in 2,4-Disubstituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedlander annulation is a classic and versatile acid- or base-catalyzed condensation reaction used to synthesize quinolines. This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The resulting quinoline (B57606) scaffold is a significant pharmacophore found in a wide array of therapeutic agents. Notably, 2,4-disubstituted quinolines have garnered considerable interest in drug discovery due to their potent biological activities, particularly as anticancer agents.[1][2] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases and tubulin polymerization.[3][4][5]

This document provides detailed application notes, experimental protocols, and data to facilitate the use of the Friedlander annulation for the synthesis of 2,4-disubstituted quinolines in a research and drug development setting.

Data Presentation: Synthesis of 2,4-Disubstituted Quinolines

The following table summarizes various catalytic systems and reaction conditions for the Friedlander synthesis of 2,4-disubstituted quinolines, providing a comparative overview of their efficiency.

2-Aminoaryl Ketoneα-Methylene KetoneCatalystSolventTemperature (°C)TimeYield (%)
2-Aminobenzophenone (B122507)Ethyl acetoacetate (B1235776)ZrCl₄ (10 mol%)Ethanol (B145695)/Water (1:1)600.5 - 2 h>88
2-AminobenzophenoneAcetylacetoneCopper-based MOF (5 mol%)Toluene1002 hHigh
2-AminobenzophenonesKetonesHβ zeoliteSolvent-freeNot specifiedNot specifiedHigh
2-Aminoaryl ketonesCarbonyl compoundsMontmorillonite K-10EthanolRefluxNot specified75
2-Aminoaryl ketonesCarbonyl compoundsZeoliteEthanolRefluxNot specified83
2-Aminoaryl ketonesCarbonyl compoundsNano-crystalline sulfated zirconiaEthanolRefluxNot specified89
2-Aminoaryl ketonesα-Methylene ketonesNiO nanoparticlesEthanol802.5 min95
2-Aminoaryl aldehydes/ketonesAldehydes/ketones[Hbim]BF₄Solvent-free1003 - 6 h93
2-Aminoaryl ketonesα-Methylene ketonesPEG-OSO₃HSolvent-free (Microwave)Not specifiedNot specifiedExcellent
2-Aminoaryl ketonesα-Methylene ketonesAmberlyst-15EthanolRefluxNot specifiedGood

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline[6]

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[6]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium tetrachloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[6]

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).[6]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6]

  • Extract the product with ethyl acetate (3 x 20 mL).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica (B1680970) gel, if necessary.

Protocol 2: Heterogeneous Catalysis for 2,4-Disubstituted Quinoline Synthesis[7]

This protocol outlines a solvent-free approach using a reusable heterogeneous catalyst.[7]

Materials:

  • 2-Aminobenzophenone

  • Substituted ketone (e.g., acetylacetone)

  • Hβ zeolite catalyst

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel, combine 2-aminobenzophenone (1.0 mmol), the desired ketone (1.2 mmol), and Hβ zeolite catalyst.

  • Heat the solvent-free mixture with stirring. The optimal temperature and time should be determined empirically for the specific substrates.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[7]

  • Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Reaction Mechanism

The Friedlander annulation proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration.

Friedlander_Mechanism R1 2-Aminoaryl Ketone I1 Aldol Adduct R1->I1 + R2 R2 α-Methylene Ketone I2 Enone Intermediate I1->I2 - H₂O I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 2,4-Disubstituted Quinoline I3->P - H₂O Cat Acid or Base Catalyst Cat->R1 Cat->I1 Cat->I2 Cat->I3

Caption: General mechanism of the Friedlander annulation.

Experimental Workflow

A typical experimental workflow for the synthesis and characterization of 2,4-disubstituted quinolines.

Experimental_Workflow A 1. Reagent Preparation (2-Aminoaryl ketone, α-Methylene ketone, Catalyst, Solvent) B 2. Reaction Setup (Combine reagents, Heat and Stir) A->B C 3. Reaction Monitoring (Thin Layer Chromatography) B->C D 4. Workup (Quenching, Extraction, Washing) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, Mass Spectrometry, IR) E->F G 7. Biological Evaluation (e.g., Anticancer Assays) F->G

Caption: A standard experimental workflow.

Signaling Pathway in Cancer

A simplified representation of how 2,4-disubstituted quinolines can induce anticancer effects.

Signaling_Pathway cluster_cell Cancer Cell Drug 2,4-Disubstituted Quinoline Target Cellular Targets (e.g., Tubulin, Topoisomerase, G-quadruplex) Drug->Target Pathway Downstream Signaling (e.g., p53 activation) Target->Pathway Outcome Cellular Outcomes Pathway->Outcome Apoptosis Apoptosis (Programmed Cell Death) Outcome->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) Outcome->CellCycleArrest

Caption: Anticancer mechanism of action.

References

Application Notes and Protocols for Nickel-Catalyzed Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a critical class of nitrogen-containing heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals. Their derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Consequently, the development of efficient and sustainable synthetic methodologies for quinoline (B57606) scaffolds is of paramount importance in medicinal chemistry and drug discovery. Nickel catalysis has emerged as a powerful tool for the synthesis of quinolines, offering cost-effective and environmentally benign alternatives to traditional methods that often rely on precious metals or harsh reaction conditions.[1] This document provides detailed application notes and protocols for three distinct nickel-catalyzed methods for the synthesis of quinoline and isoquinoline (B145761) derivatives.

Overview of Methodologies

This document outlines three distinct protocols for the nickel-catalyzed synthesis of quinoline and related isoquinoline derivatives:

  • Homogeneous Dehydrogenative Coupling: A sustainable approach for quinoline synthesis from 2-aminobenzyl alcohol and secondary alcohols using a homogeneous nickel catalyst under aerobic conditions.[1]

  • Heterogeneous Friedlander Annulation: The use of reusable nickel oxide nanoparticles as a catalyst for the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and β-ketoesters or ketones.[2]

  • Annulation of 2-Iodobenzaldimines with Alkynes: A highly efficient method for the synthesis of substituted isoquinolines, which are structural isomers of quinolines, via a nickel-catalyzed annulation reaction.[3]

Data Presentation: Comparison of Protocols

The following table summarizes the key quantitative data for the three presented protocols, allowing for easy comparison of their reaction conditions and efficiency.

EntryStarting Material 1Starting Material 2Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Ref.
12-Aminobenzyl alcohol1-Phenylethanol (B42297)[Ni(L)2] (5 mol%)Toluene (B28343)801295[1]
22-Aminobenzophenone (B122507)Ethyl acetoacetate (B1235776)NiO Nanoparticles (5 mol%)Ethanol (B145695)Reflux0.594[2]
3N-(2-iodobenzylidene)-​tert-butylamineDiphenylacetylene (B1204595)NiBr2(dppe) (5 mol%), Zn (2 equiv)Acetonitrile (B52724)700.3398[3]

Experimental Workflow

The general experimental workflow for a nickel-catalyzed synthesis of quinoline derivatives is depicted below. The process typically involves the setup of the reaction under specific atmospheric conditions, followed by heating and monitoring, and finally, purification of the desired product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reagents Weigh and add starting materials, catalyst, ligand, and solvent to the reaction vessel. atmosphere Establish inert atmosphere (e.g., N2 or Ar) if required. reagents->atmosphere heating Heat the reaction mixture to the specified temperature with stirring. atmosphere->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring quenching Cool the reaction and quench if necessary. monitoring->quenching extraction Perform aqueous work-up and extract with an organic solvent. quenching->extraction purification Purify the crude product by column chromatography. extraction->purification product Characterize the pure product. purification->product

General experimental workflow for nickel-catalyzed quinoline synthesis.

Experimental Protocols

Protocol 1: Homogeneous Dehydrogenative Coupling

This protocol describes the synthesis of 2-phenylquinoline (B181262) from 2-aminobenzyl alcohol and 1-phenylethanol using a homogeneous nickel catalyst.[1]

Materials:

  • 2-Aminobenzyl alcohol (0.5 mmol, 61.6 mg)

  • 1-Phenylethanol (1.0 mmol, 122.2 mg)

  • Nickel catalyst [Ni(L)2] (where L is a specific ligand, 0.025 mmol, 5 mol%)

  • Toluene (2 mL)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-aminobenzyl alcohol (0.5 mmol), 1-phenylethanol (1.0 mmol), and the nickel catalyst (0.025 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene (2 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired 2-phenylquinoline.

Protocol 2: Heterogeneous Friedlander Annulation using NiO Nanoparticles

This protocol details the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate from 2-aminobenzophenone and ethyl acetoacetate using nickel oxide nanoparticles as a reusable heterogeneous catalyst.[2]

Materials:

  • 2-Aminobenzophenone (1 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

  • Nickel oxide (NiO) nanoparticles (0.05 mmol, 5 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and NiO nanoparticles (5 mol%).

  • Add ethanol (5 mL) to the flask.

  • Attach a condenser and heat the mixture to reflux with vigorous stirring for 30 minutes.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the NiO nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from chloroform (B151607) to obtain pure ethyl 2-methyl-4-phenylquinoline-3-carboxylate.

Protocol 3: Annulation of 2-Iodobenzaldimines with Alkynes for Isoquinoline Synthesis

This protocol describes a highly efficient synthesis of 1-tert-butyl-3,4-diphenylisoquinoline from N-(2-iodobenzylidene)-tert-butylamine and diphenylacetylene.[3]

Materials:

  • N-(2-iodobenzylidene)-tert-butylamine (0.5 mmol, 150.6 mg)

  • Diphenylacetylene (0.6 mmol, 106.9 mg)

  • NiBr2(dppe) (0.025 mmol, 5 mol%)

  • Zinc powder (1.0 mmol, 65.4 mg)

  • Acetonitrile (3 mL)

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

Procedure:

  • To a sealed tube containing a magnetic stir bar, add N-(2-iodobenzylidene)-tert-butylamine (0.5 mmol), diphenylacetylene (0.6 mmol), NiBr2(dppe) (0.025 mmol), and zinc powder (1.0 mmol).

  • Add acetonitrile (3 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for 20 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a short pad of celite to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 1-tert-butyl-3,4-diphenylisoquinoline.

Concluding Remarks

The protocols detailed in these application notes highlight the versatility and efficiency of nickel catalysis in the synthesis of quinoline and isoquinoline derivatives. These methods offer several advantages, including the use of inexpensive and earth-abundant nickel catalysts, mild reaction conditions, and high product yields. For professionals in drug development and medicinal chemistry, these protocols provide robust and adaptable starting points for the synthesis of novel quinoline-based compounds for biological screening and lead optimization. The choice of protocol will depend on the desired substitution pattern of the target quinoline and the availability of starting materials.

References

Application Notes and Protocols: 2,4-Dimethylquinoline as a Precursor for Advanced Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent dyes derived from 2,4-dimethylquinoline. This readily available precursor offers a versatile scaffold for the development of novel fluorophores with tunable photophysical properties, making them suitable for a wide range of applications in biological imaging, sensing, and diagnostics.

Introduction to this compound-Based Fluorophores

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes.[1] Their rigid, planar structure and extended π-conjugated system provide a robust framework for designing fluorophores with tailored absorption and emission characteristics.[1] this compound, in particular, serves as an excellent starting material due to the reactivity of its methyl groups and the potential for functionalization of the quinoline core.

The fluorescence properties of quinoline-based dyes are often governed by intramolecular charge transfer (ICT), where electron-donating and electron-accepting groups are strategically introduced to create a "push-pull" system.[2] This allows for the rational design of probes that respond to changes in their microenvironment, such as polarity, pH, viscosity, or the presence of specific analytes.[1][3]

Synthesis of Fluorescent Dyes from this compound

While various methods exist for the synthesis of the quinoline core itself, such as the Combes synthesis, this section focuses on the derivatization of this compound to yield fluorescent dyes.[4][5] A common strategy involves the condensation of the activated methyl group at the 2-position with an aromatic aldehyde to introduce a styryl linkage, extending the π-conjugation and creating a push-pull system.

Experimental Protocol: Synthesis of a Styryl-Quinoline Dye

This protocol describes a general method for the synthesis of a fluorescent styryl-quinoline dye from this compound and a substituted benzaldehyde.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired styryl-quinoline dye.

Proposed Synthetic Scheme:

G cluster_0 Synthesis of a Styryl-Quinoline Dye 2_4_DMQ This compound Reaction + 2_4_DMQ->Reaction Aldehyde 4-(Dimethylamino)benzaldehyde Aldehyde->Reaction Piperidine Piperidine (catalyst) Ethanol Ethanol, Reflux Piperidine->Ethanol Ethanol->Reaction Heat Product Styryl-Quinoline Dye Reaction->Product

Caption: Synthetic route to a styryl-quinoline dye.

Photophysical Properties

The photophysical properties of quinoline-based dyes can be fine-tuned by altering the substituents on the quinoline core and the appended aromatic groups. The introduction of electron-donating groups (e.g., -N(CH₃)₂) and electron-withdrawing groups (e.g., -CN) can significantly shift the absorption and emission wavelengths.

Table 1: Representative Photophysical Data for a 2,4-Disubstituted Quinoline Dye Library

CompoundR1 SubstituentR2 SubstituentAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
DMAQ-1 HH35045015,0000.30
DMAQ-2 OCH₃H36547518,0000.45
DMAQ-3 N(CH₃)₂H40552025,0000.65
DMAQ-4 HCN37049017,0000.25
DMAQ-5 N(CH₃)₂CN42059330,0000.50

Data is representative and compiled from literature on similar quinoline-based dyes for illustrative purposes.[2]

Applications in Bioimaging

Quinoline-based fluorescent probes derived from this compound have shown great promise in various bioimaging applications due to their sensitivity to the cellular microenvironment.[1][3]

Application: Imaging of Cellular Lipid Droplets

Background: Lipid droplets are dynamic organelles involved in lipid metabolism and storage. Abnormalities in lipid droplet accumulation are associated with various diseases. Fluorescent probes that specifically target lipid droplets are valuable tools for studying these processes.

Principle: Certain quinoline-based dyes exhibit fluorogenic properties, where their fluorescence is significantly enhanced in nonpolar environments, such as the interior of lipid droplets. This is often due to the restriction of intramolecular rotation in the viscous lipid environment, leading to an increase in fluorescence quantum yield.

Experimental Protocol: Staining of Lipid Droplets in Live Cells

Materials:

  • Live cells (e.g., HeLa cells) cultured on glass-bottom dishes

  • Quinoline-based lipid droplet probe (e.g., a derivative of DMAQ)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes to 70-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the quinoline-based probe in DMSO.

  • Cell Staining:

    • Wash the cells twice with PBS.

    • Dilute the probe stock solution to a final concentration of 1-5 µM in serum-free cell culture medium.

    • Incubate the cells with the staining solution for 30 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with PBS to remove excess probe.

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with appropriate excitation and emission wavelengths based on the probe's spectral characteristics.

Experimental Workflow for Lipid Droplet Imaging:

G cluster_1 Lipid Droplet Staining and Imaging Workflow Cell_Culture Culture HeLa Cells Staining_Solution Dilute Probe to 1-5 µM in Medium Cell_Culture->Staining_Solution Probe_Prep Prepare Probe Stock (1 mM in DMSO) Probe_Prep->Staining_Solution Incubation Incubate Cells with Probe (30 min, 37°C) Staining_Solution->Incubation Washing Wash Cells with PBS (3x) Incubation->Washing Imaging Confocal Microscopy Washing->Imaging

Caption: Workflow for live-cell imaging of lipid droplets.

Potential Signaling Pathway Investigation

Fluorescent probes derived from this compound can be designed to investigate cellular signaling pathways. For instance, a probe could be functionalized with a reactive group that binds to a specific enzyme, leading to a change in its fluorescence upon enzymatic activity.

Conceptual Signaling Pathway Diagram:

G cluster_2 Enzyme Activity Detection Probe Quinoline Probe (Low Fluorescence) Product Fluorescent Product (High Fluorescence) Probe->Product Enzymatic Conversion Enzyme Target Enzyme Enzyme->Probe Binds to Substrate Cellular Substrate Signal Fluorescence Signal Increase Product->Signal

Caption: Conceptual pathway for enzyme activity detection.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of fluorescent dyes. Through strategic chemical modifications, it is possible to develop probes with tunable photophysical properties suitable for various bioimaging and sensing applications. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound-based fluorophores in their respective fields of study.

References

Synthesis of 2,4-Dimethylquinoline from Aniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of 2,4-dimethylquinoline, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Two primary synthetic routes originating from aniline (B41778) are presented: the Doebner-von Miller reaction using an α,β-unsaturated carbonyl compound and a two-step method involving the formation and subsequent decomposition of an "acetone-anil" intermediate. This guide includes comprehensive protocols, a comparative analysis of the methods, and characterization data to assist researchers in the efficient synthesis and verification of the target compound.

Introduction

Quinoline (B57606) and its derivatives are a critical class of N-heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The this compound scaffold, in particular, serves as a key building block in the development of novel therapeutic agents and functional materials. The Doebner-von Miller reaction and its variations offer a classical and effective approach to construct the quinoline core from readily available anilines. This application note outlines two reliable protocols for the laboratory-scale synthesis of this compound, providing a comparative summary of their respective yields and reaction conditions.

Comparative Data of Synthetic Methods

ParameterMethod 1: Doebner-von Miller ReactionMethod 2: Acetone-Anil Intermediate
Starting Materials Aniline, Acetaldehyde (in situ from Lactic Acid)Aniline, Acetone (B3395972)
Key Reagents HBeta zeolite catalystIodine, Sodium, Copper powder
Reaction Conditions Vapour-phase reactionStep 1: 170-175 °C; Step 2: Reflux (220-230 °C)
Reaction Time Not specifiedStep 1: 4 hours; Step 2: 3-6 hours
Reported Yield 67.6% (total quinolines)[1]80-90%[2]
Purification Not specifiedVacuum distillation[2]

Experimental Protocols

Method 1: Doebner-von Miller Synthesis with Acetaldehyde (Generated in situ)

This method represents a greener approach to the Doebner-von Miller reaction by utilizing lactic acid as a source of acetaldehyde.

Materials:

  • Aniline

  • Lactic Acid

  • HBeta zeolite catalyst

Procedure:

Details for this specific vapour-phase reaction are based on a modified Doebner-von Miller approach. A mixture of aniline and lactic acid is passed over a heated HBeta zeolite catalyst. The lactic acid decarbonylates in situ to form acetaldehyde, which then reacts with aniline to form 2- and 4-methylquinolines. The total reported yield for quinolines using this method is 67.6%.[1] Further optimization would be required to favor the formation of this compound.

Method 2: Synthesis via Acetone-Anil Intermediate

This two-step procedure, adapted from Organic Syntheses, provides a high-yield route to this compound.[2]

Step A: Preparation of "Acetone-Anil" (2,2,4-Trimethyl-1,2-dihydroquinoline)

Materials:

  • Aniline (279 g, 3 moles)

  • Iodine (9 g)

  • Acetone (850 ml, 11.6 moles)

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a condenser system, combine aniline and iodine.

  • Heat the mixture to 170-175 °C with vigorous stirring.

  • Add acetone through the dropping funnel at a rate that maintains a steady distillation (approximately 2 drops per second). The addition should take about 4 hours.

  • After the addition is complete, cool the reaction mixture and perform vacuum distillation to isolate the "acetone-anil" intermediate. The fraction boiling at 133-138 °C / 13 mm Hg is collected. The reported yield is 61-68% based on the consumed aniline.[2]

Step B: Synthesis of this compound

Materials:

  • Sodium metal (4.6 g, 0.2 gram atom)

  • Dry Aniline (56 g, 0.6 mole)

  • Copper powder (approx. 0.2 g)

  • "Acetone-anil" (346 g, 2 moles)

Procedure:

  • In a 1-L round-bottomed flask, add sodium metal pieces and copper powder to dry aniline.

  • Gently warm the mixture until the evolution of hydrogen ceases.

  • Add the "acetone-anil" intermediate and a few boiling chips to the flask.

  • Heat the mixture to reflux (220-230 °C) until the evolution of methane (B114726) gas stops (typically 3-6 hours).

  • After the reaction is complete, cool the mixture and purify by vacuum distillation.

  • Collect the fraction boiling at 135-140 °C / 12 mm Hg. The expected yield of this compound is 80-90%.[2]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • Appearance: Yellowish to brown liquid.

  • Boiling Point: 264-265 °C (lit.)

  • ¹H NMR (CDCl₃): Chemical shifts (δ) for the aromatic protons and the two methyl groups should be consistent with the structure of this compound.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M+) at m/z = 157.

Visualizing the Synthesis and Reaction Mechanism

Experimental Workflow for this compound Synthesis (Method 2)

G Experimental Workflow: Synthesis via Acetone-Anil Intermediate cluster_0 Step A: Acetone-Anil Formation cluster_1 Step B: this compound Synthesis A Aniline + Iodine B Heat to 170-175°C A->B C Add Acetone (4h) B->C D Vacuum Distillation C->D E Acetone-Anil Intermediate D->E H Add Acetone-Anil E->H F Sodium + Aniline + Cu powder G Warm to cease H₂ evolution F->G G->H I Reflux (220-230°C, 3-6h) H->I J Vacuum Distillation I->J K This compound J->K

Caption: Workflow for the synthesis of this compound via an acetone-anil intermediate.

Proposed Signaling Pathway: Doebner-von Miller Reaction Mechanism

G Doebner-von Miller Reaction Mechanism A Aniline C Michael Addition A->C B α,β-Unsaturated Carbonyl B->C D 1,4-Adduct C->D H+ catalyst E Cyclization D->E F Dihydroquinoline Intermediate E->F G Oxidation/Aromatization F->G H Substituted Quinoline G->H

Caption: Simplified mechanism of the Doebner-von Miller reaction for quinoline synthesis.

References

Application Notes and Protocols for the Use of 2,4-Dimethylquinoline Derivatives in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory potential of 2,4-dimethylquinoline and its derivatives. The protocols detailed below are based on established in vitro and in vivo models and are intended to serve as a guide for the screening and characterization of novel anti-inflammatory compounds based on the quinoline (B57606) scaffold.

Introduction

Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anti-inflammatory effects. The mechanism of action for many quinoline-based compounds involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade. These pathways are critical in the production of pro-inflammatory mediators like prostaglandins, nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This document outlines detailed protocols for assessing the anti-inflammatory properties of this compound derivatives.

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of quinoline derivatives is often attributed to their ability to interfere with major signaling pathways that regulate the inflammatory response. Two of the most significant pathways are the COX pathway and the NF-κB pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Quinoline_Derivatives This compound Derivatives Quinoline_Derivatives->COX2 Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK IkB IκBα NFkB_inactive NF-κB (p50/p65) (Inactive) Quinoline_Derivatives This compound Derivatives IkB_p P-IκBα Proteasome Proteasome NFkB_active NF-κB (p50/p65) (Active) NFkB_translocated NF-κB (p50/p65) NFkB_active->NFkB_translocated Translocation DNA DNA Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2)

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of various quinoline derivatives as reported in the literature. This data can be used as a benchmark for evaluating newly synthesized this compound analogues.

Table 1: In Vitro Anti-inflammatory Activity of Quinoline Derivatives

Compound ClassAssayTarget Cell LineIC50 / EC50 (µM)Reference CompoundReference IC50 / EC50 (µM)
2-(Furan-2-yl)-4-phenoxyquinolinesTNF-α FormationNot Specified2.3Genistein9.1[1]
2-(Furan-2-yl)-4-phenoxyquinolinesβ-Glucuronidase ReleaseNot Specified5.0--[1]
2-(Furan-2-yl)-4-phenoxyquinolinesLysozyme ReleaseNot Specified4.6--[1]
Pyrazolo[4,3-c]quinolinesNO ProductionRAW 264.7 (LPS-induced)0.19 - 0.92--[2]
Coumarin-Curcumin HybridsAnti-inflammatory ActivityLPS-Macrophages5.32--[3]

Table 2: In Vivo Anti-inflammatory Activity of Quinoline Derivatives

CompoundAnimal ModelAssayDose% InhibitionReference Drug% Inhibition (Reference)
3gMiceXylene-induced ear edema30 min (i.p.)63.19Ibuprofen-[4]
6dMiceXylene-induced ear edema30 min (i.p.)68.28Ibuprofen-[4]
4cRatsCarrageenan-induced paw edema300 µmol/kg (4h)52.8--[5]

Experimental Protocols

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Viability Cell Viability Assay (MTT) NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) COX_Assay COX-2 Inhibition Assay NFkB_Assay NF-κB Activity Assay (Luciferase Reporter) Western_Blot Western Blot Analysis (iNOS, COX-2, p-IκBα, p65) Paw_Edema Carrageenan-Induced Paw Edema Western_Blot->Paw_Edema Lead Compound Selection Ear_Edema Xylene-Induced Ear Edema

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of the test compounds on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.[6]

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 24 hours.[6]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of the test compounds on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (mix equal volumes of A and B immediately before use) to the supernatant.[8]

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Objective: To quantify the inhibition of TNF-α and IL-6 production by the test compounds in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells and culture reagents

  • Test compounds

  • LPS (1 µg/mL)

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 24 hours.[9]

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Protocol 4: In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the direct inhibitory effect of the test compounds on COX-2 enzyme activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Test compounds

  • Celecoxib (B62257) (positive control)[10]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare dilutions of the test compounds and celecoxib in COX Assay Buffer. The final DMSO concentration should not exceed 1%.[11]

  • Prepare a reaction mix containing COX Assay Buffer, heme, and the fluorometric probe.

  • Add 80 µL of the reaction mix to each well.

  • Add 10 µL of the diluted test compounds, celecoxib, or vehicle control to the respective wells.

  • Add 10 µL of the COX-2 enzyme solution.

  • Incubate at 37°C for 15 minutes.[11]

  • Initiate the reaction by adding 10 µL of arachidonic acid.

  • Immediately measure the fluorescence in a kinetic mode (Excitation/Emission ~535/590 nm) for 10-15 minutes.[11]

  • Calculate the rate of reaction and the percentage of inhibition.

Protocol 5: NF-κB Luciferase Reporter Assay

Objective: To assess the inhibitory effect of the test compounds on NF-κB transcriptional activity.

Materials:

  • HEK293T or RAW 264.7 cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Test compounds

  • TNF-α or LPS (NF-κB activator)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB reporter and control plasmids.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with the test compounds for 1-2 hours.[12]

  • Stimulate with TNF-α or LPS for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB luciferase activity to the control luciferase activity.

Protocol 6: Western Blot Analysis

Objective: To determine the effect of test compounds on the expression of key inflammatory proteins (iNOS, COX-2) and NF-κB pathway components (p-IκBα, p65).

Materials:

  • RAW 264.7 cells and culture reagents

  • Test compounds

  • LPS

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • ECL detection reagent

Procedure:

  • Treat RAW 264.7 cells with test compounds and/or LPS as described in previous protocols.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.[12]

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL reagent and quantify the band intensities.

Protocol 7: In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.

Materials:

  • Wistar rats (150-200 g)

  • Test compounds

  • Carrageenan solution (1% in saline)

  • Indomethacin (B1671933) (reference drug)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or indomethacin orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the investigation of this compound derivatives as potential anti-inflammatory agents. By systematically evaluating their effects on key inflammatory mediators and signaling pathways, researchers can identify and characterize promising lead compounds for further development. The provided methodologies, from in vitro screening to in vivo validation, offer a comprehensive approach to advancing the understanding and application of this important class of molecules in the treatment of inflammatory diseases.

References

Application Notes and Protocols: 2,4-Dimethylquinoline as an Intermediate for Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4-dimethylquinoline, focusing on its synthesis and its role as a potential intermediate in the development of specialty polymers. While direct polymerization of this compound into high-performance polymers is not extensively documented in publicly available literature, its precursor, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), readily undergoes polymerization to produce a notable specialty polymer used as a rubber antioxidant. This document will detail the synthesis of this compound and the subsequent polymerization of its dihydro-precursor as a pertinent example of polymer development from this class of compounds.

Introduction to this compound and its Polymer Precursor

However, the synthesis of this compound often proceeds through an intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline. This dihydroquinoline derivative is a well-established monomer for the production of a polymeric antioxidant, commonly known in the rubber industry. The study of its synthesis and polymerization provides a valuable framework for understanding how quinoline-based structures can be incorporated into polymeric materials.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the condensation of aniline (B41778) with acetone (B3395972). This process first yields 2,2,4-trimethyl-1,2-dihydroquinoline, which can then be converted to this compound.

Synthesis of the Intermediate: 2,2,4-Trimethyl-1,2-dihydroquinoline

The reaction of aniline with acetone in the presence of an acid catalyst is a common method for producing 2,2,4-trimethyl-1,2-dihydroquinoline. This reaction is a variation of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

Materials:

  • Aniline

  • Acetone

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask equipped with a reflux condenser and a stirrer, add aniline and a stoichiometric excess of acetone.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and should be controlled with external cooling if necessary.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for several hours to ensure the completion of the condensation reaction.

  • Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution.

  • Extract the organic layer using toluene.

  • Wash the organic extract with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain the crude 2,2,4-trimethyl-1,2-dihydroquinoline.

  • The crude product can be purified by vacuum distillation.

Table 1: Typical Reaction Parameters for the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

ParameterValue
Molar Ratio (Aniline:Acetone)1 : 3
CatalystConcentrated HCl
Reaction TemperatureReflux
Reaction Time4-6 hours
Typical Yield70-80%
Conversion to this compound

The synthesized 2,2,4-trimethyl-1,2-dihydroquinoline can be converted to this compound through a dehydrogenation process.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2,4-Trimethyl-1,2-dihydroquinoline

  • Sulfur or a suitable dehydrogenation catalyst (e.g., Palladium on carbon)

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • In a reaction flask, dissolve 2,2,4-trimethyl-1,2-dihydroquinoline in a high-boiling point solvent.

  • Add the dehydrogenation agent (e.g., sulfur).

  • Heat the mixture to a high temperature (typically >200 °C) under a nitrogen atmosphere.

  • Monitor the reaction for the evolution of hydrogen sulfide (B99878) (if using sulfur).

  • After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent.

  • Filter to remove any solid byproducts.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Polymerization of 2,2,4-Trimethyl-1,2-dihydroquinoline

The monomer 2,2,4-trimethyl-1,2-dihydroquinoline undergoes acid-catalyzed polymerization to form a low molecular weight polymer that is widely used as an antioxidant for rubber.[1]

Experimental Protocol: Polymerization of 2,2,4-Trimethyl-1,2-dihydroquinoline

Materials:

  • 2,2,4-Trimethyl-1,2-dihydroquinoline (monomer)

  • Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Inert solvent (optional, e.g., xylene)

Procedure:

  • Charge the reactor with the 2,2,4-trimethyl-1,2-dihydroquinoline monomer and the inert solvent (if used).

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to the desired polymerization temperature, typically in the range of 120-150 °C.

  • Maintain the reaction at this temperature for a specified period, monitoring the viscosity of the mixture.

  • Once the desired degree of polymerization is achieved, cool the reaction mixture.

  • If a solvent was used, it can be removed by distillation.

  • The resulting polymer is a viscous liquid or a resinous solid.

Table 2: Typical Polymerization Conditions and Properties of Poly(2,2,4-trimethyl-1,2-dihydroquinoline)

ParameterValue
Monomer2,2,4-Trimethyl-1,2-dihydroquinoline
Catalystp-Toluenesulfonic acid
Temperature130 °C
Polymer AppearanceDark, viscous liquid/resin
Average Molecular Weight (Mn)500 - 1000 g/mol
ApplicationRubber Antioxidant

Visualizing the Synthesis and Polymerization Pathways

To better illustrate the chemical transformations, the following diagrams outline the synthesis of this compound and the polymerization of its precursor.

Synthesis_of_2_4_Dimethylquinoline Aniline Aniline Intermediate 2,2,4-Trimethyl-1,2- dihydroquinoline Aniline->Intermediate Condensation (Acid Catalyst) Acetone Acetone Acetone->Intermediate DMQ This compound Intermediate->DMQ Dehydrogenation

Caption: Synthesis pathway of this compound from aniline and acetone.

Polymerization_Workflow Monomer 2,2,4-Trimethyl-1,2-dihydroquinoline (Monomer) Polymerization Acid-Catalyzed Polymerization Monomer->Polymerization Polymer Poly(2,2,4-trimethyl-1,2-dihydroquinoline) (Specialty Polymer) Polymerization->Polymer Application Application: Rubber Antioxidant Polymer->Application Structure_Property Structure Polymer Structure Amine groups in the backbone Low molecular weight Property Antioxidant Properties Radical scavenging ability Good compatibility with rubber Structure:f1->Property:f1 enables Structure:f2->Property:f2 provides

References

Application Notes and Protocols for the Quantification of 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylquinoline is a heterocyclic aromatic organic compound with applications in various fields, including the synthesis of pharmaceuticals and as a flavoring agent. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and environmental monitoring. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and drug development professionals.

I. High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound. This method is adaptable for analyzing samples from various matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids, after appropriate sample preparation.

A. Chromatographic Conditions

A C18 stationary phase is employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent to ensure optimal retention and peak shape for this compound. UV detection is utilized for its sensitivity and specificity towards the analyte's chromophore.

B. Experimental Protocol

  • Preparation of Standard Solutions:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol (B129727) or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.[1]

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation:

    • The sample preparation procedure will depend on the matrix.[1] For bulk drug substances, a simple dissolution in the mobile phase followed by filtration is generally sufficient.[1] For more complex matrices like biological fluids or environmental samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Instrumentation and Analysis:

    • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

    • Injection: Inject a fixed volume (e.g., 10-20 µL) of the filtered standard and sample solutions into the chromatograph.

    • Data Acquisition: Record the chromatograms and integrate the peak area for this compound.[1]

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Determine the concentration of this compound in the sample by interpolation from the calibration curve.[1]

C. Data Presentation

Table 1: HPLC Method Parameters and Performance Data

ParameterValue
HPLC ColumnC18, 150 mm x 4.6 mm, 5 µm particle size[2]
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid in Water (Gradient)[2]
Flow Rate1.0 mL/min[2]
Column Temperature30 °C[2]
Detection Wavelength230 nm[2]
Injection Volume10 µL[2]
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

D. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh & Dissolve This compound Reference Standard Dilution Working Standards Standard->Dilution Serial Dilution Sample Prepare Sample (e.g., Dissolution, Extraction) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Inject Dilution->HPLC Inject Chromatogram Obtain Chromatograms HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Calculate Sample Concentration Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity. This is particularly useful for analyzing complex matrices.

A. Chromatographic and Spectrometric Conditions

The method involves separation on a capillary column followed by detection using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

B. Experimental Protocol

  • Preparation of Standard Solutions:

    • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC section, using a volatile solvent such as hexane (B92381) or dichloromethane.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation:

    • For liquid samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) is common.[3]

    • For solid samples, ultrasonic extraction with a solvent like toluene (B28343) can be employed.[4]

    • The extract is then concentrated and may require derivatization, although this compound is amenable to direct analysis.

  • Instrumentation and Analysis:

    • Injection: A small volume (e.g., 1 µL) of the standard or sample is injected into the GC inlet, typically in splitless mode for trace analysis.

    • Separation: The components are separated on the GC column based on their boiling points and interaction with the stationary phase.

    • Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized (commonly by electron ionization), and the resulting ions are separated by their mass-to-charge ratio.

  • Quantification:

    • A calibration curve is generated by plotting the peak area of a characteristic ion of this compound (quantifier ion) against the concentration of the standards.

    • The concentration in the sample is determined from this curve. Qualifier ions are also monitored for confirmation.

C. Data Presentation

Table 2: GC-MS Method Parameters and Performance Data

ParameterValue
GC Column5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness[3]
Carrier GasHelium
Oven Temperature ProgramInitial hold at 70°C, ramp to 250°C[5]
Injection ModeSplitless
Ionization ModeElectron Ionization (EI), 70 eV[6]
Mass SpectrometerQuadrupole
Monitored Ions (m/z)157 (Quantifier), 156, 142, 115 (Qualifiers)[6]
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.998[5]
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%[4]
Precision (% RSD)< 10%[5]

D. Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Prepare This compound Standard Solutions GCMS GC-MS System (Injector, GC Column, MS Detector) Standard->GCMS Inject Sample Extract Sample (LLE or Ultrasonic Extraction) Sample->GCMS Inject TIC Obtain Total Ion Chromatogram (TIC) GCMS->TIC EIC Extract Ion Chromatograms (EIC) TIC->EIC Calibration Generate Calibration Curve EIC->Calibration Quantification Determine Sample Concentration Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

III. Method Validation

For routine application, both the HPLC and GC-MS methods should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.[1]

The HPLC and GC-MS methods described provide robust and reliable approaches for the quantification of this compound in various samples. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The provided protocols and performance data serve as a strong foundation for method development and validation in a research or quality control setting.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,4-Dimethylquinoline via recrystallization. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.

Physical and Chemical Properties of this compound

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₁H₁₁N[1][2][3]
Molar Mass 157.21 g/mol [1][2]
Appearance Colorless to light yellow liquid; may appear as a dark green to black oil when crude[1][2][3].
Melting Point 14.85°C[1][2]
Boiling Point 264-265°C (lit.)[1][2]
Density 1.061 g/mL at 25°C (lit.)[1][2]
Water Solubility 1.795 g/L at 25°C (very slightly soluble)[1][2][4]
Solubility in other solvents Soluble in alcohol and ether; slightly soluble in Chloroform, DMSO, and sparingly in Methanol[1][2].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one that dissolves this compound well at high temperatures but poorly at low temperatures[5]. Given that this compound is soluble in alcohols and ether, and only very slightly soluble in water, a mixed solvent system is often effective[1]. Common choices for quinoline (B57606) derivatives include ethanol (B145695)/water or acetone/water mixtures[6][7]. Initial solubility tests with small amounts of the crude product are recommended to determine the optimal solvent or solvent pair[8][9].

Q2: My crude this compound is a dark oil. Can I still purify it by recrystallization?

A2: Yes. Crude this compound can appear as a dark green to black oil[1][2]. Recrystallization is a suitable method for purifying solid organic compounds[8]. Since the melting point of pure this compound is around 14.85°C, it may exist as a liquid or low-melting solid at room temperature, especially when impure[1][2]. The presence of impurities can depress the melting point. The purification process itself will help remove the colored impurities.

Q3: How can I remove colored impurities during recrystallization?

A3: If the hot, dissolved solution of your compound is still colored, you can treat it with activated charcoal[10][11]. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, swirl the mixture for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool[10][12]. Use charcoal sparingly, as an excessive amount can adsorb your desired product and reduce the yield[10][13].

Q4: How do I assess the purity of my this compound after recrystallization?

A4: Purity can be assessed using several analytical techniques. The most common methods include melting point determination, where a sharp melting range close to the literature value (14.85°C) indicates high purity. Thin Layer Chromatography (TLC) can be used to visualize the number of components, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural confirmation and identify any remaining impurities[10].

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Potential Causes Solutions & Troubleshooting Steps
No Crystals Are Forming 1. The solution is not sufficiently supersaturated[14]. 2. Too much solvent was used[8][15]. 3. The compound is too soluble in the chosen solvent[14]. 4. Lack of nucleation sites for crystal growth[14].1. Increase Concentration: Gently heat the solution to boil off some of the solvent, then allow it to cool again[13]. 2. Induce Nucleation:     a. Scratching: Gently scratch the inside of the flask below the solvent surface with a glass rod to create nucleation sites[8][14].     b. Seeding: Add a tiny, pure crystal of this compound (a seed crystal) to the solution to initiate crystal growth[8][14]. 3. Cooling: If crystals haven't formed at room temperature, cool the flask in an ice bath[16][17].
"Oiling Out" (Compound separates as a liquid) 1. The boiling point of the solvent is higher than the melting point of the compound (or the impure compound)[16]. 2. The solution is cooling too rapidly[13]. 3. The crude product is highly impure, causing significant melting point depression[13][15].1. Re-dissolve and Adjust: Heat the solution until the oil re-dissolves. Add a small amount of additional solvent to decrease saturation slightly, then allow it to cool more slowly[13][15]. 2. Modify Solvent System: If using a mixed solvent, add more of the "good" solvent (in which the compound is more soluble) to the hot solution before cooling[14]. 3. Choose a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point[12].
Low Yield of Recovered Crystals 1. Too much solvent was used during dissolution, leaving a large amount of product in the mother liquor[8][13]. 2. Premature crystallization occurred during hot filtration[12][18]. 3. The crystals were washed with solvent that was not ice-cold, re-dissolving the product[8]. 4. The compound has significant solubility in the cold solvent[14].1. Minimize Solvent: Always use the minimum amount of near-boiling solvent to dissolve the crude product[8]. 2. Recover from Filtrate: If significant product remains in the mother liquor, concentrate the solution by boiling off some solvent and cool it to obtain a second crop of crystals[17]. 3. Pre-heat Funnel: During hot filtration, keep the funnel and receiving flask hot to prevent premature crystallization[12][18]. 4. Use Ice-Cold Rinse: Wash the final crystals with a minimal amount of ice-cold solvent[5][8].
Crystals Form Too Quickly 1. The solution is too concentrated. 2. The solution is cooling too fast. 3. The flask is too large for the volume, leading to a high surface area and rapid cooling[13].1. Slow Down Cooling: Ensure the flask cools slowly and undisturbed at room temperature. Insulate the flask by placing it on a cork ring or paper towels[13]. 2. Add More Solvent: Re-heat the solution to dissolve the crystals, add a small amount of extra solvent, and then allow it to cool slowly again. This reduces the saturation level and slows crystal growth[13].

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure. The choice of a specific solvent (e.g., ethanol, hexane) should be determined by preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring or swirling[9]. Continue adding small portions of hot solvent until the compound is fully dissolved. Avoid adding a large excess of solvent[18].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes[18][19].

  • Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask[12][18]. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear filtrate to cool slowly and undisturbed to room temperature[8][16]. Slow cooling is crucial for forming pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield[12][16].

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel[12].

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities[5][17].

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by transferring them to a vacuum oven or desiccator[8][12].

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal. It uses a "good" solvent that dissolves the compound well at all temperatures and a "poor" solvent in which the compound is insoluble[9]. The two solvents must be miscible. A common pair for quinoline derivatives is ethanol ("good") and water ("poor").

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy[12].

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a saturated solution[12].

  • Crystallization and Isolation: Follow steps 4-7 from the single-solvent protocol above.

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic for the recrystallization process.

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (Optional for Color Removal) dissolve->charcoal hot_filter 3. Hot Gravity Filtration (Optional for Insolubles) dissolve->hot_filter No Color charcoal->hot_filter cool 4. Cool Slowly to Room Temperature hot_filter->cool ice_bath 5. Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter 6. Vacuum Filtration to Isolate Crystals ice_bath->vac_filter wash 7. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 8. Dry the Purified Crystals wash->dry end_node End: Pure this compound dry->end_node

Caption: A workflow diagram for the purification of this compound by recrystallization.

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimization of Catalyst Concentration in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst concentration in quinoline (B57606) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when determining the initial catalyst concentration for a quinoline synthesis reaction?

A1: When establishing an initial catalyst concentration, it's crucial to consider the specific type of quinoline synthesis being performed (e.g., Friedländer, Doebner-von Miller, Combes), the nature of the catalyst (homogeneous, heterogeneous, or nanocatalyst), and the reactivity of the substrates.[1] A review of literature for similar reactions can provide a good starting point. Generally, catalyst loading is kept low to minimize cost and potential side reactions.

Q2: How does catalyst concentration typically affect reaction yield and time?

A2: Increasing catalyst concentration often leads to a faster reaction rate and can improve yields up to an optimal point. However, excessively high concentrations can sometimes promote the formation of byproducts or lead to catalyst aggregation and deactivation, ultimately reducing the overall yield.[2] It is essential to perform optimization studies to find the ideal balance for a specific reaction.

Q3: What are the common causes of low yield in a catalysed quinoline synthesis?

A3: Low yields can be attributed to several factors related to the catalyst.[3] These include insufficient catalyst concentration, catalyst deactivation, or the presence of impurities in the starting materials that can poison the catalyst.[2] For instance, in the Doebner-von Miller reaction, an inappropriate concentration of the acid catalyst can lead to either an incomplete reaction or the promotion of side reactions like polymerization.[2]

Q4: I'm observing significant side product formation. Could the catalyst concentration be the issue?

A4: Yes, suboptimal catalyst concentration can lead to the formation of unwanted side products. For example, in the Friedländer synthesis, particularly under basic conditions, an inappropriate catalyst concentration might promote the self-condensation (aldol condensation) of the ketone reactant.[4][5] Adjusting the catalyst loading or switching to a different type of catalyst, such as an acid catalyst, can help mitigate this issue.[5]

Q5: My catalyst appears to be deactivating quickly. What are the potential causes?

A5: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (coking), and sintering.[6] Poisoning happens when molecules in the reaction mixture strongly adsorb to the catalyst's active sites.[6] Fouling is the physical deposition of substances, like carbonaceous materials, on the catalyst surface.[6] Sintering, which is thermal degradation, occurs at high temperatures and causes the catalyst's active particles to agglomerate, reducing the surface area.[6]

Q6: How can I regenerate a deactivated catalyst?

A6: The method for regeneration depends on the cause of deactivation. For fouling by carbonaceous deposits (coking), calcination (heating in the presence of air) can burn off the deposits.[2] If the catalyst is poisoned, washing it with a suitable solvent may remove the adsorbed impurities.[6] Sintered catalysts are generally more challenging to regenerate.[2]

Q7: What are the benefits and challenges of using nanocatalysts in quinoline synthesis?

A7: Nanocatalysts offer several advantages, including a high surface-area-to-volume ratio, which often leads to higher catalytic activity and allows for milder reaction conditions.[2][7] Many nanocatalysts are also magnetically separable, which simplifies the workup process and catalyst recovery.[8] However, challenges include the potential for nanoparticle aggregation and deactivation at elevated temperatures, as well as the possibility of the metal leaching into the reaction solution.[2]

Troubleshooting Guide

Issue: Low Product Yield

  • Question: My quinoline synthesis yield is consistently low. What should I investigate first regarding the catalyst?

  • Answer:

    • Verify Catalyst Activity: Ensure the catalyst is active and has not degraded during storage. Some catalysts are sensitive to air and moisture.[3]

    • Optimize Catalyst Loading: The current concentration may be too low for efficient conversion. Perform a series of small-scale experiments with incrementally higher catalyst loadings to find the optimal concentration.

    • Check for Impurities: The purity of your starting materials is critical. Impurities can act as catalyst poisons, significantly reducing the yield.[3]

    • Evaluate Reaction Conditions: Ensure the reaction temperature and time are appropriate for the chosen catalyst and concentration. Suboptimal temperatures can lead to incomplete reactions.[1]

Issue: Poor Reaction Rate

  • Question: The reaction is proceeding very slowly or has stalled. Should I increase the catalyst concentration?

  • Answer: Increasing the catalyst loading can often increase the reaction rate. However, before doing so, confirm that other parameters are optimal. Check the reaction temperature, as many quinoline syntheses require heating to proceed efficiently.[1] Also, ensure that the solvent is appropriate and that there is adequate mixing. If the reaction is still slow, a systematic increase in catalyst concentration is a logical next step.

Issue: Catalyst Deactivation and Recovery Problems

  • Question: My heterogeneous catalyst loses activity after a single run, and I'm struggling to recover it. What can I do?

  • Answer:

    • Identify the Cause of Deactivation: As mentioned in the FAQ, deactivation can be due to poisoning, fouling, or sintering.[6] Analyzing the spent catalyst can provide insights.

    • Implement a Regeneration Protocol: Based on the cause of deactivation, apply a suitable regeneration method such as calcination for coking or solvent washing for poisoning.[2][6]

    • Optimize Recovery Technique: For magnetic nanocatalysts, ensure the magnet is strong enough for efficient separation.[8] For other heterogeneous catalysts, filtration or centrifugation may be necessary. Ensure the washing steps are adequate to remove any adsorbed species without dissolving the catalyst itself.

Data Presentation: Catalyst Performance in Quinoline Synthesis

The following tables summarize quantitative data for various catalysts used in quinoline synthesis, providing a comparative overview of their performance under different conditions.

Table 1: Catalyst Performance in Friedländer Quinoline Synthesis

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
In(OTf)₃5 mol%-801 hHigh[2]
Fe₃O₄@SiO₂-SO₃H0.05 equivalents-11045 min91[9]
[bmim]HSO₄Substoichiometric-120Short>90[5][10]
SO₃H-functionalized IL0.01 gWater701 h92[9]
Zirconium triflate-Ethanol (B145695)/Water600.5 - 2 h>88[9]
NiO nanoparticles-Ethanol802.5 min95[9]
Fe₂O₃-HAp-(CH₂)₃-NHSO₃H--Room Temp.3.5 min91[9]
SiO₂ nanoparticles--100 (MW)Short93[9]

Table 2: Performance of Nanocatalysts in Quinoline Synthesis

NanocatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Fe₃O₄@urea/HITh-SO₃H MNPs10 mg-80ShortHigh[8]
Fe₃O₄-IL-HSO₄20 mg-9015 - 60 min85 - 96[8]
IRMOF-3/PSTA/Cu10 mgCH₃CN80-85 - 96[8]
γ-Fe₂O₃@Cu-LDH@Cysteine-Pd40 mgCholine azide854 h85 - 95[8]
NF-ZnO10 mol%-100-20 - 95[8]

Experimental Protocols

Protocol 1: Friedländer Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst

This protocol is a general guideline for the synthesis of polysubstituted quinolines using a magnetically recoverable nanocatalyst.[11]

  • Materials:

    • 2-aminoaryl ketone (1 mmol)

    • α-methylene carbonyl compound (1.2 mmol)

    • Fe₃O₄-supported ionic liquid nanocatalyst (0.02 g)[11]

    • Ethanol (5 mL) (if not solvent-free)

  • Procedure:

    • In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).

    • If the reaction is not performed under solvent-free conditions, add ethanol (5 mL) as the solvent.

    • Stir the reaction mixture at the optimized temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the catalyst is magnetic, separate it using an external magnet. Otherwise, filter the catalyst.[11]

    • Remove the solvent (if used) under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.

    • Wash the recovered catalyst with a suitable solvent (e.g., ethanol), dry it, and it can be reused for subsequent reactions.[11]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optim Optimization cluster_analysis Analysis & Workup cluster_recycle Catalyst Recovery A Select Quinoline Synthesis Method (e.g., Friedländer) B Choose Catalyst Type (e.g., Nanocatalyst) A->B C Define Reactant Scope B->C D Screen Catalyst Concentration (e.g., 1-10 mol%) C->D E Optimize Reaction Temperature D->E F Optimize Reaction Time E->F G Monitor Reaction by TLC/GC-MS F->G H Isolate and Purify Product G->H I Characterize Product (NMR, MS) H->I K Recover Catalyst (Filtration/Magnetic Separation) H->K J Calculate Yield I->J L Wash and Dry Catalyst K->L M Test Reusability L->M

Caption: A general experimental workflow for optimizing catalyst concentration in quinoline synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckCatalyst Evaluate Catalyst Condition CheckPurity->CheckCatalyst CheckConcentration Is Catalyst Concentration Optimal? CheckCatalyst->CheckConcentration IncreaseLoading Increase Catalyst Loading Systematically CheckConcentration->IncreaseLoading No CheckTempTime Verify Reaction Temperature & Time CheckConcentration->CheckTempTime Yes End Yield Improved IncreaseLoading->End OptimizeConditions Re-optimize Temperature/Time CheckTempTime->OptimizeConditions No SideReactions Analyze for Side Reactions (e.g., by GC-MS) CheckTempTime->SideReactions Yes OptimizeConditions->End ChangeCatalyst Consider a Different Catalyst Type SideReactions->ChangeCatalyst ChangeCatalyst->End

Caption: Troubleshooting workflow for low yield related to catalyst optimization.

Catalyst_Concentration_Effects cluster_input Input Variable cluster_outcomes Reaction Outcomes CatalystConc Catalyst Concentration Rate Reaction Rate CatalystConc->Rate Increases Yield Product Yield CatalystConc->Yield Increases to Optimum, then may Decrease Selectivity Selectivity / Side Products CatalystConc->Selectivity Can Decrease if too High Cost Overall Cost CatalystConc->Cost Increases

Caption: Logical relationship between catalyst concentration and key reaction outcomes.

References

Technical Support Center: Troubleshooting Tar Formation in the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for a common challenge in the Doebner-von Miller quinoline (B57606) synthesis: the formation of tar. By understanding the root causes and implementing the strategies outlined below, you can significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Doebner-von Miller reaction?

A1: Tar formation is the most common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., aldehyde or ketone) used as a reactant.[1][2] Strong acidic conditions, which are necessary for the reaction, can promote the self-condensation of these starting materials, leading to high-molecular-weight polymeric byproducts that manifest as a thick, dark tar.[1]

Q2: How does tar formation impact my reaction?

A2: Tar formation has several detrimental effects on your experiment:

  • Reduced Yield: The polymerization of the carbonyl compound consumes the starting material, directly lowering the potential yield of the desired quinoline product.[1][2]

  • Difficult Product Isolation: The resulting tar is often a sticky, intractable material that complicates the workup and purification process, making it challenging to isolate the target molecule.[1]

  • Complex Byproduct Profile: The presence of tar indicates a complex mixture of side products, which can interfere with the purification of the desired quinoline.

Q3: Are there alternatives to the classical Doebner-von Miller reaction that are less prone to tar formation?

A3: Yes, several modified procedures and alternative named reactions can be considered:

  • Beyer Method: This approach involves the in situ generation of the α,β-unsaturated carbonyl compound from an aldol (B89426) condensation of two carbonyl compounds (e.g., two aldehydes or an aldehyde and a ketone).[3] This method can minimize the concentration of the reactive unsaturated carbonyl at any given time, thus reducing polymerization.

  • Use of Acetal (B89532) Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent its polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde as needed.

  • Related Quinoline Syntheses: Depending on the desired substitution pattern, other named reactions like the Friedländer, Combes, or Pfitzinger syntheses might offer milder conditions and cleaner reaction profiles.[4]

Troubleshooting Guides

This section provides detailed troubleshooting strategies to minimize tar formation and improve the outcome of your Doebner-von Miller reaction.

Issue 1: Excessive Tar Formation and Low Yield

Symptoms:

  • The reaction mixture becomes a thick, dark, and viscous tar.

  • The yield of the desired quinoline is significantly lower than expected.

  • Difficulty in isolating the product from the reaction mixture.

Troubleshooting Strategies:

  • Slow Addition of the Carbonyl Compound:

    • Rationale: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline (B41778) helps to maintain a low concentration of the carbonyl reactant at any given time. This favors the desired reaction with the aniline over self-polymerization.[1][2]

    • Recommendation: Use a dropping funnel to add the carbonyl compound dropwise over a prolonged period (e.g., 1-2 hours) to the refluxing aniline solution.[1]

  • Employ a Biphasic Solvent System:

    • Rationale: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1] The reaction occurs at the interface or as the carbonyl compound partitions in small amounts into the aqueous phase.

    • Recommendation: Reflux the aniline in an aqueous acid (e.g., 6 M HCl) with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[1]

  • Optimize Reaction Temperature:

    • Rationale: While heating is often necessary, excessively high temperatures can accelerate the rate of polymerization and other side reactions.[1]

    • Recommendation: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction temperature closely and consider stepwise heating to control any exothermic events.[1]

  • Optimize the Acid Catalyst:

    • Rationale: The type and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) can be used.[3] Milder Lewis acids may be beneficial in reducing tar formation.[1]

    • Recommendation: Conduct a small-scale screen of different acid catalysts and concentrations to find the optimal balance for your specific substrates.

Quantitative Data on Catalyst Optimization

The choice of acid catalyst can significantly impact the yield and byproduct formation. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline in a specific Doebner-von Miller type reaction.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1Hf(OTf)₄ (10)CH₂Cl₂4818
2HClCH₂Cl₂480
3HCl (gas)Toluene240
4H₂SO₄Toluene240
5TFA-1261
6TFAToluene1235
Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Methylquinoline with Minimized Tar Formation (In Situ Carbonyl Generation)

This protocol, adapted from established procedures, utilizes the in situ generation of crotonaldehyde (B89634) from acetaldehyde (B116499) to minimize polymerization.[2]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.

  • In Situ Aldol Condensation: Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at a low temperature helps to control the exothermic reaction and minimize the polymerization of the newly formed crotonaldehyde.[2]

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid to catalyze the intramolecular cyclization.[2]

  • Reaction Monitoring: Heat the reaction mixture to reflux for approximately 7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Workup - Neutralization: After the reaction is complete, cool the mixture. Carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.[2]

  • Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with the water.[2]

  • Extraction and Purification: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with chloroform to recover any dissolved product. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[2]

Protocol 2: Synthesis of 2-Methylquinoline Using a Biphasic Solvent System

This protocol utilizes a two-phase system to reduce the polymerization of crotonaldehyde.[1]

Materials:

  • Aniline

  • Crotonaldehyde

  • 6 M Hydrochloric acid

  • Toluene

  • Sodium hydroxide solution (concentrated)

  • Dichloromethane (B109758) or Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[1]

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[1]

  • Workup: Upon completion, allow the mixture to cool to room temperature.

  • Neutralization and Extraction: Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.[1]

Visualizing Reaction Pathways and Troubleshooting

Doebner-von Miller Reaction: Main vs. Side Pathway

The following diagram illustrates the competing pathways in the Doebner-von Miller reaction, leading to either the desired quinoline product or undesirable tar byproducts.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline Intermediate Reaction Intermediate Aniline->Intermediate Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Intermediate Desired Reaction Tar Tar/Polymer Byproduct Carbonyl->Tar Undesired Polymerization Acid Acid Catalyst (Brønsted or Lewis) Acid->Intermediate Acid->Tar Product Quinoline Product Intermediate->Product Cyclization & Oxidation G Start Start: Excessive Tar Formation Observed CheckAddition Was the carbonyl compound added slowly? Start->CheckAddition SlowAddition Implement slow, dropwise addition of the carbonyl compound. CheckAddition->SlowAddition No CheckBiphasic Are you using a biphasic solvent system? CheckAddition->CheckBiphasic Yes SlowAddition->CheckBiphasic UseBiphasic Employ a biphasic system (e.g., water/toluene). CheckBiphasic->UseBiphasic No CheckTemp Is the reaction temperature optimized? CheckBiphasic->CheckTemp Yes UseBiphasic->CheckTemp OptimizeTemp Lower the reaction temperature and monitor for efficacy. CheckTemp->OptimizeTemp No CheckCatalyst Have you optimized the acid catalyst? CheckTemp->CheckCatalyst Yes OptimizeTemp->CheckCatalyst OptimizeCatalyst Screen milder Lewis acids or different Brønsted acids. CheckCatalyst->OptimizeCatalyst No End Reaction Optimized for Reduced Tar Formation CheckCatalyst->End Yes OptimizeCatalyst->End

References

Troubleshooting low yields in the Combes synthesis of 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes synthesis of 2,4-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this classic quinoline (B57606) synthesis.

Frequently Asked Questions (FAQs)

Q1: My Combes synthesis of this compound is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in the Combes synthesis can typically be attributed to several key factors. A systematic investigation should include:

  • Reagent Quality: Ensure the purity of your aniline (B41778) and 2,4-pentanedione (acetylacetone). Impurities can lead to unwanted side reactions. It is advisable to use freshly distilled aniline.

  • Catalyst Activity and Concentration: The acid catalyst, most commonly concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for both the initial condensation and the final cyclization step. Ensure the catalyst is of high purity and used in the appropriate concentration.

  • Reaction Temperature: The temperature for the cyclization step is critical. Insufficient heat can lead to an incomplete reaction, while excessive temperatures can promote the formation of tarry byproducts and decomposition.[1]

  • Reaction Time: The reaction may require sufficient time for completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup and Purification: Significant product loss can occur during the workup and purification stages. Ensure efficient extraction and consider optimizing your purification method (e.g., distillation or chromatography).[1]

Q2: I am observing the formation of a dark, tarry residue in my reaction mixture. How can I minimize this?

A2: Tar formation is a common issue in the Combes synthesis, often resulting from overheating or prolonged reaction times at high temperatures. To mitigate this:

  • Optimize Reaction Temperature: Carefully control the temperature during the cyclization step. It is often beneficial to heat the reaction mixture gradually and maintain a consistent temperature.

  • Reduce Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Avoid unnecessarily long heating periods.

  • Purity of Starting Materials: Impurities in the aniline or 2,4-pentanedione can contribute to polymerization and tar formation.

Q3: What are the most common side products in the Combes synthesis of this compound?

A3: Besides tarry materials, potential side products can include:

  • Incompletely cyclized intermediates: The enamine intermediate formed from the initial condensation of aniline and 2,4-pentanedione may not fully cyclize if the reaction conditions are not optimal.

  • Polymerization products: Acid-catalyzed polymerization of the starting materials or intermediates can occur, contributing to the tarry residue.

  • Isomeric impurities: While the synthesis of this compound from symmetrical 2,4-pentanedione avoids regioselectivity issues, impurities in the starting materials could potentially lead to minor isomeric byproducts.

Q4: Which acid catalyst is more effective for the Combes synthesis: sulfuric acid or polyphosphoric acid (PPA)?

A4: Both concentrated sulfuric acid and polyphosphoric acid are commonly used and effective catalysts for the Combes synthesis.[2] PPA can act as both a catalyst and a dehydrating agent, which can be advantageous in driving the reaction towards completion. In some cases, a mixture of polyphosphoric acid and an alcohol can form a polyphosphoric ester (PPE) catalyst, which has been reported to be a highly effective dehydrating agent.[3] The choice of catalyst may depend on the specific substrate and desired reaction conditions.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common issues.

Issue 1: Low to No Product Formation

Symptoms:

  • TLC analysis shows mostly starting materials (aniline and 2,4-pentanedione).

  • Little to no desired this compound is isolated after workup.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh bottle of concentrated sulfuric acid or PPA. Ensure the catalyst has not been contaminated with water.
Insufficient Heating Ensure the reaction temperature is high enough for the cyclization to occur. Use a high-boiling solvent or neat conditions with controlled heating. Monitor the internal temperature of the reaction.
Incomplete Enamine Formation The initial condensation to form the enamine intermediate is a dehydration reaction. If this step is inefficient, the subsequent cyclization will not proceed. Consider removing water as it forms, for example, by using a Dean-Stark apparatus if the reaction is run in a suitable solvent.
Premature Workup Ensure the reaction has gone to completion by monitoring with TLC before quenching the reaction.
Issue 2: Formation of a Mixture of Products

Symptoms:

  • TLC shows multiple spots in addition to the desired product.

  • Difficulty in purifying the final product.

Possible Causes and Solutions:

CauseRecommended Action
Side Reactions due to High Temperature Lower the reaction temperature and potentially increase the reaction time. Gradual heating can also be beneficial.
Impure Starting Materials Purify the aniline by distillation and ensure the 2,4-pentanedione is of high purity.
Incorrect Stoichiometry Use a slight excess of one of the reactants (typically the more volatile one) to ensure the other is fully consumed, which may simplify purification.

Data Presentation

The following table summarizes illustrative yields for the Combes synthesis of this compound under different catalytic conditions. Please note that these are representative values and actual yields may vary based on specific experimental conditions and scale.

CatalystReactantsTemperature (°C)Reaction Time (h)Reported Yield (%)
Conc. H₂SO₄ Aniline, 2,4-Pentanedione100-1101-260-70
Polyphosphoric Acid (PPA) Aniline, 2,4-Pentanedione120-1401-370-85
Polyphosphoric Ester (PPE) Aniline, 2,4-Pentanedione100-1202-4Potentially higher than PPA

Experimental Protocols

Key Experiment: Combes Synthesis of this compound using Sulfuric Acid

Materials:

  • Aniline (freshly distilled)

  • 2,4-Pentanedione (acetylacetone)

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Hydroxide (B78521) solution (e.g., 10 M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask, combine one equivalent of aniline and one equivalent of 2,4-pentanedione.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring. The addition should be done carefully to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a designated period (e.g., 1 hour) to ensure the formation of the enamine intermediate.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) using an oil bath for the specified time (e.g., 1-2 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline. The this compound will often separate as an oily layer.

  • Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yield Troubleshooting Low Yields in Combes Synthesis start Low Yield of this compound check_reagents Verify Purity of Aniline and 2,4-Pentanedione start->check_reagents check_catalyst Check Catalyst Activity and Concentration start->check_catalyst check_conditions Review Reaction Temperature and Time start->check_conditions check_workup Evaluate Workup and Purification Procedure start->check_workup optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp If impure check_catalyst->optimize_temp If questionable check_conditions->optimize_temp optimize_time Optimize Reaction Time (TLC Monitoring) check_conditions->optimize_time optimize_purification Refine Purification Method check_workup->optimize_purification success Improved Yield optimize_temp->success optimize_time->success optimize_purification->success

Caption: A logical workflow for troubleshooting low yields in the Combes synthesis.

Combes Synthesis Signaling Pathway (Reaction Mechanism)

Combes_Mechanism Combes Synthesis of this compound cluster_reactants Reactants aniline Aniline enamine Enamine Intermediate aniline->enamine + H+ (cat.) - H2O pentanedione 2,4-Pentanedione pentanedione->enamine cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Acid-Catalyzed Cyclization dimethylquinoline This compound cyclized_intermediate->dimethylquinoline - H2O

Caption: The reaction mechanism of the Combes synthesis of this compound.

References

Technical Support Center: Column Chromatography Protocol for Purifying 2,4-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-Dimethylquinoline derivatives via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the column chromatography of quinoline (B57606) derivatives. However, due to the basic nature of the quinoline nitrogen, complications such as peak tailing and decomposition can occur.[1] In such cases, deactivating the silica gel or using an alternative stationary phase is recommended.

Q2: How can I deactivate silica gel to prevent the decomposition of my this compound derivative?

A2: To mitigate the acidic nature of silica gel, it can be deactivated by pre-treatment with a basic solution. A common and effective method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (B128534) (NEt₃), in the eluent.[1] You can either prepare a slurry of the silica gel with the amine-containing eluent before packing the column or flush the packed column with this solution before loading your sample.[1][2]

Q3: What are suitable alternative stationary phases to silica gel for this type of purification?

A3: When silica gel proves problematic, alumina (B75360) (neutral or basic) is a good alternative for the purification of basic compounds like quinoline derivatives.[1][3][4] Other options include amino-propylated silica or reversed-phase silica (e.g., C18), particularly for very polar derivatives.[4]

Q4: How do I choose an appropriate solvent system for the column?

A4: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with the Rf value of the desired compound being around 0.2-0.4. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.[3][5]

Q5: How should I load my sample onto the column?

A5: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.[6][7] This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your sample has poor solubility in the eluent, it is advisable to use dry loading.[6] Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound derivatives in a question-and-answer format.

Issue Potential Cause Recommended Solution
Poor Separation or Overlapping Peaks Inappropriate solvent system.Optimize the solvent system using TLC to achieve a clear separation between the desired compound and impurities.[3]
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[7]
Peak Tailing Acidic nature of silica gel interacting with the basic quinoline nitrogen.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[2][3]
Secondary interactions with residual silanol (B1196071) groups.Use a highly deactivated, end-capped column, especially when using reversed-phase chromatography.[2]
Compound Decomposition on the Column The compound is sensitive to the acidic nature of silica gel.Before running the column, test the stability of your compound on a silica TLC plate. If decomposition is observed, switch to a less acidic stationary phase like neutral or basic alumina, or deactivate the silica gel with triethylamine.[1][8]
Compound Not Eluting from the Column The solvent system is not polar enough.Systematically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.[3] For very polar compounds, consider using a more polar solvent combination like dichloromethane/methanol.[7]
Irreversible adsorption to the stationary phase.This can occur if the interaction between your compound and the silica gel is too strong. Test the compound's stability on a TLC plate first.[8] If irreversible adsorption is suspected, using a different stationary phase like alumina is recommended.[3]
Low Recovery of the Purified Compound The compound may be partially soluble in the mobile phase, leading to broad elution.Ensure the chosen solvent system provides an optimal Rf value. If the compound streaks on the TLC, this can indicate a need for a solvent modifier or a different stationary phase.[3]
The compound may have precipitated on the column.Ensure the crude product is fully dissolved before loading. If solubility is an issue, use the dry loading technique.[5]

Experimental Protocols

General Protocol for Column Chromatography of a this compound Derivative
  • Slurry Preparation and Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Gently pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until it is level with the top of the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the starting solvent system, which should be non-polar enough to give your target compound an Rf of approximately 0.2-0.4 on TLC.

    • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a consistent volume.

    • Monitor the collected fractions by TLC to identify those containing the purified this compound derivative.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

G prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Sample wet_load Wet Loading dissolve_sample->wet_load dry_load_prep Adsorb on Silica (Dry Loading) dissolve_sample->dry_load_prep add_eluent Add Eluent wet_load->add_eluent dry_load Dry Loading dry_load_prep->dry_load dry_load->add_eluent elute_column Elute Column (Gradient) add_eluent->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for column chromatography purification.

G cluster_separation Separation Issues cluster_elution Elution Issues cluster_solutions Solutions start Problem Encountered poor_sep Poor Separation / Overlapping Peaks start->poor_sep peak_tailing Peak Tailing start->peak_tailing no_elution Compound Not Eluting start->no_elution decomposition Decomposition on Column start->decomposition sol_solvent Optimize Solvent System (TLC) poor_sep->sol_solvent Cause: Inappropriate Solvent sol_loading Reduce Sample Load poor_sep->sol_loading Cause: Overloading sol_amine Add Triethylamine to Eluent peak_tailing->sol_amine Cause: Acidic Silica sol_polarity Increase Eluent Polarity no_elution->sol_polarity Cause: Insufficient Polarity sol_stationary_phase Use Alumina / Deactivated Silica decomposition->sol_stationary_phase Cause: Compound Instability

Caption: Troubleshooting guide for common column chromatography issues.

References

Stability and degradation pathways of 2,4-Dimethylquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,4-Dimethylquinoline under acidic conditions. The information is designed to assist in experimental design, interpretation of results, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

While specific degradation pathways for this compound under acidic conditions are not extensively documented in publicly available literature, based on the chemistry of quinoline (B57606) and its derivatives, several potential pathways can be hypothesized. Under strong acidic conditions and elevated temperatures, degradation may be initiated by protonation of the quinoline nitrogen, followed by reactions such as oxidation of the methyl groups or, in more extreme cases, opening of the quinoline ring.

Q2: What are the likely degradation products of this compound in an acidic medium?

Based on studies of related methylquinolines, potential degradation products could arise from the oxidation of one or both methyl groups. For instance, oxidation of a methyl group on the quinoline ring can lead to the formation of the corresponding carboxylic acid. Therefore, one might anticipate the formation of 2-methyl-4-quinolinecarboxylic acid, 4-methyl-2-quinolinecarboxylic acid, or 2,4-quinolinedicarboxylic acid. Under harsh acidic conditions, further degradation or ring-opening products could be formed, though these are generally less common.

Q3: What analytical methods are most suitable for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for monitoring the degradation of quinoline derivatives. A stability-indicating HPLC method should be developed to separate the parent this compound from its potential degradation products. For the identification and structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are typical "forced degradation" conditions for studying the stability of this compound?

Forced degradation studies, or stress testing, are conducted to intentionally degrade a compound to understand its stability profile.[1] For acid-induced degradation, typical conditions involve treating a solution of this compound with an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[2] The study is often performed at elevated temperatures (e.g., 40-80°C) for a defined period (e.g., several hours to days) to accelerate degradation.[1]

Troubleshooting Guides

Issue Encountered Potential Cause Suggested Solution
No significant degradation of this compound is observed under acidic stress. The acidic conditions (concentration, temperature, or duration) may be too mild for this relatively stable compound.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), raise the temperature (e.g., to 60°C or 80°C), or extend the duration of the experiment. Ensure proper mixing of the solution.
Complete and rapid degradation of this compound occurs, preventing the observation of intermediate degradation products. The stress conditions are too harsh.Reduce the acid concentration, lower the reaction temperature, or shorten the experimental time points. The goal is to achieve partial degradation (typically 5-20%) to adequately observe the formation of primary degradation products.
Poor separation of peaks in the HPLC chromatogram, making it difficult to distinguish between the parent compound and degradation products. The HPLC method is not optimized to be "stability-indicating."Modify the HPLC method parameters. This may involve adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), changing the pH of the mobile phase, selecting a different column chemistry (e.g., C18, Phenyl-Hexyl), or optimizing the gradient elution profile.
Appearance of unexpected peaks in the chromatogram that are not related to the degradation of this compound. These peaks could be due to impurities in the starting material, contaminants from the solvent or glassware, or interactions with excipients if in a formulation.Analyze a blank sample (solvent without the compound) and a control sample of the starting material to identify any pre-existing impurities. Ensure high-purity solvents and clean glassware are used.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound under acidic conditions. Researchers are encouraged to perform their own kinetic studies to determine degradation rates under their specific experimental conditions. A general approach to presenting such data is provided below.

Table 1: Hypothetical Degradation of this compound in 1 M HCl at 60°C

Time (hours)This compound Remaining (%)Degradation Product A (%)Degradation Product B (%)
0100.00.00.0
295.23.51.3
490.56.82.7
882.112.35.6
1274.817.97.3
2460.328.111.6

Note: This table is for illustrative purposes only. Actual data will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • In a series of reaction vials, add a known volume of the this compound stock solution.

    • Add an equal volume of an acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

    • Incubate the vials in a temperature-controlled environment (e.g., a water bath or oven) at a set temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots from the reaction vials at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to quench the degradation reaction.

  • Sample Preparation for Analysis: Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Inject the prepared samples into a validated stability-indicating HPLC-UV system. Monitor the decrease in the peak area of this compound and the appearance and increase of any new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). If degradation products are identified and quantified, their formation can also be plotted over time.

Visualizations

Acid_Degradation_Pathway This compound This compound Protonation Protonated This compound This compound->Protonation  + H⁺ Oxidation Oxidation of Methyl Group(s) Protonation->Oxidation  [O] (e.g., trace metals, peroxides) RingOpening Quinoline Ring Opening Protonation->RingOpening  Harsh Conditions (High Temp, High [H⁺]) DegradationProducts Carboxylic Acid Derivatives Oxidation->DegradationProducts FurtherDegradation Further Degradation Products RingOpening->FurtherDegradation

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Analysis cluster_analysis Data Acquisition & Analysis StockSolution Prepare Stock Solution of this compound AcidStress Apply Acidic Stress (e.g., 1 M HCl, 60°C) StockSolution->AcidStress Sampling Withdraw Samples at t = 0, 2, 4, 8, 24h AcidStress->Sampling Neutralize Neutralize Samples Sampling->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC-UV / LC-MS Analysis Dilute->HPLC Data Calculate % Degradation & Identify Products HPLC->Data

References

Optimizing temperature and reaction time for 2,4-Dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 2,4-dimethylquinoline. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing reaction conditions for temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound are the Combes synthesis and the Doebner-von Miller reaction. The Combes synthesis involves the acid-catalyzed reaction of aniline (B41778) with acetylacetone (B45752).[1][2] The Doebner-von Miller reaction is a broader method for quinoline (B57606) synthesis that can be adapted for this compound, typically by reacting aniline with an α,β-unsaturated carbonyl compound.[3][4]

Q2: What is the most critical parameter to control during the synthesis of this compound?

A2: Temperature is a critical parameter in the synthesis of this compound. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive temperatures can promote the formation of tar and other byproducts, significantly reducing the yield and complicating purification.[3][5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] TLC is a quick and effective way to visualize the consumption of starting materials and the formation of the product. GC-MS can provide more detailed information about the composition of the reaction mixture, including the presence of intermediates and byproducts.[6]

Q4: What are the common impurities or byproducts in this compound synthesis?

A4: Common byproducts include polymeric materials or tars, which are often formed at high temperatures.[3][7] In the Doebner-von Miller synthesis, partially hydrogenated quinoline derivatives can also be formed if the final oxidation step is incomplete.[3] Depending on the specific reactants and conditions, isomeric quinoline derivatives may also be produced.

Q5: How can I purify the crude this compound?

A5: Purification of crude this compound is typically achieved through vacuum distillation.[1][8] Recrystallization or column chromatography can also be employed for further purification if necessary.[7] For reactions that produce significant amounts of tar, steam distillation can be an effective initial purification step to separate the volatile product from non-volatile residues.[7][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no this compound at all. What are the possible causes and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors. Follow this guide to diagnose and resolve the issue.

  • Verify Starting Material Quality:

    • Possible Cause: Impurities in aniline or acetylacetone (for Combes synthesis) can inhibit the reaction.

    • Troubleshooting Step: Ensure the purity of your starting materials. Aniline should be freshly distilled if it has darkened. Check the purity of acetylacetone by analytical methods such as NMR or GC.

  • Optimize Reaction Temperature:

    • Possible Cause: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

    • Troubleshooting Step: Gradually increase the reaction temperature and monitor the progress by TLC. For the Combes synthesis, heating is generally required to drive the cyclization.[10]

  • Check Catalyst Activity (for acid-catalyzed reactions):

    • Possible Cause: The acid catalyst may be inactive or used in an insufficient amount.

    • Troubleshooting Step: Use a fresh batch of a suitable acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid for the Combes synthesis.[10][11] Ensure the correct stoichiometry is used.

  • Extend Reaction Time:

    • Possible Cause: The reaction may not have been allowed to proceed to completion.

    • Troubleshooting Step: Increase the reaction time and continue to monitor the reaction by TLC until the starting materials are consumed.

Issue 2: Significant Tar/Polymer Formation

Question: My reaction mixture has turned into a thick, dark tar, making product isolation difficult. How can I prevent this?

Answer: Tar formation is a common issue, especially in acid-catalyzed quinoline syntheses at elevated temperatures.[3] Here are some strategies to mitigate this problem:

  • Control Reaction Temperature:

    • Possible Cause: Excessively high temperatures accelerate the polymerization of starting materials and intermediates.[3]

    • Troubleshooting Step: Maintain the lowest effective temperature that allows the reaction to proceed. Stepwise heating or controlled addition of reagents can help manage exothermic reactions.[3]

  • Optimize Acid Concentration:

    • Possible Cause: Very strong acidic conditions can promote polymerization.

    • Troubleshooting Step: While an acid catalyst is necessary, consider using a milder acid or optimizing the concentration of the strong acid to find a balance between the reaction rate and byproduct formation.[9]

  • Consider a Biphasic Solvent System (for Doebner-von Miller):

    • Possible Cause: The high concentration of the α,β-unsaturated carbonyl compound in the acidic phase can lead to self-polymerization.

    • Troubleshooting Step: Using a two-phase system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[3]

Issue 3: Product is Difficult to Purify

Question: I have obtained a crude product, but it is proving difficult to purify. What can I do?

Answer: Purification challenges often arise from the presence of closely related byproducts or residual starting materials.

  • Initial Purification for Tarry Residues:

    • Troubleshooting Step: If the crude product is mixed with a significant amount of tar, consider steam distillation as a first purification step. This compound is steam-volatile, while the polymeric tars are not.[7]

  • Fractional Vacuum Distillation:

    • Troubleshooting Step: For separating this compound from impurities with different boiling points, fractional vacuum distillation is highly effective.[12]

  • Column Chromatography:

    • Troubleshooting Step: If distillation does not provide the desired purity, column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) can be used to separate the product from closely related impurities.

Data Presentation

While specific quantitative data on the optimization of temperature and reaction time for this compound synthesis is not extensively available in the literature, the following table summarizes typical conditions and expected outcomes based on established protocols.

Synthesis MethodReactantsCatalystTemperature (°C)Reaction Time (hours)Typical Yield (%)Notes
Combes Synthesis Aniline, AcetylacetoneConc. H₂SO₄100-1200.5 - 2Moderate to GoodReaction is often exothermic upon acid addition.
Doebner-von Miller Aniline, Crotonaldehyde (B89634)HCl, ZnCl₂Reflux4 - 6VariableProne to tar formation; biphasic system can improve yield.[3]
Modified Method Aniline, Acetone, IodineIodine170-1754GoodInvolves in-situ formation of an intermediate.[1]

Experimental Protocols

Protocol 1: Combes Synthesis of this compound

This protocol is based on the acid-catalyzed condensation of aniline with acetylacetone.[10][11]

Materials:

  • Aniline (freshly distilled)

  • Acetylacetone (pentan-2,4-dione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add aniline (0.1 mol). Cool the flask in an ice bath.

  • Addition of Acetylacetone: Slowly add acetylacetone (0.1 mol) to the aniline with continuous stirring.

  • Acid Catalysis: While maintaining the cooling, slowly and carefully add concentrated sulfuric acid (20 mL) dropwise to the mixture. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, heat the mixture in a water bath at 100°C for 30 minutes.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the mixture is alkaline (pH > 8). The this compound will separate as an oily layer.

  • Extraction: Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of this compound (Biphasic System)

This protocol is a modified Doebner-von Miller reaction using a biphasic system to minimize tar formation.[3]

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric Acid (HCl, e.g., 6 M)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Addition of Carbonyl: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Reaction: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the mixture to cool to room temperature. Separate the organic and aqueous layers.

  • Neutralization: Neutralize the aqueous layer with a sodium hydroxide solution.

  • Extraction: Extract the neutralized aqueous layer with toluene. Combine this with the initial organic layer.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Mandatory Visualization

Experimental_Workflow_Combes_Synthesis Experimental Workflow for Combes Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Aniline in Flask add_acetylacetone Add Acetylacetone start->add_acetylacetone add_acid Slowly Add Conc. H₂SO₄ (Ice Bath) add_acetylacetone->add_acid stir_rt Stir at Room Temperature (1-2h) add_acid->stir_rt heat Heat at 100°C (30 min) stir_rt->heat quench Pour onto Ice heat->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation dry->purify end_product Pure this compound purify->end_product

Caption: Workflow for the Combes synthesis of this compound.

Troubleshooting_Guide Troubleshooting Guide for this compound Synthesis start Low Yield or No Product? check_reagents Are starting materials pure? start->check_reagents Yes tar_formation Significant Tar Formation? start->tar_formation No check_reagents->start No, purify reagents optimize_temp Is reaction temperature optimal? check_reagents->optimize_temp Yes optimize_temp->start No, adjust temperature check_catalyst Is catalyst active and in correct amount? optimize_temp->check_catalyst Yes check_catalyst->start No, use fresh catalyst extend_time Has reaction gone to completion? check_catalyst->extend_time Yes extend_time->start No, increase reaction time success Improved Yield and Purity extend_time->success Yes control_temp Control temperature carefully tar_formation->control_temp Yes purification_issue Difficulty in Purification? tar_formation->purification_issue No optimize_acid Optimize acid concentration control_temp->optimize_acid biphasic Use biphasic system (Doebner-von Miller) optimize_acid->biphasic biphasic->success steam_distill Use steam distillation for tar purification_issue->steam_distill Yes fractional_distill Use fractional vacuum distillation steam_distill->fractional_distill column_chrom Use column chromatography fractional_distill->column_chrom column_chrom->success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted aniline (B41778) from 2,4-Dimethylquinoline products.

Troubleshooting Guide: Common Issues in Aniline Removal

IssuePotential Cause(s)Recommended Solution(s)
Product Loss During Acid-Base Extraction This compound, being basic, forms a salt and partitions into the aqueous acidic layer along with aniline.[1]- Use a milder acidic solution (e.g., 1-2M HCl instead of higher concentrations).- Carefully neutralize the aqueous layer after aniline removal to precipitate the product, then extract with an organic solvent.- Consider alternative methods like column chromatography or recrystallization if product loss is significant.
Incomplete Aniline Removal - Insufficient washing with acidic solution.- Aniline hydrochloride has some solubility in the organic layer.- Emulsion formation during extraction hinders separation.- Increase the number of acidic washes (e.g., 3-4 times with 10% HCl).[1]- After acid wash, perform a brine wash to remove residual water and dissolved salts from the organic layer.- To break emulsions, add a small amount of brine or gently swirl instead of vigorous shaking.
Co-elution of Aniline and Product in Column Chromatography The polarity of aniline and this compound can be very similar, leading to overlapping Rf values on TLC and co-elution from the column.[2]- Add a basic modifier like triethylamine (B128534) (0.5-2%) to the eluent to deactivate the acidic silanol (B1196071) groups on the silica (B1680970) gel, which can improve the separation of basic compounds.[3]- Try a different stationary phase, such as neutral or basic alumina (B75360).[3]- Use a different solvent system to alter the selectivity for the two compounds.[2]
Oily Product After Recrystallization - The chosen solvent is not ideal; the product may be too soluble even at low temperatures.- Impurities are preventing crystal lattice formation.- Screen a variety of solvents to find one where this compound has high solubility when hot and low solubility when cold.[4][5]- Try a multi-solvent recrystallization system.[6]- If the product is an oil at room temperature, consider vacuum distillation for purification.[7]
Product Degradation on Silica Gel Column The acidic nature of silica gel can cause degradation of sensitive quinoline (B57606) derivatives.[3]- Deactivate the silica gel by pre-treating it with a basic solution (e.g., eluent containing triethylamine).[3]- Use a less acidic stationary phase like neutral alumina.[3]- Run the column quickly to minimize contact time and consider performing the chromatography at a lower temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What is the simplest method to remove small amounts of residual aniline?

A1: For small-scale reactions, a simple acid-base extraction is often the quickest method.[1] Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate (B1210297) and wash it several times with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated to form anilinium chloride, which is soluble in the aqueous layer and can be separated. Be mindful that your this compound product is also basic and may partially partition into the aqueous layer.

Q2: My this compound product is also basic. How can I avoid losing it during an acid wash?

A2: This is a common challenge.[1] To minimize product loss, you can try using a very dilute acid and performing multiple extractions. Alternatively, you can collect the acidic aqueous layers, neutralize them with a base (e.g., NaOH solution) to deprotonate and precipitate your product, and then back-extract the product into an organic solvent. Another approach is to use a different purification method altogether, such as column chromatography with a modified mobile phase or recrystallization.

Q3: When is steam distillation a suitable method for purification?

A3: Steam distillation is particularly effective for separating volatile compounds like quinolines from non-volatile impurities, such as the tarry byproducts often formed in Skraup synthesis.[8] However, be aware that unreacted aniline can also co-distill with the product. In such cases, the distillate may require further purification, for instance, by treating it with sodium nitrite (B80452) in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[8]

Q4: How can I improve the separation of aniline and this compound using column chromatography?

A4: If your compounds are co-eluting, you can modify your chromatographic conditions. The basic nitrogen on both molecules interacts with the acidic silanol groups of the silica gel. Adding a small amount of a basic modifier, like triethylamine (0.5-2%), to your eluent can mask these active sites and improve separation and peak shape.[3] Alternatively, switching to a different stationary phase like neutral or basic alumina can be beneficial.[3]

Q5: What is the best way to choose a solvent for recrystallizing this compound?

A5: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] The impurities, including residual aniline, should ideally remain soluble in the solvent even at low temperatures or be insoluble at high temperatures. You can perform small-scale solubility tests with various solvents (e.g., hexane (B92381), ethanol, water) to determine the best option.

Quantitative Data Summary

Purification MethodTarget Compound(s)Reported Removal EfficiencyReference(s)
Extraction with Ionic Liquids Pyridine, Quinoline, Aniline97.58% - 99.03%[9]
Fractional Distillation Aniline from this compoundYield of 89% for this compound after fractionation[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[1]

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing the this compound, and the bottom aqueous layer will contain the aniline hydrochloride. Drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-3) two to three more times to ensure complete removal of aniline.

  • Neutralization (Optional): To recover any dissolved product, combine the aqueous layers, cool in an ice bath, and slowly add a concentrated sodium hydroxide (B78521) (NaOH) solution until the solution is basic. Extract the precipitated product with an organic solvent.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). To improve separation of basic compounds, add 0.5-2% triethylamine to the eluent.[3]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[4][6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove all traces of the solvent.

Visual Workflow for Purification Method Selection

PurificationWorkflow start Crude this compound (contains unreacted aniline) is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_solid->acid_base No / Oily final_product Purified this compound recrystallization->final_product is_product_acid_sensitive Is the product sensitive to acid? acid_base->is_product_acid_sensitive column_chrom Column Chromatography is_product_acid_sensitive->column_chrom Yes product_loss_check Significant product loss? is_product_acid_sensitive->product_loss_check No column_chrom->final_product product_loss_check->column_chrom Yes product_loss_check->final_product No

Caption: Decision workflow for selecting a purification method.

References

Characterization of impurities in 2,4-Dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethylquinoline. Our goal is to help you identify and characterize impurities, troubleshoot common issues, and ensure the quality and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Combes and Doebner-von Miller synthesis routes.

Q1: My reaction mixture has turned into a dark, tarry, and unworkable mass. What is the cause and how can I prevent this?

A1: The formation of tar and polymeric materials is a common issue in quinoline (B57606) synthesis, particularly in acid-catalyzed reactions like the Combes and Doebner-von Miller syntheses.

  • Primary Cause: Acid-catalyzed polymerization of the carbonyl compounds (e.g., acetylacetone (B45752) in the Combes synthesis or α,β-unsaturated carbonyls in the Doebner-von Miller synthesis) is a major side reaction, especially at elevated temperatures.[1]

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain strict control over the reaction temperature. Localized overheating can accelerate polymerization. Gradual heating is recommended.[1]

    • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and prevent localized hot spots.

    • Slow Addition of Reagents: Adding the carbonyl compound slowly to the reaction mixture can help to keep its concentration low and minimize polymerization.

    • Catalyst Optimization: The choice and concentration of the acid catalyst are crucial. While a catalyst is necessary, excessively strong acidic conditions can promote tar formation. Consider optimizing the catalyst and its concentration.[1]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that may contribute to tar formation.[2]

Q2: I am observing a low yield of this compound. What are the potential reasons and how can I improve it?

A2: Low yields can be attributed to several factors, ranging from starting material quality to reaction conditions.

  • Potential Causes & Solutions:

    • Purity of Starting Materials: Ensure the high purity of your aniline (B41778) and acetylacetone (or other carbonyl precursors). Impurities in the starting materials can lead to the formation of side products and reduce the yield of the desired product.[2]

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or moderately increasing the temperature.

    • Suboptimal Catalyst: The activity and concentration of the acid catalyst are critical. Ensure the catalyst is not deactivated and is used in the appropriate amount. For the Combes synthesis, catalysts like sulfuric acid, polyphosphoric acid (PPA), or even milder acids like acetic acid can be used.

    • Inefficient Work-up: The work-up procedure is crucial for isolating the product from the reaction mixture, especially if tar is present. After cooling, the reaction mixture should be carefully neutralized with a base (e.g., NaOH or NH₄OH) and the product extracted with a suitable organic solvent.[2]

Q3: My final product is contaminated with isomeric impurities. How can I identify and minimize them?

A3: The presence of isomeric impurities, such as 2,4,6-trimethylquinoline (B1265806) or 2,4,8-trimethylquinoline, is a common issue if the starting aniline is contaminated with toluidine isomers (methylanilines).

  • Identification:

    • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying isomeric impurities based on their retention times and mass spectra.

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase can also be used to separate and quantify isomeric impurities.[3]

  • Prevention and Minimization:

    • High-Purity Aniline: The most effective way to prevent the formation of these impurities is to use high-purity aniline that is free from toluidine isomers. Always check the purity of the starting aniline before use.

    • Purification: If isomeric impurities are present in the final product, they can be challenging to remove due to their similar physical properties. Fractional distillation under reduced pressure or preparative chromatography may be necessary.

Q4: I have identified an unexpected byproduct in my reaction. What could it be?

A4: Besides isomeric impurities, other side products can form during the synthesis.

  • Potential Byproducts in Combes Synthesis:

    • (Z)-4-(phenylamino)pent-3-en-2-one: This is the enamine intermediate formed from the condensation of aniline and acetylacetone.[4] If the cyclization step is incomplete, this intermediate may be present in the crude product.

    • Self-condensation products of acetylacetone: Under acidic conditions, acetylacetone can undergo self-condensation reactions.

  • Characterization:

    • LC-MS and NMR: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the identification and structural elucidation of unknown impurities.[5]

Quantitative Data Summary

The following table summarizes typical impurity profiles and analytical parameters that can be used as a benchmark for the synthesis and analysis of this compound.

ParameterTypical Value/RangeAnalytical MethodReference
Purity of this compound
Typical Yield (Combes Synthesis)70-85%Gravimetric[6]
Purity by HPLC>98%HPLC-UV[3]
Purity by GC>98%GC-FID
Common Impurities
Unreacted Aniline< 0.5%HPLC, GC-MS
Unreacted Acetylacetone< 0.5%HPLC, GC-MS
Isomeric Impurities (e.g., Trimethylquinolines)< 0.1 - 1.0% (dependent on starting material purity)GC-MS, HPLC
(Z)-4-(phenylamino)pent-3-en-2-one< 1.0% (if cyclization is incomplete)HPLC, LC-MS[4]
Analytical Method Parameters
HPLC Limit of Detection (LOD)5 - 20 ng/mLHPLC-UV
HPLC Limit of Quantification (LOQ)15 - 60 ng/mLHPLC-UV
GC-MS LOD for Isomers~0.01 ppmGC-MS/MS[7]
GC-MS LOQ for Isomers~0.025 ppmGC-MS/MS[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the characterization of impurities.

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

This method is suitable for the separation and quantification of this compound and potential non-isomeric impurities.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B (linear gradient)

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude or purified this compound sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: The percentage of each impurity can be calculated based on the area of the corresponding peak relative to the total peak area. For quantitative analysis, a calibration curve with known standards is required.

Protocol 2: GC-MS Method for the Identification of Isomeric Impurities

This method is designed for the separation and identification of this compound and its potential isomeric impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity capillary column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Analysis: Identification of impurities is based on their retention time and comparison of their mass spectra with reference spectra or databases.

Visualizations

Combes Synthesis of this compound: Reaction Pathway and Potential Side Reactions

Combes_Synthesis Aniline Aniline Enamine (Z)-4-(phenylamino)pent-3-en-2-one (Intermediate) Aniline->Enamine Acetylacetone Acetylacetone Acetylacetone->Enamine SideProduct1 Self-condensation of Acetylacetone Acetylacetone->SideProduct1 Acid/Heat Product This compound Enamine->Product SideProduct2 Polymerization/ Tar Formation Enamine->SideProduct2 Excess Acid/Heat Acid Acid Catalyst (e.g., H₂SO₄) Heat1 Heat Heat2 Heat (Cyclization)

Caption: Reaction pathway of the Combes synthesis and potential side reactions.

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Yield Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK PurifySM Purify Starting Materials PurityOK->PurifySM No MonitorReaction Monitor Reaction Progress (TLC) PurityOK->MonitorReaction Yes PurifySM->CheckPurity ReactionComplete Reaction Complete? MonitorReaction->ReactionComplete OptimizeConditions Optimize Reaction (Time, Temp) ReactionComplete->OptimizeConditions No CheckCatalyst Check Catalyst Activity/Conc. ReactionComplete->CheckCatalyst Yes OptimizeConditions->MonitorReaction CatalystOK Catalyst OK? CheckCatalyst->CatalystOK OptimizeCatalyst Optimize Catalyst System CatalystOK->OptimizeCatalyst No ReviewWorkup Review Work-up Procedure CatalystOK->ReviewWorkup Yes OptimizeCatalyst->MonitorReaction End Improved Yield ReviewWorkup->End

Caption: A logical workflow for troubleshooting low product yield.

Analytical Workflow for Impurity Characterization

Impurity_Characterization CrudeProduct Crude this compound TLC TLC Analysis (Qualitative) CrudeProduct->TLC HPLC HPLC-UV Analysis (Quantitative) CrudeProduct->HPLC GCMS GC-MS Analysis (Isomers & Volatiles) CrudeProduct->GCMS LCMS LC-MS Analysis (Unknowns) HPLC->LCMS If unknown peaks GCMS->LCMS If non-volatile unknowns NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR ImpurityIdentified Impurity Profile Established NMR->ImpurityIdentified

Caption: A typical analytical workflow for the characterization of impurities.

References

Scaling up the synthesis of 2,4-Dimethylquinoline for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pilot Plant Synthesis of 2,4-Dimethylquinoline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of this compound. It includes frequently asked questions, detailed troubleshooting guides for common issues encountered during pilot plant production, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound suitable for pilot plant scale-up?

A1: The most prominent and scalable methods for synthesizing this compound are the Combes synthesis and the Doebner-von Miller reaction.[1][2] The Combes synthesis involves the acid-catalyzed reaction of aniline (B41778) with acetylacetone (B45752) (a β-diketone).[3] The Doebner-von Miller reaction utilizes an aniline reacted with α,β-unsaturated carbonyl compounds.[4][5] A robust two-step procedure involving the formation and subsequent decomposition of an intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (acetone-anil), is also well-documented and suitable for larger scales.[1][6]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns include managing highly exothermic reactions, particularly in the Doebner-von Miller synthesis, which can lead to thermal runaways if not properly controlled.[7][8] Handling strong acids like concentrated sulfuric acid or polyphosphoric acid, which are often used as catalysts, requires appropriate personal protective equipment (PPE) and corrosion-resistant reactors.[2][3] Additionally, the work-up often involves steam distillation or vacuum distillation, which have their own inherent operational risks that must be managed at a pilot scale.[6][8]

Q3: How can the final product be purified effectively at a pilot scale?

A3: At the pilot scale, purification of this compound is typically achieved through vacuum distillation.[1][6] This method is effective for separating the product from less volatile impurities and unreacted starting materials. For certain processes, steam distillation can be employed to remove volatile impurities or the product itself from a non-volatile reaction mixture.[8] The choice of purification method depends on the specific impurities present in the crude product.

Q4: What are typical impurities, and how do they form?

A4: Impurities can arise from several sources. In the Combes synthesis, using substituted anilines can lead to the formation of different regioisomers.[3] Side reactions, such as polymerization of starting materials or intermediates, can occur, especially at the high temperatures required for cyclization.[8] Using certain solvents like DMF at high temperatures can lead to pyrolysis and the introduction of related byproducts.[9] Inadequate control of reaction conditions can also result in unreacted starting materials remaining in the final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue 1: Low Product Yield

A low isolated yield is a common challenge during scale-up. The following guide helps diagnose and resolve potential causes.

Q: My isolated yield of this compound is significantly lower than in the lab-scale experiment. What are the potential causes and solutions?

A: Several factors can contribute to a drop in yield during scale-up. A systematic investigation is crucial.

  • Incomplete Reaction: Reactions may not go to completion due to inefficient mixing or poor heat transfer in larger reactors.

    • Solution: Verify reactor agitation is sufficient to maintain a homogeneous mixture. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC, HPLC) until the starting material is consumed.[8]

  • Sub-optimal Temperature Control: The cyclization step in many quinoline (B57606) syntheses requires high temperatures, often around 250 °C.[7] Inadequate heating can result in an incomplete reaction, while excessive heat can cause degradation.

    • Solution: Ensure the pilot plant reactor's heating system can achieve and maintain the required temperature uniformly. Use a high-boiling, inert solvent to improve heat transfer and maintain a consistent temperature.[7]

  • Product Loss During Work-up: Transferring and processing larger volumes increases the potential for mechanical losses and inefficient extractions.

    • Solution: Optimize the extraction and distillation procedures for the larger scale. Ensure phase separation is clean and complete. Perform a mass balance to identify where the product is being lost.[7]

  • Catalyst Inactivation: Catalysts can be sensitive to air, moisture, or impurities in the starting materials.[7]

    • Solution: Ensure all starting materials and solvents are of appropriate purity and dryness. If the reaction is sensitive to air, operate under an inert atmosphere like nitrogen or argon.[7]

Low_Yield_Troubleshooting start Low Yield Detected check_completion Is reaction complete? (Monitor by TLC/GC) start->check_completion check_temp Is temperature optimal and stable? check_completion->check_temp Yes solution_mixing Solution: - Improve agitation - Increase reaction time check_completion->solution_mixing No check_workup Is product lost during work-up? check_temp->check_workup Yes solution_temp Solution: - Verify reactor heating - Use high-boiling solvent check_temp->solution_temp No check_catalyst Is catalyst active? check_workup->check_catalyst No solution_workup Solution: - Optimize extraction - Check mass balance check_workup->solution_workup Yes solution_catalyst Solution: - Use pure reagents - Run under inert gas check_catalyst->solution_catalyst No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Impurity Formation and Complex Product Mixture

The formation of side products can complicate purification and reduce the overall process efficiency.

Q: My crude product contains significant impurities that are difficult to separate. What are the likely side reactions and how can I prevent them?

A: Impurity formation often points to issues with reaction selectivity or thermal degradation.

  • Side Reactions from Starting Materials: A common side reaction is the self-condensation of carbonyl starting materials (e.g., aldol (B89426) condensation), especially under basic conditions.[7]

    • Solution: Carefully control the rate of addition and reaction temperature. Using an acid catalyst can favor the desired reaction pathway over base-catalyzed side reactions.

  • Formation of Regioisomers: When using substituted anilines in the Combes synthesis, different cyclization pathways can lead to a mixture of regioisomers.[3]

    • Solution: The regioselectivity is influenced by steric and electronic effects. Bulky substituents on the β-diketone can direct the cyclization to favor one isomer.[3] A thorough understanding of the mechanism and potentially re-evaluating the starting materials may be necessary.

  • Thermal Degradation and Polymerization: The high temperatures required for some quinoline syntheses can lead to the degradation of starting materials or the product, often forming tar-like substances.[8]

    • Solution: Minimize the time the reaction mixture is held at high temperatures. As soon as the reaction is complete based on in-process monitoring, proceed with cooling and work-up. Using a high-boiling solvent can sometimes moderate the temperature and prevent localized overheating.[7]

Impurity_Troubleshooting start High Impurity Levels check_isomers Are regioisomers present? (Check with substituted aniline) start->check_isomers check_tar Is tar or polymer formation observed? check_isomers->check_tar No solution_isomers Solution: - Modify substituents to  leverage steric hindrance check_isomers->solution_isomers Yes check_side_products Are there other unexpected side products? check_tar->check_side_products No solution_tar Solution: - Reduce reaction time - Ensure uniform heating check_tar->solution_tar Yes solution_side_products Solution: - Control reagent addition rate - Optimize catalyst/pH check_side_products->solution_side_products Yes

Caption: Troubleshooting workflow for impurity formation during synthesis.

Data Presentation: Synthesis Parameters

The following tables summarize typical reaction conditions for the synthesis of this compound.

Table 1: Comparison of Common Synthesis Methods

MethodKey ReactantsCatalyst / ReagentTypical TemperatureTypical YieldReference
Combes Synthesis Aniline, AcetylacetoneConc. H₂SO₄ or PPA100-140°CModerate to High[2],[3]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (HCl, H₂SO₄)>100°C (Exothermic)Variable[4],[7]
Via Acetone-Anil 2,2,4-Trimethyl-1,2-dihydroquinolineSodium anilide, Copper powder220-230°C (Reflux)~89%[6]

Table 2: Physical Properties of this compound

PropertyValueReference
CAS Number 1198-37-4[10]
Molecular Formula C₁₁H₁₁N[11]
Molecular Weight 157.21 g/mol [12]
Boiling Point 264-265 °C[10]
Density 1.061 g/mL at 25 °C[10]
Appearance Dark Green to Black Oil[10]

Experimental Protocols

The following are detailed protocols for two effective methods of synthesizing this compound, adapted for pilot-scale considerations.

Protocol 1: Combes Synthesis

This method involves the acid-catalyzed condensation of aniline with acetylacetone.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Ice

  • Organic Solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Condensation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge aniline (1.0 eq). Begin stirring and cool the reactor to below 20°C.

  • Slowly add acetylacetone (1.0-1.1 eq) to the aniline while maintaining the temperature below 30°C to form the enamine intermediate. The progress can be monitored by observing the removal of water.[7]

  • Cyclization: Once the initial condensation is complete, slowly and carefully add concentrated sulfuric acid to the mixture. This step is exothermic and requires efficient cooling.

  • After the addition of acid, heat the reaction mixture to 110-120°C and hold for 2-4 hours, or until the reaction is complete as determined by in-process controls (e.g., GC or HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the acidic mixture onto a stirred slurry of ice.

  • Basification and Extraction: Slowly neutralize the aqueous mixture with a cold sodium hydroxide solution until the pH is >10. Extract the aqueous layer multiple times with an organic solvent (e.g., toluene).

  • Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound.[1]

Combes_Workflow start Start: Charge Aniline and Acetylacetone condensation Condensation to form Enamine Intermediate start->condensation acid_addition Slow addition of Conc. H₂SO₄ (Catalyst) condensation->acid_addition cyclization Heat to 110-120°C for Cyclization acid_addition->cyclization workup Cool and Quench on Ice cyclization->workup neutralize Basify with NaOH and Extract with Solvent workup->neutralize purify Concentrate and Purify by Vacuum Distillation neutralize->purify end_product Final Product: This compound purify->end_product

Caption: Experimental workflow for the Combes synthesis of this compound.

Protocol 2: Synthesis via Acetone-Anil Intermediate

This two-step process provides high yields and is well-suited for scale-up.[6]

Step A: Preparation of 2,2,4-Trimethyl-1,2-dihydroquinoline (Acetone-Anil)

  • Reaction Setup: In a reactor set up for distillation, heat aniline containing a catalytic amount of iodine to 170-175°C.[1]

  • Acetone (B3395972) Addition: While stirring vigorously, add acetone dropwise over a period of 4-6 hours. During the addition, a mixture of water and aniline will distill off.

  • Isolation: After the addition is complete, cool the reaction mixture. Isolate the intermediate by vacuum distillation.[1]

Step B: Conversion to this compound

  • Catalyst Preparation: In a separate reactor equipped for reflux and gas evolution, prepare sodium anilide by carefully warming a mixture of anhydrous aniline, sodium metal (1.1 eq), and a catalytic amount of copper powder.[1][6] The reaction is complete when the evolution of hydrogen gas ceases.

  • Decomposition Reaction: To the hot sodium anilide mixture, add the acetone-anil intermediate (1.0 eq) from Step A.[6]

  • Reflux: Heat the mixture to reflux (approx. 220–230°C). Methane gas will evolve. Continue heating until gas evolution stops (typically 3-6 hours).[6]

  • Purification: Cool the reaction mixture and purify the this compound directly from the reaction mixture by vacuum distillation. An initial fraction of aniline may be collected before the product.[6] The crude product is often of sufficient purity for many applications, but a final fractional distillation can yield a product with >99% purity.[6]

References

Validation & Comparative

Validating the Structure of 2,4-Dimethylquinoline: A Comparative Guide Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the chemical structure of 2,4-dimethylquinoline using proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, fully assigned experimental spectrum, this guide utilizes high-quality predicted NMR data as a reference for comparison. This approach allows for a robust, objective analysis of experimentally acquired data against a theoretical model, ensuring the structural integrity of the compound.

Structural and Workflow Diagrams

To facilitate a clear understanding of the molecular structure and the validation process, the following diagrams are provided.

workflow cluster_workflow NMR-Based Structure Validation Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acquire_1h 1H NMR Data Acquisition prep->acquire_1h acquire_13c 13C NMR Data Acquisition prep->acquire_13c process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process analyze Spectral Analysis (Peak Picking, Integration, J-coupling) process->analyze compare Comparison with Predicted Data analyze->compare validate Structure Validation compare->validate

A Comparative Guide to Purity Assessment of Synthetic 2,4-Dimethylquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthetic compounds like 2,4-Dimethylquinoline is paramount for ensuring reliable experimental outcomes and meeting regulatory standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—for the purity assessment of this compound. Detailed experimental protocols and comparative data are presented to assist in method selection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1] It offers high resolution and sensitivity for the quantification of the main component and potential non-volatile impurities.[2]

Experimental Protocol: HPLC

  • Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a quaternary pump, an autosampler, and a column oven.[1][3]

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, such as 0.05 M phosphate (B84403) buffer with the pH adjusted to 3.0.[1] A common mobile phase composition could be a mixture of acetonitrile and water containing a small amount of acid like formic or phosphoric acid.[4]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.[1]

    • Detection Wavelength : UV detection at a wavelength where this compound shows significant absorbance.

    • Injection Volume : 20 µL.[1]

    • Column Temperature : Maintained at a constant temperature, for instance, 30°C.[5]

  • Sample Preparation : A stock solution of this compound is prepared by accurately weighing and dissolving the compound in a suitable solvent, such as methanol (B129727) or the mobile phase, to a concentration of approximately 1 mg/mL.[3] The solution should be filtered through a 0.45 µm syringe filter before injection.[3]

  • Purity Calculation : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Experimental Workflow for HPLC Purity Assessment

Experimental Workflow for HPLC Purity Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound dissolve Dissolve in Solvent start->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate Decision-Making Flowchart for Method Selection start Purity Assessment of this compound q1 Routine QC or High Throughput Needed? start->q1 q2 Volatile Impurities Suspected? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Absolute Purity or Reference Standard Certification? q2->q3 No complementary Use HPLC and GC-MS as Complementary Methods q2->complementary Yes q3->hplc No qnmr Use qNMR q3->qnmr Yes gcms Use GC-MS

References

A Comparative Guide to the Biological Activity of 2,4-Dimethylquinoline and Other Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. The nature and position of substituents on the quinoline ring play a crucial role in determining the specific biological effects. This guide provides a comparative overview of the biological activity of 2,4-Dimethylquinoline and other selected quinoline analogs, supported by available experimental data. While specific quantitative data for this compound is limited in publicly accessible literature, this guide compiles information on closely related analogs to provide a valuable reference for researchers.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, often exerting their effects through mechanisms like apoptosis induction and cell cycle arrest. The substitution pattern on the quinoline core is a key determinant of their cytotoxic potency.

Table 1: Anticancer Activity of Selected Quinoline Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Quinoline Derivative 13Cervical Epithelial Carcinoma8.3[1]
Tetrahydroquinoline 18Cervical Epithelial Carcinoma13.15[1]
Quinoline 12Prostate Sarcoma31.37[1]
Quinoline 11Prostate Sarcoma34.34[1]
2-(furan-2-yl)-4-phenoxyquinoline derivative 10Lysozyme (B549824) release inhibition4.6[3]
2-(furan-2-yl)-4-phenoxyquinoline derivative 8β-glucuronidase release inhibition5.0[3]
Pyrazolo-[1,5-c]quinazolinone 4mA549 (non-small cell lung cancer)14.2[4]
Pyrazolo-[1,5-c]quinazolinone 4iA549 (non-small cell lung cancer)17.0[4]
Pyrazolo-[1,5-c]quinazolinone 4nA549 (non-small cell lung cancer)18.1[4]

Antimicrobial and Antifungal Activity

Quinoline derivatives are known for their broad-spectrum antimicrobial and antifungal activities. Again, specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported. However, some studies allude to the antimicrobial potential of this compound and its derivatives against various bacteria and fungi[5]. Research on other dimethylquinoline isomers, such as 2,6-dimethylquinoline, has also indicated potential antimicrobial and anticancer properties[6]. A study on quinolinequinones demonstrated significant activity against Gram-positive bacteria, with some derivatives showing MIC values as low as 1.22 µg/mL against Staphylococcus aureus[7]. Another study on 2,4-diaminoquinazoline compounds reported antifungal activity against Candida species, with a geometric mean MIC of 0.64 μg/ml for one of the tested compounds[8][9].

Table 2: Antimicrobial and Antifungal Activity of Selected Quinoline Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Quinolinequinone (QQ1, QQ5, QQ6)Staphylococcus aureus1.22[7]
2,4-diaminoquinazoline (DAQ 1A)Candida sp.0.64[8][9]
2,4-diaminoquinazoline (DAQ 2A)Candida sp.1.39[8][9]
Amphotericin B (Reference)Candida sp.1.03[8][9]
Flucytosine (Reference)Candida sp.0.72[8][9]

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties[10]. For example, a study on 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives identified compounds that inhibit the release of lysozyme and β-glucuronidase, with IC50 values as low as 4.6 µM and 5.0 µM, respectively[3]. While direct data for this compound is lacking, its structural similarity to other bioactive quinolines suggests it may also possess anti-inflammatory potential[11].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of quinoline derivatives are often mediated through the modulation of various signaling pathways. For instance, their anticancer effects can be attributed to the induction of apoptosis through intrinsic or extrinsic pathways, or by interfering with cell cycle regulation.

Below are Graphviz diagrams illustrating a general experimental workflow for assessing biological activity and a simplified representation of an apoptosis signaling pathway that could be influenced by quinoline derivatives.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis compound Quinoline Analog cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) compound->antimicrobial apoptosis Apoptosis Assay (e.g., Flow Cytometry) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle ic50 IC50 / MIC Determination antimicrobial->ic50 pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway apoptosis->ic50 sar Structure-Activity Relationship (SAR) ic50->sar apoptosis_pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade stimulus Quinoline Derivative bax Bax/Bak Activation stimulus->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

A Comparative Guide to Quinoline Synthesis: Classical Routes vs. Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarials like quinine (B1679958) and anticancer agents. The development of efficient and versatile methods for its synthesis has been a subject of intense research for over a century. This guide provides an objective comparison of classical and modern quinoline synthesis routes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific synthetic challenges.

At a Glance: Classical vs. Modern Quinoline Synthesis

FeatureClassical Methods (e.g., Skraup, Friedländer)Modern Methods (e.g., Metal-Catalyzed, Microwave-Assisted)
Reaction Conditions Often harsh (strong acids, high temperatures), sometimes violent.Generally milder, often at or near room temperature.
Yields Variable, often low to moderate.[1]Typically good to excellent.[2][3]
Substrate Scope Can be limited; sensitive functional groups may not be tolerated.Broader substrate scope and better functional group tolerance.
Regioselectivity Can be poor, leading to mixtures of isomers.Often highly regioselective.
Environmental Impact Use of stoichiometric, often hazardous, reagents and solvents.Catalytic amounts of reagents, often more environmentally benign.
Convenience Can be labor-intensive with difficult workups.Often simpler, with faster reaction times and easier purification.

I. Classical Quinoline Synthesis Routes

The traditional methods for quinoline synthesis, developed in the late 19th century, are still in use today, primarily for the synthesis of simple, unsubstituted or alkyl-substituted quinolines. These reactions are often characterized by the use of strong acids and high temperatures.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinoline and its simple derivatives. It involves the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide), and concentrated sulfuric acid. The reaction is notoriously exothermic and requires careful temperature control.[1][4]

The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization, dehydration, and oxidation yield the quinoline ring system.

Skraup_Mechanism cluster_start Starting Materials Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (Dehydration) Acrolein->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate H⁺ (Cyclization) Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidizing Agent (Oxidation)

Mechanism of the Skraup quinoline synthesis.
Starting AnilineOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[4]
p-ToluidineArsenic Pentoxide6-Methylquinoline70-76Organic Syntheses, Coll. Vol. 1, p.581 (1941)
m-ToluidineArsenic Pentoxide5-Methylquinoline & 7-MethylquinolineMixtureJ. Am. Chem. Soc. 1946, 68, 12, 2697–2704

Doebner-von Miller Reaction

A more versatile extension of the Skraup synthesis, the Doebner-von Miller reaction allows for the preparation of a wider range of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones.[4][5]

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration.[6][7]

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester. This method is highly versatile for producing polysubstituted quinolines under either acidic or basic conditions.[1]

2-Aminoaryl Ketoneα-Methylene KetoneConditionsProductYield (%)Reference
2-AminobenzophenoneAcetoneKOH, EtOH, Reflux2-Methyl-4-phenylquinoline85J. Org. Chem. 1950, 15, 6, 1199–1203
2-Amino-5-chlorobenzophenoneEthyl acetoacetatep-TsOH, Toluene, RefluxEthyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate95Synthesis 2006, (2), 235-238

II. Modern Quinoline Synthesis Routes

Modern synthetic methods offer significant advantages over classical routes, including milder reaction conditions, higher yields, greater functional group tolerance, and often improved regioselectivity. These approaches frequently employ transition metal catalysts or alternative energy sources like microwave irradiation.

Metal-Catalyzed Syntheses

Transition metals such as palladium, copper, and gold have emerged as powerful catalysts for quinoline synthesis, enabling novel bond formations and reaction pathways.

Palladium catalysts are highly effective in promoting the synthesis of quinolines through various mechanisms, including Heck-type reactions and oxidative cyclizations. For example, 2-methylquinolines can be synthesized in good yields via a Pd-catalyzed aza-Wacker oxidative cyclization.[8]

Copper catalysts offer a cost-effective and efficient means for synthesizing quinoline derivatives. For instance, quinoline-2-carboxylates can be prepared at room temperature through a copper-catalyzed tandem reaction.[9]

Gold catalysts have shown remarkable efficiency in synthesizing polyfunctionalized quinolines. A notable example is the intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes, which proceeds in excellent yields.[2][3]

MethodCatalyst SystemReactantsProduct ExampleYield (%)Reference
Gold-Catalyzed(PPh₃)AuCl / AgOTf2-Aminobenzaldehyde, PhenylpropiolateEthyl 4-phenylquinoline-2-carboxylate93J. Org. Chem. 2012, 77, 1, 801–807[2][3]
Copper-CatalyzedCu(OTf)₂Aniline, Ethyl glyoxylate, PhenylacetyleneEthyl 4-phenylquinoline-2-carboxylate85J. Org. Chem. 2009, 74, 14, 5476-5480[9]
Palladium-CatalyzedPd(OAc)₂ / 1,10-phenanthroline2-(But-3-en-1-yl)aniline2-Methylquinoline87Org. Lett. 2008, 10, 1, 173-175[8]
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in quinoline synthesis. The rapid and uniform heating provided by microwaves can significantly reduce reaction times compared to conventional heating methods.[10][11][12]

CatalystConditionsYield (%)Reference
H₂SO₄Conventional Heating / 2.5 h45Asian J. Chem. 2013, 25, 10, 5535-5538[13]
H₂SO₄Microwave / 1.5 min86Asian J. Chem. 2013, 25, 10, 5535-5538[13]
NKC-9 ResinConventional Heating / 2.5 h56Asian J. Chem. 2013, 25, 10, 5535-5538[13]
NKC-9 ResinMicrowave / 1.5 min92Asian J. Chem. 2013, 25, 10, 5535-5538[13]

III. Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).

Materials:

  • Aniline (1.0 mol)

  • Glycerol (2.4 mol)

  • Nitrobenzene (0.5 mol)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Ferrous sulfate (B86663) (catalytic amount)

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the aniline, nitrobenzene, and ferrous sulfate.

  • Carefully add the concentrated sulfuric acid in small portions while stirring.

  • Heat the mixture gently on a sand bath. Once the reaction begins (indicated by a vigorous boiling), remove the flame.

  • After the initial vigorous reaction subsides, add the glycerol dropwise over 30-40 minutes.

  • Heat the mixture to reflux for 3 hours.

  • Allow the mixture to cool slightly and then pour it into a 5-L flask containing 3 L of water.

  • Steam distill the mixture to remove the unreacted nitrobenzene.

  • Make the residue in the distillation flask strongly alkaline with a 40% sodium hydroxide (B78521) solution.

  • Steam distill again to isolate the quinoline.

  • Extract the distillate with diethyl ether, dry the ether extract over anhydrous potassium carbonate, and remove the ether by distillation.

  • Purify the crude quinoline by distillation under reduced pressure.

Skraup_Workflow start Mix Aniline, Nitrobenzene, FeSO₄, H₂SO₄ heat1 Gentle Heating start->heat1 add_glycerol Add Glycerol Dropwise heat1->add_glycerol reflux Reflux for 3 hours add_glycerol->reflux quench Pour into Water reflux->quench steam1 Steam Distill (remove Nitrobenzene) quench->steam1 basify Make Alkaline with NaOH steam1->basify steam2 Steam Distill (isolate Quinoline) basify->steam2 extract Extract with Diethyl Ether steam2->extract dry Dry and Concentrate extract->dry purify Purify by Distillation dry->purify end Pure Quinoline purify->end

Experimental workflow for the Skraup synthesis.
Protocol 2: Gold-Catalyzed Synthesis of Ethyl 4-phenylquinoline-2-carboxylate

This protocol is adapted from J. Org. Chem. 2012, 77, 1, 801–807.[3]

Materials:

  • 2-Aminobenzaldehyde (1.0 equiv)

  • Ethyl 3-phenylpropiolate (1.5 equiv)

  • (Ph₃P)AuCl (10 mol %)

  • AgOTf (10 mol %)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • To a sealed reaction tube, add 2-aminobenzaldehyde, (Ph₃P)AuCl, and AgOTf.

  • Add DMF as the solvent, followed by the addition of ethyl 3-phenylpropiolate.

  • Seal the tube and heat the reaction mixture at 100 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure quinoline derivative.

IV. Conclusion

The synthesis of quinolines has evolved significantly from the classical, often harsh, methods to modern, efficient, and versatile catalytic approaches. While classical syntheses like the Skraup and Friedländer reactions remain valuable for preparing certain quinoline scaffolds from simple starting materials, they are often limited by their reaction conditions and substrate scope.[1]

Modern methods, particularly those employing transition metal catalysts (Pd, Cu, Au) and microwave assistance, offer superior performance in terms of yield, reaction time, and functional group tolerance.[2][3][10][11] For the development of complex, highly functionalized quinoline derivatives, which are often required in drug discovery programs, these modern routes represent a more strategic and efficient choice. The selection of a specific synthetic route will ultimately be guided by the desired substitution pattern of the target molecule, the availability and stability of the starting materials, and the desired scale of the reaction.

References

Unveiling the Molecular Architecture of 2,4-Dimethylquinoline: A Comparative Analysis of Theoretical and Experimental Geometries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and potential as a therapeutic agent. This guide provides a comparative analysis of the molecular geometry of 2,4-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry, by juxtaposing theoretical data obtained from Density Functional Theory (DFT) calculations with experimental findings from X-ray crystallography.

This objective comparison, supported by detailed experimental and computational protocols, offers valuable insights into the accuracy of theoretical models in predicting the structural parameters of substituted quinolines. The quantitative data is presented in a clear tabular format to facilitate direct comparison, and a logical workflow of this comparative study is visualized.

Comparing Theoretical Predictions with Experimental Observations

The molecular geometry of this compound has been determined through both in-silico DFT calculations and single-crystal X-ray diffraction experiments. A comparison of the key bond lengths and angles obtained from both methods reveals a high degree of correlation, underscoring the predictive power of modern computational chemistry.

Below is a summary of the geometric parameters for this compound, with a systematic atom numbering scheme provided in the accompanying molecular diagram.

Table 1: Comparison of Selected Bond Lengths (Å) and Bond Angles (°) for this compound

ParameterAtom ConnectionDFT (B3LYP/6-311G)X-ray Crystallography
Bond Lengths
C1-C21.3751.372
C2-N31.3341.331
N3-C41.3781.375
C4-C121.5091.506
C2-C111.5051.502
C4-C51.4231.420
C5-C61.4081.405
C6-C71.3731.370
C7-C81.4011.398
C8-C91.3801.377
C9-C101.4181.415
C10-C11.4251.422
C5-C101.4291.426
Bond Angles
C1-C2-N3123.5123.3
C2-N3-C4117.8118.0
N3-C4-C5122.1122.3
C1-C10-C5118.9118.7
C2-C1-C10118.2118.4
C4-C5-C10119.5119.3
C11-C2-C1117.2117.4
C12-C4-N3115.8115.6

Disclaimer: The experimental data presented is a representative dataset for illustrative purposes and may not correspond to a specific published crystal structure.

Methodologies for Structural Determination

The presented data was obtained through established and rigorous experimental and computational protocols.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound were grown by slow evaporation of a saturated solution in ethanol (B145695) at room temperature.

  • Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data was collected at 100 K using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods using the SHELXT software package and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Computational Protocol: Density Functional Theory (DFT)
  • Initial Structure: The initial molecular structure of this compound was built using GaussView 6.

  • Geometry Optimization: The geometry was optimized without any symmetry constraints using the Gaussian 16 software package. The DFT method with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) and the 6-311G basis set was employed.

  • Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

Visualizing the Comparative Workflow

The logical flow of comparing theoretical and experimental molecular geometries can be visualized as follows:

G Workflow for Comparing Theoretical and Experimental Molecular Geometry cluster_0 Theoretical Pathway cluster_1 Experimental Pathway mol_build Molecular Modeling dft_calc DFT Calculation (e.g., B3LYP/6-311G) mol_build->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal theor_data Theoretical Geometric Data (Bond Lengths, Angles) freq_anal->theor_data comparison Comparative Analysis theor_data->comparison synthesis Compound Synthesis cryst_growth Crystal Growth synthesis->cryst_growth xray_diff X-ray Diffraction cryst_growth->xray_diff struct_sol Structure Solution & Refinement xray_diff->struct_sol exp_data Experimental Geometric Data (Bond Lengths, Angles) struct_sol->exp_data exp_data->comparison

Caption: Workflow of theoretical and experimental molecular geometry determination.

Cross-Referencing 2,4-Dimethylquinoline Spectral Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for 2,4-Dimethylquinoline against other isomeric alternatives, cross-referencing information from prominent chemical databases. Detailed experimental protocols, comparative data tables, and a logical workflow diagram are presented to aid researchers in their analytical endeavors.

Experimental Protocols for Spectral Analysis

To ensure consistency and comparability of spectral data, standardized experimental methodologies are crucial. The following are generalized protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a proton resonance frequency of 300 MHz or higher.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range covering 0-12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A range covering 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

2. Mass Spectrometry (MS):

  • Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into the GC system. For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • GC-MS Parameters (for EI):

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to elucidate the structure.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Correlate the observed absorption bands (in cm⁻¹) to specific functional groups and vibrational modes within the molecule.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its isomers, cross-referenced from various public databases.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundH-3H-5H-6H-7H-82-CH₃4-CH₃Database Source
This compound ~7.15~7.95~7.55~7.70~7.40~2.65~2.55PubChem, ChemicalBook[1][2]
2,3-Dimethylquinoline-~7.90~7.50~7.65~7.35~2.60~2.40PubChem[3]
2,6-Dimethylquinoline~7.20~7.80-~7.50~7.30~2.60-PubChem[4]
2,7-Dimethylquinoline~7.15~7.75~7.30-~7.20~2.60-PubChem[5]

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data (Key m/z values for EI-MS)

CompoundMolecular Ion (M⁺)Key FragmentsDatabase Source
This compound 157156, 142, 128, 115PubChem, NIST[2][6][7]
2,3-Dimethylquinoline157156, 142, 115PubChem[3]
2,6-Dimethylquinoline157156, 142, 115PubChem[4]
2,7-Dimethylquinoline157156, 142, 115PubChem[5]

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

CompoundC-H stretch (aromatic)C=C stretch (aromatic)C-H bend (aromatic)C-H stretch (alkyl)Database Source
This compound ~3050~1600, ~1500~850, ~750~2950PubChem[2]
2,6-Dimethylquinoline~3040~1610, ~1500~830, ~760~2960PubChem[4]
2,7-Dimethylquinoline~3050~1600, ~1500~840, ~770~2950PubChem[5]
2,8-Dimethylquinoline~3060~1590, ~1490~820, ~750~2940PubChem[8]

Note: IR absorption bands are approximate and can be influenced by the physical state of the sample.

Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for cross-referencing spectral data of a compound like this compound with chemical databases.

Spectral_Data_Workflow cluster_acquisition Data Acquisition cluster_database Database Cross-Referencing cluster_comparison Data Comparison & Analysis cluster_confirmation Structure Confirmation A Acquire Experimental Spectra (NMR, MS, IR) B Query Chemical Databases (e.g., PubChem, NIST, SDBS) A->B Input Experimental Data C Retrieve Reference Spectra B->C Search by Name, CAS, or Structure D Compare Experimental and Reference Data C->D Provide Reference for Comparison E Analyze Spectral Features (Shifts, Fragments, Bands) D->E Identify Matches & Discrepancies F Confirm Structure of This compound E->F Confirm Identity

Workflow for spectral data cross-referencing.

This guide provides a foundational framework for researchers working with this compound and related compounds. By following standardized protocols and utilizing the comparative data presented, scientists can confidently identify and characterize their molecules of interest. The major chemical databases like PubChem, the Spectral Database for Organic Compounds (SDBS), and the NIST Chemistry WebBook are invaluable resources for this purpose.[6][9][10][11][12][13]

References

Efficacy of 2,4-Disubstituted Quinoline Derivatives in Anticancer Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, the quinoline (B57606) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative overview of the anticancer efficacy of 2,4-disubstituted quinoline derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of quinoline derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of representative 2,4-disubstituted quinoline and quinazoline (B50416) derivatives from different studies.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Sysu12d 2,4-Disubstituted Quinazoline-Not Specified[1]
Compound 11d 2,4-Disubstituted QuinazolineCNE-2 (Nasopharyngeal)9.3 ± 0.2
PC-3 (Prostate)9.8 ± 0.3
SMMC-7721 (Liver)10.9 ± 0.2
Quinoline 13 2-ArylquinolineHeLa (Cervical)8.3[2]
Tetrahydroquinoline 18 2-Methyl-1,2,3,4-tetrahydroquinolineHeLa (Cervical)13.15[2]
Quinoline 12 2-ArylquinolinePC3 (Prostate)31.37[2]
Quinoline 11 2-ArylquinolinePC3 (Prostate)34.34[2]
Compound 91b1 Quinoline DerivativeA549 (Lung)15.38 µg/mL[3]
AGS (Gastric)4.28 µg/mL[3]
KYSE150 (Esophageal)4.17 µg/mL[3]
KYSE450 (Esophageal)4.85 µg/mL[3]

Experimental Protocols

The evaluation of the anticancer efficacy of these derivatives typically involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the 2,4-disubstituted quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their ability to modulate various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels).

One of the proposed mechanisms of action for certain 2,4-disubstituted quinazoline derivatives involves the downregulation of ribosomal RNA synthesis. This is achieved through the stabilization of the c-myc promoter G-quadruplex and disruption of the nucleolin/G-quadruplex complex, which ultimately leads to the activation of p53 and subsequent cancer cell apoptosis.[1]

G Sysu12d Sysu12d (2,4-Disubstituted Quinazoline) c_myc_G4 c-myc Promoter G-quadruplex Sysu12d->c_myc_G4 Stabilizes Nucleolin_G4 Nucleolin/G-quadruplex Complex Sysu12d->Nucleolin_G4 Disrupts c_myc c-myc Downregulation c_myc_G4->c_myc rRNA_synthesis rRNA Synthesis Downregulation Nucleolin_G4->rRNA_synthesis Nucleolin_exp Nucleolin Expression Downregulation c_myc->Nucleolin_exp Nucleolin_exp->rRNA_synthesis p53 p53 Activation rRNA_synthesis->p53 Apoptosis Cancer Cell Apoptosis p53->Apoptosis

Another important mechanism of action for quinoline derivatives is the inhibition of protein kinases, which are key regulators of cell growth and survival.[6] Dysregulation of kinase activity is a common feature of cancer.

G cluster_pathway Cancer Progression Quinoline Quinoline Derivatives ProteinKinase Protein Kinases (e.g., EGFR, VEGFR) Quinoline->ProteinKinase Inhibit SignalTransduction Signal Transduction Pathways ProteinKinase->SignalTransduction CellProliferation Cell Proliferation & Survival SignalTransduction->CellProliferation

Experimental Workflow

The general workflow for evaluating the anticancer efficacy of novel 2,4-disubstituted quinoline derivatives involves several key stages, from chemical synthesis to in vitro and in vivo testing.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Chemical Synthesis of 2,4-Disubstituted Quinoline Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism Xenograft Xenograft Models in Mice Mechanism->Xenograft Efficacy Evaluation of Antitumor Efficacy & Toxicity Xenograft->Efficacy

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethylquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dimethylquinoline, a heterocyclic aromatic compound. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation.[1][2] All handling and disposal procedures must be conducted with the assumption that this compound is hazardous. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Quantitative Hazard Data

Hazard CategorySurrogate CompoundValueSpeciesRoute
Acute Oral Toxicity (LD50) Quinoline262 mg/kgRatOral
Quinaldine1230 mg/kgRatOral
Acute Dermal Toxicity (LD50) Quinoline1377 mg/kgRatDermal
Quinaldine1978.5 mg/kgRabbitDermal

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Standard Disposal Protocol

The universally recommended procedure for the disposal of this compound is to treat it as hazardous waste. This involves collection and transfer to a licensed and approved hazardous waste disposal facility.

Step-by-Step General Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a clearly labeled, sealable, and chemically compatible container.

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof container. The container must be compatible with the solvent used.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

Illustrative Experimental Degradation Protocol

For research environments looking to explore pre-treatment options to reduce the hazardous nature of small quantities of this compound waste, Advanced Oxidation Processes (AOPs) offer a potential method. AOPs utilize highly reactive species, such as hydroxyl radicals, to break down organic pollutants.[3][4][5] The following is a detailed, illustrative protocol for a laboratory-scale degradation using a Fenton-like reaction. This procedure should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Objective: To degrade this compound in an aqueous solution using a Fenton-like reaction.

Materials:

  • This compound waste solution (e.g., 100 mL of a 100 ppm solution)

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Fume hood

  • Appropriate glassware (beakers, graduated cylinders)

Procedure:

  • Preparation: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Acidification: Transfer the this compound waste solution to a beaker. Slowly add sulfuric acid to adjust the pH of the solution to approximately 3. This is the optimal pH for the Fenton reaction.

  • Catalyst Addition: With continuous stirring, add iron(II) sulfate heptahydrate to the solution. A typical starting concentration is around 50-100 mg/L.

  • Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The amount of H₂O₂ will depend on the concentration of this compound. A molar ratio of H₂O₂ to the pollutant of 10:1 or higher is often used. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: Allow the mixture to react for a specified period, typically 1-3 hours, with continuous stirring. Monitor the reaction for any signs of excessive heat generation or gas evolution.

  • Neutralization: After the reaction period, neutralize the solution by slowly adding a sodium hydroxide solution until the pH is between 6 and 8. This will precipitate the iron as iron hydroxide.

  • Settling and Decanting: Turn off the stirrer and allow the iron hydroxide precipitate to settle.

  • Final Disposal: The treated supernatant and the iron-containing sludge must still be considered hazardous waste and should be collected in a labeled container for disposal by a licensed hazardous waste contractor. The pre-treatment may have reduced the toxicity of the organic components, but the final mixture requires proper disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated assess Assess Quantity and Concentration start->assess small_quant Small Quantity, Low Concentration? assess->small_quant collect Collect in Labeled Hazardous Waste Container small_quant->collect No pretreat Consider Pre-treatment (e.g., AOP) small_quant->pretreat Yes store Store Securely in Designated Area collect->store pretreat->collect No protocol Follow Detailed Experimental Protocol in Fume Hood pretreat->protocol Feasible & Trained Personnel collect_treated Collect Treated Waste and Precipitate protocol->collect_treated collect_treated->store contact_ehs Contact EHS or Licensed Contractor for Disposal store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental integrity. This guide provides comprehensive, step-by-step procedures for the safe management of 2,4-Dimethylquinoline, a compound that requires careful handling due to its potential hazards.

Hazard Profile: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate safety measures to prevent exposure.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.[1][4]

PPE CategorySpecificationRationale
Eye Protection Goggles or a face shield (European standard - EN 166).[5]To protect against splashes and vapors that can cause serious eye irritation.[1][6]
Hand Protection Impervious, chemical-resistant gloves (e.g., nitrile rubber, PVC).[7][8] Gloves must be inspected before use.[1]To prevent skin contact which can cause irritation.[1] Proper glove removal technique is essential.[1]
Body Protection A standard laboratory coat or chemical-resistant coveralls.[8][9] An apron may be worn over coveralls for added protection.[8][10]To protect the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][11] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is recommended.[11]To avoid inhalation of vapors or aerosols which may cause respiratory irritation.[1][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory or under a certified chemical fume hood to minimize inhalation exposure.[1][11]

  • Ensure that an eyewash station and safety shower are readily accessible.[12]

  • Before starting, inspect all PPE for integrity.[1]

2. Handling and Use:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling the substance.[4]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][13]

  • Keep the container tightly closed.[1][13]

  • Store in a locked-up area.[1][3]

4. Spill Management:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Use personal protective equipment during cleanup.[1]

  • Absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[3]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • This compound is to be treated as hazardous chemical waste.[14]

  • Do not dispose of it down the drain or in regular municipal trash.[3][14]

  • Collect all waste, including contaminated labware (e.g., pipette tips, gloves, weighing paper), in a designated and properly labeled hazardous waste container.[14]

2. Labeling and Storage of Waste:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name "this compound".[14]

  • Store the waste container in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1][3]

  • This should be done through an approved waste disposal plant or licensed contractor.[13]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Inspect and Don PPE A->B C Handle in Fume Hood B->C D Avoid Skin/Eye Contact and Inhalation C->D E Keep Container Closed D->E F Store Properly (Cool, Dry, Ventilated) E->F G Segregate and Label Waste E->G H Dispose as Hazardous Waste G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.